Imofinostat
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-3-[1-(benzenesulfonyl)-2,3-dihydroindol-5-yl]-N-hydroxyprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c20-17(18-21)9-7-13-6-8-16-14(12-13)10-11-19(16)24(22,23)15-4-2-1-3-5-15/h1-9,12,21H,10-11H2,(H,18,20)/b9-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGTIFSBCGGAZDB-VQHVLOKHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)C=CC(=O)NO)S(=O)(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C2=C1C=C(C=C2)/C=C/C(=O)NO)S(=O)(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1338320-94-7 | |
| Record name | 3-(1-(Benzenesulfonyl)-2,3-dihydro-1H-indol-5-yl)-N-hydroxyacrylamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1338320947 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(1-(BENZENESULFONYL)-2,3-DIHYDRO-1H-INDOL-5-YL)-N-HYDROXYACRYLAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T65L58FI65 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Imofinostat in B-cell Lymphoma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imofinostat (also known as MPT0E028) is a novel, pan-histone deacetylase (HDAC) inhibitor with potent activity against Class I HDACs, specifically HDAC1, HDAC2, and HDAC3.[1] Developed initially by National Taiwan University and currently under clinical investigation by Formosa Pharmaceuticals, Inc., and AnBogen Therapeutics, Inc., this compound is in Phase 1 clinical trials for various malignancies, including solid tumors and metastatic colorectal carcinoma.[1] While extensive data on its specific effects in B-cell lymphoma are not yet publicly available, its mechanism of action can be extrapolated from its function as a pan-HDAC inhibitor and the established role of this class of drugs in hematological malignancies.
This document outlines the core mechanism of action of this compound, its postulated effects on key signaling pathways in B-cell lymphoma, and provides detailed experimental protocols for its investigation.
Core Mechanism of Action: Histone Deacetylase Inhibition
The primary mechanism of action of this compound is the inhibition of histone deacetylases. In normal cellular function, HDACs and histone acetyltransferases (HATs) work in opposition to regulate the acetylation state of lysine residues on histone tails. Deacetylation by HDACs leads to a more condensed chromatin structure, restricting the access of transcription factors to DNA and resulting in transcriptional repression.
By inhibiting HDACs, this compound prevents the removal of acetyl groups from histones. This leads to an accumulation of acetylated histones, resulting in a more relaxed, open chromatin structure (euchromatin). This "epigenetic reprogramming" allows for the transcription of previously silenced genes, including tumor suppressor genes.
Caption: General mechanism of HDAC inhibition by this compound.
Postulated Mechanism of Action in B-cell Lymphoma
Based on the known effects of other HDAC inhibitors in lymphoma, this compound is expected to exert its anti-tumor effects through several key mechanisms: induction of cell cycle arrest, promotion of apoptosis, and modulation of critical signaling pathways. The re-expression of tumor suppressor genes, such as CDKN1A (p21), is a central event that triggers these downstream effects.
Induction of Cell Cycle Arrest
HDAC inhibitors are known to induce cell cycle arrest, primarily at the G1/S or G2/M checkpoints. A key mediator of this effect is the tumor suppressor protein p21 (also known as WAF1/CIP1). The gene encoding p21, CDKN1A, is often silenced in cancers. By promoting histone acetylation at the CDKN1A promoter, this compound is expected to increase p21 expression. p21 then inhibits cyclin-dependent kinases (CDKs), which are essential for cell cycle progression, leading to cell cycle arrest.
Caption: this compound-induced cell cycle arrest via p21 expression.
Induction of Apoptosis
This compound is also postulated to induce apoptosis (programmed cell death) in B-cell lymphoma cells through both intrinsic and extrinsic pathways. This is achieved by altering the expression of pro- and anti-apoptotic proteins.
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Intrinsic Pathway: Increased expression of pro-apoptotic proteins (e.g., Bim, Bax) and decreased expression of anti-apoptotic proteins of the B-cell lymphoma 2 (Bcl-2) family. This disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspase-9 and caspase-3.
-
Extrinsic Pathway: Upregulation of death receptors (e.g., FAS) and their ligands, leading to the activation of caspase-8.
Caption: Apoptosis induction pathways activated by this compound.
Modulation of Key B-cell Lymphoma Signaling Pathways
HDACs regulate the activity of non-histone proteins, including key transcription factors that are often dysregulated in B-cell lymphomas.
-
NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is constitutively active in many B-cell lymphomas, promoting cell survival and proliferation. HDACs are known to deacetylate and activate components of this pathway. By inhibiting HDACs, this compound can lead to the inactivation of the NF-κB pathway, reducing the expression of its downstream anti-apoptotic target genes.
-
PI3K/AKT Pathway: The PI3K/AKT pathway is another critical survival pathway in B-cell malignancies.[2] While the direct effects of this compound on this pathway are yet to be fully elucidated, cross-talk between HDACs and the PI3K/AKT pathway is well-documented. HDAC inhibition can lead to the upregulation of PTEN, a tumor suppressor that negatively regulates the PI3K/AKT pathway.
Quantitative Data
As this compound is in early-phase clinical development, extensive quantitative data, particularly for B-cell lymphoma, is limited. The following table summarizes available preclinical data from studies in other cancer types.
| Parameter | Cell Line(s) | Value | Study Context |
| IC50 (HDAC Inhibition) | - | Not specified | Pan-HDAC inhibitor (HDAC1, 2, 3) |
| Effect on Protein Expression | Human Lung Fibroblasts (WI-38) | Concentration-dependent inhibition of CTGF expression | Anti-fibrotic effects |
| Synergistic Effect | Pancreatic Cancer Cells (K-Ras mutated and wild-type) | Synergistic suppression of cell viability with MEK inhibitors | Combination therapy for pancreatic cancer |
Data derived from preclinical studies not specific to B-cell lymphoma.
Experimental Protocols
The following protocols describe standard methodologies to investigate the mechanism of action of this compound in B-cell lymphoma cell lines (e.g., SUDHL-4, Toledo, Raji).
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on B-cell lymphoma cell lines and calculate the half-maximal inhibitory concentration (IC50).
Methodology:
-
Seed B-cell lymphoma cells in a 96-well plate at a density of 1 x 10^4 cells/well.
-
Treat the cells with increasing concentrations of this compound (e.g., 0.1 nM to 10 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Centrifuge the plate, remove the supernatant, and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound.
Methodology:
-
Treat B-cell lymphoma cells with this compound at its IC50 concentration for 24 and 48 hours.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis/necrosis.
-
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound on cell cycle distribution.
Methodology:
-
Treat cells with this compound at its IC50 concentration for 24 hours.
-
Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend them in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
Objective: To detect changes in the expression and post-translational modification of key proteins involved in this compound's mechanism of action.
Methodology:
-
Treat cells with this compound for various time points (e.g., 6, 12, 24 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:
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HDAC Inhibition Marker: Acetyl-Histone H3, Acetyl-α-tubulin.
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Cell Cycle: p21, Cyclin D1, CDK4.
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Apoptosis: Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax.
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Signaling Pathways: p-AKT, AKT, p-IκBα, IκBα.
-
-
Incubate with HRP-conjugated secondary antibodies.
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Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Caption: Workflow for investigating this compound's mechanism of action.
Conclusion and Future Directions
This compound is a promising novel pan-HDAC inhibitor currently in early-stage clinical development. Its core mechanism involves the induction of histone hyperacetylation, leading to the re-expression of silenced tumor suppressor genes. In the context of B-cell lymphoma, this is expected to translate into potent anti-proliferative and pro-apoptotic effects through the induction of cell cycle arrest and modulation of key survival pathways like NF-κB and PI3K/AKT.
Future preclinical research should focus on validating these postulated mechanisms in a broad panel of B-cell lymphoma subtypes, including Diffuse Large B-cell Lymphoma (DLBCL) and Mantle Cell Lymphoma (MCL). Investigating the synergistic potential of this compound with other targeted agents, such as BTK inhibitors or Bcl-2 inhibitors, could provide a rationale for future combination therapies. As clinical data becomes available, correlating molecular responses with clinical outcomes will be crucial to identifying patient populations most likely to benefit from this therapeutic approach.
References
Imofinostat (ABT-301): A Technical Overview of a Novel Histone Deacetylase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imofinostat (ABT-301), also known as MPT0E028, is a potent and selective, orally active histone deacetylase (HDAC) inhibitor. It has demonstrated significant antitumor activity in a range of preclinical cancer models, including colorectal cancer, B-cell lymphoma, non-small cell lung carcinoma, and pancreatic cancer. Its mechanism of action involves the inhibition of class I and IIb HDAC enzymes, leading to hyperacetylation of histones and other proteins, which in turn induces cell cycle arrest, apoptosis, and modulation of the tumor microenvironment. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, preclinical data, and relevant experimental protocols for this compound.
Chemical Structure and Properties
This compound is chemically described as (E)-3-(1-(phenylsulfonyl)indolin-5-yl)-N-hydroxyacrylamide. Its chemical structure and key identifiers are summarized below.
| Identifier | Value |
| IUPAC Name | (2E)-3-[1-(benzenesulfonyl)-2,3-dihydro-1H-indol-5-yl]-N-hydroxyprop-2-enamide |
| Synonyms | ABT-301, MPT0E028, TMU-C-0012 |
| Molecular Formula | C₁₇H₁₆N₂O₄S |
| Molecular Weight | 344.39 g/mol |
| CAS Number | 1338320-94-7 |
| SMILES | O=C(NO)/C=C/c1cc2c(cc1)N(S(=O)(=O)c1ccccc1)CC2 |
| InChI Key | MGTIFSBCGGAZDB-VQHVLOKHSA-N |
Synthesis Overview
The synthesis of this compound involves a multi-step process starting from commercially available indole-5-carboxaldehyde. A general synthetic scheme is outlined below, based on the synthesis of similar 1-arylsulfonyl-5-(N-hydroxyacrylamide)indoles.
Mechanism of Action
This compound is a selective inhibitor of histone deacetylases (HDACs), with potent activity against HDAC1, HDAC2, and HDAC6.[1][2] The inhibition of these enzymes leads to an accumulation of acetylated histones, resulting in a more open chromatin structure and the re-expression of silenced tumor suppressor genes. Beyond histone modification, this compound also affects the acetylation status of non-histone proteins, including α-tubulin.
A key aspect of this compound's mechanism is its ability to reduce the phosphorylation of Akt, a central protein in a signaling pathway that promotes cell survival and proliferation.[1][2] By inhibiting Akt phosphorylation, this compound promotes apoptosis in cancer cells.
Preclinical Data
In Vitro Activity
This compound has demonstrated potent inhibitory activity against several HDAC enzymes and exhibits broad-spectrum antiproliferative effects against various human cancer cell lines.
Table 1: HDAC Enzyme Inhibition [1][2]
| HDAC Isoform | IC₅₀ (nM) |
| HDAC1 | 53.0 |
| HDAC2 | 106.2 |
| HDAC6 | 29.5 |
| HDAC8 | 2500 |
| HDAC4 | >10000 |
Table 2: Antiproliferative Activity (GI₅₀, µM)
| Cell Line | Cancer Type | GI₅₀ (µM) |
| HCT116 | Colorectal Cancer | Concentration-dependent inhibition |
| Ramos | B-cell Lymphoma | Significant inhibition at 0.3-100 µM |
| BJAB | B-cell Lymphoma | Significant inhibition at 0.3-100 µM |
| AsPC-1 | Pancreatic Cancer | Data not specified |
| A549 | Non-small Cell Lung Carcinoma | Data not specified |
In Vivo Activity
Oral administration of this compound has been shown to inhibit tumor growth and prolong survival in various xenograft models.
Table 3: In Vivo Antitumor Efficacy [1]
| Cancer Model | Dosing Regimen | Key Findings |
| HCT116 Xenograft | 50-200 mg/kg, p.o., daily for 15 days | Dose-dependent tumor growth inhibition. Complete regression in some mice at 200 mg/kg. |
| BJAB Xenograft | 50-200 mg/kg, p.o., daily for 31 days | Dose-dependent tumor growth inhibition. Increased caspase 3 and PARP activation. |
| Ramos Xenograft | 100 mg/kg, p.o., daily | Significantly prolonged survival. |
| AsPC-1 Xenograft | 25 mg/kg, p.o., daily | Significant reduction in tumor volume. Increased cleaved caspase-3. |
Experimental Protocols
HDAC Inhibition Assay (Fluorometric)
This protocol provides a general framework for determining the IC₅₀ of this compound against specific HDAC enzymes.
Methodology:
-
Reagent Preparation: Prepare serial dilutions of this compound. Dilute the recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, or HDAC6) in the assay buffer.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the diluted HDAC enzyme to each well. Add the various concentrations of this compound or vehicle control. Incubate at 37°C for 15 minutes.
-
Substrate Addition: Initiate the reaction by adding a fluorogenic HDAC substrate (e.g., Fluor-de-Lys®). Incubate at 37°C for a specified time (e.g., 30-60 minutes).
-
Signal Development: Stop the reaction by adding a developer solution. Incubate at room temperature for 15 minutes to allow the fluorescent signal to develop.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).
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Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This protocol outlines the determination of the antiproliferative effects of this compound on cancer cells.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound for the desired time period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ value.
Western Blot for Akt Phosphorylation
This protocol describes the assessment of this compound's effect on the Akt signaling pathway.
Methodology:
-
Cell Lysis: Treat cancer cells with this compound for the desired time. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., p-Akt Ser473) or total Akt overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated Akt to total Akt.
Modulation of the Tumor Microenvironment
Preclinical studies indicate that this compound can modulate the tumor microenvironment by promoting the infiltration and activity of CD8+ cytotoxic T cells and inhibiting myeloid-derived suppressor cells (MDSCs). This suggests a potential for combination therapy with immune checkpoint inhibitors. A Phase I/II clinical trial (NCT05232127) is evaluating this compound in combination with tislelizumab (a PD-1 inhibitor) and bevacizumab (a VEGF inhibitor) for metastatic colorectal cancer.
Conclusion
This compound (ABT-301) is a promising, orally available HDAC inhibitor with a well-defined chemical structure and a multi-faceted mechanism of action. Its potent in vitro and in vivo antitumor activities, coupled with its ability to modulate the Akt signaling pathway and the tumor microenvironment, position it as a strong candidate for further clinical development, both as a monotherapy and in combination with other anticancer agents. The detailed technical information and protocols provided in this guide are intended to support ongoing and future research into this novel therapeutic agent.
References
Imofinostat (MPT0E028): A Technical Whitepaper on its Discovery and Preclinical Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imofinostat (MPT0E028) is a novel, orally active pan-histone deacetylase (HDAC) inhibitor that has demonstrated significant potential as an anticancer agent in a range of preclinical studies. This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of this compound. It is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this compound. The document includes a compilation of quantitative data from in vitro and in vivo studies, detailed experimental protocols for key assays, and visualizations of the compound's signaling pathways and experimental workflows.
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression.[1] In various cancers, the dysregulation of HDAC activity contributes to tumor growth and survival.[1] Consequently, HDAC inhibitors have emerged as a promising class of anticancer therapeutics.[2]
This compound (MPT0E028), a novel N-hydroxyacrylamide-derived compound, was developed by Professor Jing-Ping Liou's research group at Taipei Medical University.[3][4] It has been identified as a potent pan-HDAC inhibitor with a dual mechanism of action that also involves the Akt signaling pathway.[5][6] Preclinical studies have demonstrated its broad-spectrum antitumor activity in both solid and hematological malignancies, including colorectal cancer, B-cell lymphoma, non-small cell lung cancer, and pancreatic cancer.[7][8] This whitepaper will detail the key preclinical findings and methodologies related to the discovery and development of this compound.
Mechanism of Action
This compound exerts its anticancer effects through a dual mechanism of action: the inhibition of histone deacetylases and the modulation of the Akt signaling pathway.[5]
Histone Deacetylase (HDAC) Inhibition
This compound is a potent inhibitor of multiple HDAC isoforms, primarily targeting class I and class IIb HDACs.[7][9] By inhibiting these enzymes, this compound leads to the hyperacetylation of histones, resulting in a more relaxed chromatin structure. This, in turn, allows for the transcription of tumor suppressor genes that are often silenced in cancer cells, leading to cell cycle arrest, differentiation, and apoptosis.[1][3] Furthermore, the acetylation of non-histone proteins, such as α-tubulin, is also enhanced by this compound, which can disrupt microtubule function and contribute to its anticancer effects.[3]
Akt Signaling Pathway Inhibition
In addition to its activity as an HDAC inhibitor, this compound has been shown to possess a direct inhibitory effect on the Akt signaling pathway.[5] The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and metabolism, and its aberrant activation is a common feature of many cancers. This compound has been observed to reduce the phosphorylation of Akt, thereby deactivating this pro-survival pathway and further promoting apoptosis in cancer cells.[5][7]
Signaling Pathway of this compound's Anticancer Activity
Caption: Signaling pathway of this compound (MPT0E028).
Quantitative Data
The following tables summarize the in vitro and in vivo efficacy of this compound from various preclinical studies.
In Vitro HDAC Inhibitory Activity
| HDAC Isoform | IC50 (nM) | Reference |
| HDAC1 | 53.0 | [7] |
| HDAC2 | 106.2 | [7] |
| HDAC6 | 29.5 | [7] |
| HDAC8 | 2500 | [7] |
| HDAC4 | >10,000 | [7] |
| Nuclear HDAC (HeLa) | 11.1 ± 2.8 | [6] |
| Nuclear HDAC (HCT116) | 4430 ± 500 | [6] |
In Vitro Antiproliferative Activity
| Cell Line | Cancer Type | GI50 (µM) | Reference |
| HCT116 | Colorectal Cancer | 0.09 ± 0.004 | [2] |
| Ramos | B-cell Lymphoma | 0.65 ± 0.1 | [5] |
| BJAB | B-cell Lymphoma | 1.45 ± 0.5 | [5] |
| MDA-MB-231 | Breast Cancer | 0.19 ± 0.04 | [2] |
| NCI-ADR/RES | Ovarian Cancer | 0.14 ± 0.02 | [2] |
| HUVEC | Normal Endothelial | > 30 | [5] |
In Vivo Antitumor Efficacy
| Xenograft Model | Treatment | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| BJAB | MPT0E028 | 200 mg/kg, p.o., qd | 40.4% | [5] |
| HCT116 | MPT0E028 | 50-200 mg/kg, p.o., qd | Dose-dependent | [7] |
| Ramos | MPT0E028 | 100 mg/kg, p.o., qd | Significantly prolonged survival | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this whitepaper are provided below.
Cell Proliferation Assay (SRB Assay)
Workflow for SRB Assay
Caption: Workflow for the Sulforhodamine B (SRB) cell proliferation assay.
Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to attach overnight.
-
Drug Treatment: Cells are treated with various concentrations of this compound or a vehicle control (e.g., 0.1% DMSO) and incubated for 48-72 hours.
-
Fixation: The culture medium is removed, and cells are fixed by gently adding cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.
-
Washing: The plates are washed five times with slow-running tap water to remove TCA and excess medium. Plates are then air-dried.
-
Staining: 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid is added to each well and incubated at room temperature for 30 minutes.
-
Removal of Unbound Dye: The plates are washed four times with 1% (v/v) acetic acid to remove unbound SRB dye. Plates are then air-dried.
-
Solubilization: 200 µL of 10 mM Tris base solution (pH 10.5) is added to each well to solubilize the protein-bound dye.
-
Absorbance Reading: The absorbance is measured at 515 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells.
Western Blot Analysis
-
Cell Lysis: Cells treated with this compound or vehicle are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
Gel Electrophoresis: Equal amounts of protein (e.g., 30-50 µg) are separated by SDS-PAGE on polyacrylamide gels.
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., acetylated-H3, acetylated-α-tubulin, total Akt, phospho-Akt, PARP, caspase-3, and a loading control like β-actin or GAPDH) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment and Harvesting: Cells are treated with this compound for the desired time, then harvested by trypsinization.
-
Fixation: The cells are washed with PBS and fixed in ice-cold 70% ethanol while vortexing, followed by incubation at -20°C for at least 2 hours.
-
Staining: The fixed cells are washed with PBS and then resuspended in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle, as well as the sub-G1 population (indicative of apoptosis), are quantified using appropriate software.
In Vivo Xenograft Tumor Model
-
Animal Model: Athymic nude mice or severe combined immunodeficient (SCID) mice are used. All animal procedures are conducted in accordance with institutional animal care and use committee guidelines.
-
Tumor Cell Implantation: A suspension of human cancer cells (e.g., HCT116 or BJAB) is subcutaneously injected into the flank of each mouse.
-
Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into control and treatment groups.
-
Drug Administration: this compound is administered orally (p.o.) via gavage at specified doses (e.g., 50, 100, or 200 mg/kg) daily for a defined period. The control group receives the vehicle.
-
Tumor Measurement and Body Weight Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers and calculated using the formula: (length × width²) / 2. The body weight of the mice is also monitored as an indicator of toxicity.
-
Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size, or at a specified time point. Tumor growth inhibition (TGI) is calculated, and in some studies, survival is the primary endpoint.
Clinical Development
This compound has completed Phase 1 clinical trials in patients with advanced solid tumors.[3] These trials were designed to evaluate the safety, tolerability, maximum tolerated dose (MTD), pharmacokinetics, and pharmacodynamics of orally administered this compound.[3][8] The results of these early-phase trials will be crucial in guiding the future clinical development of this promising anticancer agent.
Conclusion
This compound (MPT0E028) is a novel and potent pan-HDAC inhibitor with a dual mechanism of action that also involves the inhibition of the Akt signaling pathway. Extensive preclinical studies have demonstrated its significant in vitro and in vivo antitumor activity across a range of cancer types, with a favorable safety profile in animal models. The data presented in this technical whitepaper underscore the potential of this compound as a promising therapeutic candidate for the treatment of various malignancies. Further clinical investigation is warranted to fully elucidate its efficacy and safety in cancer patients.
References
- 1. cancer.wisc.edu [cancer.wisc.edu]
- 2. Novel oral histone deacetylase inhibitor, MPT0E028, displays potent growth-inhibitory activity against human B-cell lymphoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flow cytometry with PI staining | Abcam [abcam.com]
- 4. content.abcam.com [content.abcam.com]
- 5. Anticancer Activity of MPT0E028, a Novel Potent Histone Deacetylase Inhibitor, in Human Colorectal Cancer HCT116 Cells In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Anticancer activity of MPT0E028, a novel potent histone deacetylase inhibitor, in human colorectal cancer HCT116 cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
In-vitro Effects of Vorinostat on Cancer Cell Lines: A Technical Guide
Disclaimer: The user's query for "Imofinostat" yielded no specific results. Based on the similarity in name and the context of cancer research, this document will proceed under the assumption that the intended compound was Vorinostat , a well-documented histone deacetylase (HDAC) inhibitor.
This technical guide provides an in-depth overview of the in-vitro effects of Vorinostat on various cancer cell lines, designed for researchers, scientists, and drug development professionals. The information is compiled from a review of preclinical studies.
Core Mechanism of Action
Vorinostat, also known as suberoylanilide hydroxamic acid (SAHA), is a potent inhibitor of histone deacetylase (HDAC) enzymes.[1] Specifically, it targets both class I and class II HDACs.[1] HDACs play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to a more compact chromatin structure and transcriptional repression.[2] By inhibiting HDACs, Vorinostat induces the accumulation of acetylated histones and other non-histone proteins.[1] This leads to an alteration in the transcription of a subset of genes (approximately 2-5% of expressed genes), ultimately resulting in various cellular effects that contribute to its anti-cancer activity.[1]
Data Presentation: Anti-proliferative Activity of Vorinostat
Vorinostat has been demonstrated to inhibit the proliferation of a wide array of cancer cell lines in vitro. The concentration required to achieve a 50% inhibition of cell growth (IC50) varies across different cancer types and even among cell lines of the same tumor type.
| Cancer Type | Cell Line(s) | Reported IC50 / Effective Concentration | Reference |
| Cutaneous T-cell Lymphoma (CTCL) | Various | Not specified, but is an approved treatment. | [3] |
| Breast Cancer | MCF-7 | IC50 of 14 µg/mL (as a suspension) and 5.3 µg/mL (in a nanoemulsion formulation). | [4] |
| Cervical Cancer | HeLa | IC50 of 20 µg/mL (as a suspension) and 11.3 µg/mL (in a nanoemulsion formulation). | [4] |
| Colon Cancer | HCT8, HT29 | Effective concentrations for apoptosis induction in combination studies were 2.5 µM. | [5] |
| Various Cancers | Lymphoma, Myeloma, Leukemia, Non-small cell lung carcinoma | Growth inhibition by 50% at concentrations ranging from approximately 0.5 to 10 µM. | [1] |
Key In-vitro Effects and Experimental Protocols
Vorinostat exerts its anti-cancer effects through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and autophagy.
Induction of Apoptosis
Vorinostat is a potent inducer of apoptosis in cancer cells. Studies have shown that it can activate both intrinsic and extrinsic apoptotic pathways.
Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry
-
Cell Culture and Treatment: Plate cancer cells at a suitable density in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentrations of Vorinostat or vehicle control for the specified duration (e.g., 24, 48 hours).
-
Cell Harvesting: Following treatment, collect both adherent and floating cells. For adherent cells, wash with ice-cold Phosphate Buffered Saline (PBS) and detach using a gentle cell scraper or trypsin-EDTA. Centrifuge the cell suspension to pellet the cells.
-
Staining: Wash the cell pellet with cold PBS and then resuspend in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Arrest
A common effect of Vorinostat on cancer cells is the induction of cell cycle arrest, primarily at the G1 and/or G2/M phases.[6] This prevents the cancer cells from progressing through the cell division cycle.
Experimental Protocol: Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with Vorinostat as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and then fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle can be quantified.
Modulation of Autophagy
Vorinostat has a complex role in autophagy, a cellular process of self-digestion. In some contexts, it can induce autophagic cell death.[2] In other scenarios, autophagy can act as a survival mechanism against Vorinostat-induced stress, and inhibiting autophagy can enhance its apoptotic effects.[5]
Experimental Protocol: Western Blotting for Autophagy Markers (LC3-II and Beclin-1)
-
Cell Lysis: Following treatment with Vorinostat, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and then transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with non-fat milk or bovine serum albumin (BSA) and then incubate with primary antibodies against LC3 and Beclin-1 overnight at 4°C. After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. An increase in the ratio of LC3-II to LC3-I and the expression level of Beclin-1 are indicative of autophagy induction.
Signaling Pathways Modulated by Vorinostat
The anti-cancer effects of Vorinostat are mediated through the modulation of several key signaling pathways.
Apoptosis Signaling Pathway
Vorinostat induces apoptosis through the regulation of pro- and anti-apoptotic proteins. This can involve the upregulation of Bax and the downregulation of Bcl-2, leading to the activation of caspases.[2]
Caption: Vorinostat-induced apoptosis signaling pathway.
Cell Cycle Regulation Pathway
Vorinostat can induce cell cycle arrest by affecting the expression of key cell cycle regulatory proteins, such as p21.
Caption: Vorinostat-mediated cell cycle arrest pathway.
Autophagy Signaling Pathway
Vorinostat can induce autophagy through the hyperactivation of the PIK3C3/VPS34–BECN1 complex.[2]
Caption: Vorinostat-induced autophagy signaling pathway.
Experimental Workflow Overview
The following diagram illustrates a general workflow for investigating the in-vitro effects of Vorinostat on cancer cell lines.
Caption: General experimental workflow for in-vitro studies.
References
- 1. Cancer biology: mechanism of antitumour action of vorinostat (suberoylanilide hydroxamic acid), a novel histone deacetylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vorinostat in autophagic cell death: a critical insight into autophagy-mediated, -associated and -dependent cell death for cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Combination Effects of Vorinostat and Silver Nanoparticles Targeting Angiogenesis, Oxidative Stress, and Inflammation: An In Vitro Study [jmchemsci.com]
- 4. An in Vitro Study on Anticancer Efficacy of Capecitabine- and Vorinostat-incorporated Self-nanoemulsions [jbpe.sums.ac.ir]
- 5. Autophagy inhibition enhances vorinostat-induced apoptosis via ubiquitinated protein accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Panobinostat induces apoptosis via production of reactive oxygen species and synergizes with topoisomerase inhibitors in cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of an Angiogenesis Inhibitor: An In-Depth Technical Review of IM862 (Imofinostat)
Disclaimer: Publicly available information on a compound specifically named "Imofinostat" is limited. However, research on a dipeptide agent, IM862 , with anti-angiogenic properties, is available and may be relevant. This document summarizes the preclinical findings for IM862, which has been identified in some contexts as this compound. The following data and protocols are based on the available scientific literature for IM862.
This technical guide provides a comprehensive overview of the preclinical studies conducted on the anti-angiogenic agent IM862 in various animal models. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of the compound's mechanism of action, efficacy, and experimental validation.
Core Data Summary
The preclinical development of IM862 focused on its anti-angiogenic and anti-tumor properties. The following tables summarize the key qualitative and quantitative findings from these studies.
Table 1: Summary of Preclinical Efficacy Studies of IM862
| Animal Model | Experiment Type | Key Findings | Reference |
| Chick Embryo | Chorioallantoic Membrane (CAM) Assay | Inhibition of angiogenesis. | [1] |
| Murine Models | Xenograft Tumor Models | Inhibition of tumor growth. | [1] |
| Murine Models | Combination Therapy Models | Synergistic effect with low-dose chemotherapy. | [2] |
Table 2: Proposed Mechanism of Action of IM862
| Molecular Target/Process | Effect of IM862 | Evidence | Reference |
| Vascular Endothelial Growth Factor (VEGF) | Inhibition of production. | Preclinical studies. | [1] |
| Natural Killer (NK) Cell Function | Activation. | Preclinical studies. | [1] |
| Angiogenesis | Inhibition. | Chorioallantoic membrane assays. | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the preclinical evaluation of IM862.
Chorioallantoic Membrane (CAM) Assay for Angiogenesis
Objective: To assess the anti-angiogenic potential of IM862 in a living biological system.
Methodology:
-
Fertilized chicken eggs are incubated for 3-4 days to allow for the development of the chorioallantoic membrane.
-
A small window is created in the eggshell to expose the CAM.
-
A sterile filter paper disc or a carrier vehicle containing IM862 at various concentrations is placed on the CAM.
-
A control group with a vehicle-only application is run in parallel.
-
The eggs are re-sealed and incubated for a further 48-72 hours.
-
The CAM is then examined under a stereomicroscope to assess the degree of blood vessel formation around the application site.
-
The inhibition of angiogenesis is quantified by measuring the avascular zone or by counting the number of blood vessel branch points.
Murine Xenograft Tumor Models
Objective: To evaluate the in vivo anti-tumor efficacy of IM862.
Methodology:
-
Immunocompromised mice (e.g., athymic nude mice) are used to prevent rejection of human tumor cells.
-
A suspension of human tumor cells is injected subcutaneously or orthotopically into the mice.
-
Tumors are allowed to grow to a palpable size.
-
Mice are then randomized into treatment and control groups.
-
The treatment group receives IM862, typically administered systemically (e.g., intraperitoneally or orally), at a predetermined dose and schedule.
-
The control group receives a vehicle control.
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
At the end of the study, mice are euthanized, and tumors are excised and weighed.
-
Further analysis, such as histology and biomarker assessment, may be performed on the tumor tissue.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway of IM862 and a typical experimental workflow for its preclinical evaluation.
Caption: Proposed Mechanism of Action of IM862.
Caption: General Preclinical Evaluation Workflow for IM862.
References
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Imofinostat (MPT0E028)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imofinostat (also known as MPT0E028) is a novel, orally active pan-histone deacetylase (HDAC) inhibitor with demonstrated potent anti-tumor activity in a range of preclinical cancer models. By targeting multiple HDAC enzymes, primarily HDAC1, HDAC2, and HDAC6, this compound modulates the acetylation status of both histone and non-histone proteins, leading to the regulation of gene expression, induction of cell cycle arrest, and apoptosis. This technical guide provides a comprehensive overview of the currently available pharmacokinetic and pharmacodynamic data on this compound, detailed experimental methodologies, and a visual representation of its core signaling pathways to support ongoing research and drug development efforts.
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues of histones and other proteins. Their overexpression or aberrant activity is frequently observed in various malignancies, making them a validated target for cancer therapy. This compound is a hydroxamic acid-based compound that has emerged as a promising pan-HDAC inhibitor. Preclinical studies have highlighted its efficacy in colorectal cancer, B-cell lymphoma, and other cancer types, demonstrating a favorable profile compared to other HDAC inhibitors like Vorinostat (SAHA).[1][2] This document synthesizes the key findings related to its mechanism, potency, and in vivo activity.
Pharmacodynamics
The pharmacodynamic properties of this compound underscore its function as a potent anti-cancer agent, primarily through the inhibition of HDAC enzymes and modulation of key cellular signaling pathways.
Mechanism of Action
This compound exerts its biological effects by inhibiting the activity of Class I and Class IIb histone deacetylases. This inhibition leads to an accumulation of acetylated histones, resulting in a more relaxed chromatin structure and altered gene transcription.[2] Furthermore, this compound affects the acetylation of non-histone proteins, such as α-tubulin, and uniquely possesses the ability to directly target the Akt signaling pathway, contributing to its pro-apoptotic effects.[1][2]
Target Profile and In Vitro Potency
This compound has been characterized as a potent inhibitor of specific HDAC isoforms and demonstrates significant growth-inhibitory effects across a variety of human cancer cell lines.
Table 1: In Vitro Inhibitory Activity of this compound (MPT0E028) against HDAC Enzymes
| Target Enzyme | IC50 (nM) | Assay System | Reference |
|---|---|---|---|
| HDAC1 | 53.0 | Recombinant Human HDAC1 | [3] |
| HDAC2 | 106.2 | Recombinant Human HDAC2 | [3] |
| HDAC6 | 29.5 | Recombinant Human HDAC6 | [3] |
| HDAC8 | 2,500 | Recombinant Human HDAC8 | [2] |
| HDAC4 | >10,000 | Recombinant Human HDAC4 | [2] |
| Nuclear HDACs (HeLa) | 11.1 | HeLa cell nuclear extract | [3] |
| Nuclear HDACs (HCT116) | 4,430 | HCT116 cell extract |[3] |
Table 2: In Vitro Anti-proliferative Activity of this compound (MPT0E028) in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 / GI50 (µM) | Assay Type | Reference |
|---|---|---|---|---|
| HCT116 | Colorectal Carcinoma | 0.09 ± 0.004 | SRB | [1] |
| Ramos | Burkitt's Lymphoma | 0.65 ± 0.1 | MTT | [2] |
| BJAB | Burkitt's Lymphoma | 1.45 ± 0.5 | MTT | [2] |
| MDA-MB-231 | Breast Adenocarcinoma | 0.19 ± 0.04 | SRB | [1] |
| NCI-ADR/RES | Ovarian (Doxorubicin-resistant) | 0.14 ± 0.02 | SRB | [1] |
| HUVEC | Normal (Endothelial) | >30 | MTT |[2] |
Signaling Pathways
This compound modulates several critical signaling pathways involved in cell survival, proliferation, and fibrosis. Its dual-action on both HDACs and the PI3K/Akt pathway is a distinguishing feature.
-
HDAC Inhibition and Apoptosis Induction: By inhibiting HDACs, this compound increases the acetylation of histone H3 and non-histone proteins like α-tubulin. This leads to the upregulation of pro-apoptotic genes and the induction of apoptosis, confirmed by the cleavage of caspases (3, 6, 7, 8, 9) and PARP.[1][2]
-
PI3K/Akt Pathway Inhibition: this compound directly targets and reduces the phosphorylation of Akt, a key kinase in a major cell survival pathway. This action is independent of its HDAC inhibitory effects and contributes significantly to its ability to induce apoptosis in cancer cells.[2]
-
TGF-β and MAPK Pathway Modulation: In the context of fibrosis, this compound has been shown to inhibit the TGF-β signaling pathway. It suppresses the expression of fibrogenic proteins by inhibiting the phosphorylation of key downstream mediators, including SMAD3 and MAP kinases (JNK, p38, and ERK).
Pharmacokinetics
Preclinical Data
While comprehensive human pharmacokinetic data for this compound is not publicly available, preclinical studies confirm its oral activity. In vivo animal model experiments have demonstrated that oral administration of this compound at doses ranging from 50 to 200 mg/kg is effective in suppressing tumor growth.[2] These studies indicate sufficient oral bioavailability to achieve therapeutic concentrations in target tissues.
Clinical Data
A Phase I, first-in-human, dose-seeking study was initiated to evaluate the safety, pharmacokinetics, and pharmacodynamics of orally administered this compound in subjects with advanced solid malignancies.[4] However, the detailed quantitative results from this study, including parameters such as Cmax, Tmax, AUC, elimination half-life, clearance, and bioavailability in humans, have not been published in the reviewed literature.
In Vivo Anti-Tumor Activity
This compound has demonstrated significant single-agent, dose-dependent anti-tumor efficacy in multiple mouse xenograft models.
Table 3: In Vivo Efficacy of Orally Administered this compound (MPT0E028) in Xenograft Models
| Cancer Type | Cell Line | Dosing Regimen | Outcome | Reference |
|---|---|---|---|---|
| Colorectal Cancer | HCT116 | 50-200 mg/kg, q.d., p.o. | Dose-dependent tumor growth inhibition. | [3] |
| B-cell Lymphoma | Ramos | 50-200 mg/kg, q.d., p.o. | Prolonged survival rate of tumor-bearing mice. | [2] |
| B-cell Lymphoma | BJAB | 100-200 mg/kg, q.d., p.o. | Dose-dependent tumor growth inhibition. |[2] |
Experimental Protocols
The following section provides detailed methodologies for key experiments used in the evaluation of this compound.
Cell Viability and Cytotoxicity Assay (MTT-Based)
This protocol is used to assess the effect of this compound on the metabolic activity of cancer cells, serving as an indicator of cell viability.
-
Cell Plating: Seed cells (e.g., Ramos, BJAB) in a 96-well flat-bottom plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the this compound solutions at various concentrations (e.g., 0.1 to 30 µM). Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for an additional 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot for Histone Acetylation and Signaling Proteins
This protocol is used to detect changes in protein levels and post-translational modifications, such as acetylation and phosphorylation, following treatment with this compound.
-
Cell Lysis: Treat cells with this compound for the specified time. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Gel Electrophoresis: Separate the protein samples on an SDS-polyacrylamide gel (e.g., 12-15% for histones, 10% for larger proteins).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-acetyl-Histone H3, anti-p-Akt, anti-cleaved-PARP) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity using densitometry software, normalizing to a loading control like β-actin or total histone H3.
In Vivo Xenograft Tumor Model
This protocol describes a typical workflow for evaluating the anti-tumor efficacy of this compound in vivo.
-
Cell Preparation: Human cancer cells (e.g., HCT116) are cultured and harvested during the exponential growth phase.
-
Animal Model: Female athymic nude mice (4-6 weeks old) are used.
-
Tumor Inoculation: A suspension of 2-5 x 10⁶ cells in 100 µL of PBS or Matrigel is injected subcutaneously into the flank of each mouse.
-
Monitoring and Grouping: Tumor growth is monitored with calipers. When tumors reach a volume of approximately 100-200 mm³, mice are randomized into treatment and control groups.
-
Drug Administration: this compound is formulated (e.g., in 0.5% carboxymethylcellulose) and administered daily via oral gavage at specified doses (e.g., 50, 100, 200 mg/kg). The control group receives the vehicle.
-
Efficacy Assessment: Tumor volume and mouse body weight are measured 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or after a fixed duration. Tumors are then excised for ex vivo pharmacodynamic analysis (e.g., Western blot for acetylated histones).
-
Statistical Analysis: The anti-tumor effect is evaluated by comparing the mean tumor volumes between the treated and control groups. Tumor growth inhibition (TGI) is calculated.
Conclusion
This compound (MPT0E028) is a potent, orally active pan-HDAC inhibitor with a compelling preclinical profile. Its dual mechanism of inhibiting both HDAC enzymes and the Akt signaling pathway provides a strong rationale for its development as a cancer therapeutic. The extensive in vitro and in vivo data demonstrate significant anti-proliferative and pro-apoptotic activity across various cancer models. While detailed human pharmacokinetic data remains to be publicly disclosed, the preclinical evidence supports its potential as a valuable candidate for clinical investigation in oncology. This guide provides a foundational resource for scientists and researchers working to further elucidate the therapeutic potential of this compound.
References
- 1. Anticancer activity of MPT0E028, a novel potent histone deacetylase inhibitor, in human colorectal cancer HCT116 cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel oral histone deacetylase inhibitor, MPT0E028, displays potent growth-inhibitory activity against human B-cell lymphoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. hub.tmu.edu.tw [hub.tmu.edu.tw]
Target Identification and Validation of Imofinostat: A Technical Guide
Introduction
Imofinostat, also known as MPT0E028, is a novel, orally active pan-histone deacetylase (HDAC) inhibitor that has demonstrated potent anti-tumor activity in a range of preclinical models. This technical guide provides an in-depth overview of the target identification and validation process for this compound, aimed at researchers, scientists, and drug development professionals. The document details the methodologies of key experiments, presents quantitative data in structured tables, and visualizes complex signaling pathways and experimental workflows.
Target Identification: Pinpointing the Molecular Interactome
The primary molecular targets of this compound were identified as histone deacetylases, a class of enzymes crucial in the epigenetic regulation of gene expression. The identification process for HDAC inhibitors like this compound typically involves a combination of computational modeling and biochemical screening, followed by proteomic approaches for unbiased target discovery within the cellular context.
Initial Target Identification through Biochemical Assays
Initial screening of this compound likely involved in vitro enzymatic assays against a panel of purified human recombinant HDAC isoforms. These assays measure the ability of the compound to inhibit the deacetylase activity of each HDAC enzyme.
Unbiased Target Identification using Affinity-Based Proteomics
To identify the full spectrum of protein targets within a complex biological system, affinity-based proteomic techniques are employed. This involves designing a chemical probe based on the this compound scaffold, which is then used to "pull down" interacting proteins from cell lysates.
Experimental Workflow: Affinity Chromatography-Mass Spectrometry
Target Validation: Confirming Biological Relevance
Following identification, the interaction between this compound and its putative targets, primarily HDACs, and the downstream biological consequences are rigorously validated through a series of in vitro and in vivo experiments.
Enzymatic Activity Assays
The inhibitory activity of this compound against specific HDAC isoforms is a key validation step. This is quantified by determining the half-maximal inhibitory concentration (IC50).
Table 1: Inhibitory Activity of this compound (MPT0E028) and SAHA against HDAC Isoforms [1][2]
| Compound | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC6 IC50 (nM) | HDAC8 IC50 (µM) | HDAC4 IC50 (µM) |
| This compound | 53.0 | 106.2 | 29.5 | 2.5 | >10 |
| SAHA | Not specified | Not specified | Not specified | Not specified | Not specified |
SAHA (Vorinostat) is a known pan-HDAC inhibitor included for comparison.
Cellular Target Engagement and Downstream Effects
To confirm that this compound engages its targets within a cellular context, downstream molecular events are monitored. As HDACs regulate protein acetylation, an increase in the acetylation of known HDAC substrates, such as histone H3 and α-tubulin, is a key indicator of target engagement.
Experimental Protocol: Western Blotting for Acetylated Proteins
-
Cell Treatment: Treat cancer cell lines (e.g., HCT116) with varying concentrations of this compound for a specified duration (e.g., 24 hours).
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-polyacrylamide gel electrophoresis and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for acetylated-histone H3 and acetylated-α-tubulin, as well as total histone H3 and α-tubulin as loading controls.
-
Detection: Use horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate to visualize the protein bands.
Impact on Cell Viability and Proliferation
A critical aspect of target validation for an anti-cancer agent is its ability to inhibit the growth and proliferation of cancer cells. The GI50 (concentration for 50% of maximal inhibition of cell proliferation) is a key metric.
Table 2: Anti-proliferative Activity of this compound (MPT0E028) in Cancer Cell Lines [2][3]
| Cell Line | Cancer Type | GI50 (µM) |
| HCT116 | Colon Cancer | 0.09 ± 0.004 |
| MDA-MB-231 | Breast Cancer | 0.19 ± 0.04 |
| NCI-ADR/RES | Ovarian Cancer | 0.14 ± 0.02 |
| Ramos | B-cell Lymphoma | 0.65 ± 0.1 |
| BJAB | B-cell Lymphoma | 1.45 ± 0.5 |
Experimental Protocol: Sulforhodamine B (SRB) Assay for Cell Viability [3]
-
Cell Seeding: Plate cancer cells in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of this compound concentrations for 48 hours.
-
Cell Fixation: Fix the cells with 10% trichloroacetic acid.
-
Staining: Stain the fixed cells with 0.4% (w/v) sulforhodamine B in 1% acetic acid.
-
Solubilization and Absorbance Reading: Solubilize the bound dye and measure the absorbance to determine cell density.
Elucidation of Downstream Signaling Pathways
This compound's inhibition of HDACs leads to the modulation of key signaling pathways that control cell fate. The primary pathways affected are the Transforming Growth Factor-β (TGF-β) and Mitogen-Activated Protein Kinase (MAPK) pathways.
TGF-β Signaling Pathway
This compound has been shown to inhibit the TGF-β signaling pathway, which is often dysregulated in cancer and fibrosis.
MAPK Signaling Pathway
This compound also modulates the MAPK signaling cascade, which is involved in cell proliferation, differentiation, and apoptosis. It has been observed to inhibit the phosphorylation of key MAPK proteins JNK, p38, and ERK.
Experimental Protocol: Kinase Activity Assay
The activity of specific kinases like JNK, p38, and ERK can be measured using in vitro kinase assays.
-
Kinase Reaction: In a microplate, combine the specific kinase (e.g., recombinant JNK), its substrate (e.g., c-Jun), and ATP in a kinase buffer.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction wells.
-
Incubation: Incubate the plate to allow the phosphorylation reaction to proceed.
-
Detection: Measure the amount of phosphorylated substrate using methods such as ELISA with a phospho-specific antibody or by detecting the consumption of ATP using a luminescence-based assay.
In Vivo Target Validation and Efficacy
The final stage of target validation involves assessing the efficacy of this compound in preclinical animal models of cancer.
Table 3: In Vivo Anti-tumor Efficacy of this compound (MPT0E028) [4]
| Animal Model | Cancer Type | Treatment | Outcome |
| Nude mice with HCT116 xenografts | Colon Cancer | 100-200 mg/kg, oral, daily | Significant tumor growth inhibition; complete tumor regression in some mice at 200 mg/kg. |
| Mice with Ramos xenografts | B-cell Lymphoma | 50-200 mg/kg, oral, daily | Prolonged survival rate. |
| Nude mice with BJAB xenografts | B-cell Lymphoma | 50-200 mg/kg, oral, daily | Significant suppression of tumor growth. |
Conclusion
The comprehensive target identification and validation process for this compound has robustly established it as a potent inhibitor of HDACs, particularly HDAC1, HDAC2, and HDAC6. This primary mechanism of action leads to the modulation of critical downstream signaling pathways, including the TGF-β and MAPK cascades, ultimately resulting in the inhibition of cancer cell proliferation and tumor growth in vivo. The detailed experimental methodologies and quantitative data presented in this guide provide a solid foundation for further research and development of this compound as a promising anti-cancer therapeutic.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Anticancer Activity of MPT0E028, a Novel Potent Histone Deacetylase Inhibitor, in Human Colorectal Cancer HCT116 Cells In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Activity of MPT0E028, a Novel Potent Histone Deacetylase Inhibitor, in Human Colorectal Cancer HCT116 Cells In Vitro and In Vivo | PLOS One [journals.plos.org]
A Technical Guide to the Cellular Pathways Affected by Histone Deacetylase Inhibitor Treatment: A Focus on Vorinostat
Disclaimer: Information regarding a specific compound named "Imofinostat" is not available in the public domain. The following technical guide focuses on Vorinostat (suberoylanilide hydroxamic acid, SAHA), a well-characterized histone deacetylase (HDAC) inhibitor, as a representative example of this class of drugs. The cellular pathways and mechanisms described for Vorinostat are likely to be relevant for other HDAC inhibitors.
This guide provides an in-depth overview of the cellular pathways modulated by Vorinostat treatment, designed for researchers, scientists, and drug development professionals.
Introduction to Vorinostat and its Mechanism of Action
Vorinostat is a potent inhibitor of class I and II histone deacetylases (HDACs), enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones.[1] This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene transcription. By inhibiting HDACs, Vorinostat promotes histone acetylation, leading to a more open chromatin state and the altered expression of genes involved in various cellular processes, including cell cycle arrest, apoptosis, and differentiation.
Core Cellular Pathways Affected by Vorinostat
Vorinostat treatment impacts a multitude of signaling pathways within cancer cells. The primary pathways identified are the insulin-like growth factor (IGF) signaling pathway and the T-cell receptor (TCR) signaling pathway.
Insulin-Like Growth Factor (IGF) Signaling Pathway
Studies have demonstrated a significant interaction between Vorinostat and the IGF signaling pathway in endometrial cancer cells.[2] This pathway is crucial for cell growth, proliferation, and survival.
Key effects of Vorinostat on the IGF signaling pathway include: [2]
-
Increased IGF-IR Phosphorylation: Vorinostat treatment leads to an increase in the phosphorylation of the IGF-I receptor (IGF-IR).
-
Modulation of Downstream Effectors: It upregulates the expression of PTEN and p21 and downregulates p53 and cyclin D1 in certain cancer cell lines.
-
Induction of Apoptosis: Vorinostat induces apoptosis and can overcome the anti-apoptotic effects of IGF-I.
Below is a diagram illustrating the key points of Vorinostat's interaction with the IGF-IR signaling pathway.
T-Cell Receptor (TCR) Signaling Pathway
In cutaneous T-cell lymphoma (CTCL), Vorinostat has been shown to interfere with the TCR signaling pathway.[1] This pathway is central to T-cell activation and immune response.
Key effects of Vorinostat on the TCR signaling pathway include: [1]
-
Inhibition of Kinase Phosphorylation: Vorinostat inhibits the phosphorylation of key kinases in the TCR signaling cascade, such as ZAP70 and its downstream target AKT.
-
Synergy with PI3K Inhibitors: The drug shows synergistic effects when combined with phosphoinositide-3 kinase (PI3K) inhibitors.
The following diagram illustrates the workflow for analyzing the effect of Vorinostat on the TCR signaling pathway.
Quantitative Data on Vorinostat's Effects
The following tables summarize quantitative data from studies on Vorinostat.
Table 1: Effect of Vorinostat on Protein Expression and Modification in Endometrial Cancer Cells
| Cell Line | Protein/Modification | Effect of Vorinostat Treatment | Reference |
| Ishikawa | IGF-IR Phosphorylation | Increased | [2] |
| Ishikawa | pTEN Expression | Upregulated | [2] |
| Ishikawa | p21 Expression | Upregulated | [2] |
| Ishikawa | p53 Expression | Reduced | [2] |
| Ishikawa | Cyclin D1 Expression | Reduced | [2] |
| USPC-2 | IGF-IR Expression | Upregulated | [2] |
| USPC-2 | p21 Expression | Upregulated | [2] |
| USPC-2 | Total AKT Expression | Downregulated | [2] |
| USPC-2 | pTEN Expression | Downregulated | [2] |
| USPC-2 | Cyclin D1 Expression | Downregulated | [2] |
Table 2: Synergistic Effects of Vorinostat with PI3K Inhibitors in CTCL Cells
| Cell Line | Combination Agent | Combination Index (CI) | Effect | Reference |
| MyLa | PI-103 | < 1 | Synergy | [1] |
| SeAx | PI-103 | < 1 | Synergy | [1] |
| MyLa | IC87114 | < 1 | Synergy | [1] |
| SeAx | IC87114 | < 1 | Synergy | [1] |
A Combination Index (CI) of less than 1 indicates a synergistic effect.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings.
Cell Culture and Drug Treatment
Human endometrioid (Ishikawa) and uterine serous papillary (USPC-2) endometrial cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. For experiments, cells are treated with Vorinostat (in DMSO) at specified concentrations and for various time points. Control cells are treated with an equivalent amount of DMSO.
Western Blot Analysis for Protein Expression and Phosphorylation
-
Cell Lysis: Treated and untreated cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., IGF-IR, p-IGF-IR, PTEN, p21, Cyclin D1, ZAP70, p-ZAP70, AKT, p-AKT).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) system.
Gene Expression Profiling (Microarray)
-
RNA Extraction: Total RNA is extracted from Vorinostat-treated and control cells using an RNA extraction kit.
-
RNA Quality Control: The integrity and concentration of the RNA are assessed.
-
Labeling and Hybridization: Labeled cRNA is synthesized and hybridized to a human genome microarray chip.
-
Scanning and Data Acquisition: The microarray chips are scanned to detect signal intensities.
-
Data Analysis: The raw data is normalized, and statistical analysis is performed to identify differentially expressed genes. Functional analysis of these genes can then reveal the cellular pathways affected.
Cell Viability Assay
-
Cell Seeding: Cells are seeded in 96-well plates and allowed to attach overnight.
-
Drug Treatment: Cells are treated with Vorinostat, a PI3K inhibitor, or a combination of both at various concentrations.
-
Viability Measurement: After the incubation period, cell viability is assessed by measuring intracellular ATP content using a commercial kit. Luminescence is read using a plate reader.
-
Synergy Analysis: The combination index (CI) is calculated using software like CalcuSyn to determine if the drug combination is synergistic, additive, or antagonistic.
The logical relationship for determining drug interaction is depicted below.
Conclusion
Vorinostat, as a representative HDAC inhibitor, exerts its anti-cancer effects by modulating multiple critical cellular pathways. Its ability to interact with the IGF and TCR signaling pathways highlights its potential in targeted cancer therapy, both as a monotherapy and in combination with other agents. The detailed experimental protocols provided herein offer a framework for further investigation into the complex mechanisms of action of HDAC inhibitors. Further research into compounds of this class is warranted to fully elucidate their therapeutic potential.
References
- 1. Vorinostat interferes with the signaling transduction pathway of T-cell receptor and synergizes with phosphoinositide-3 kinase inhibitors in cutaneous T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The mechanism of action of the histone deacetylase inhibitor vorinostat involves interaction with the insulin-like growth factor signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Imofinostat (Hypothetical HDAC Inhibitor) in Xenograft Models
Application Notes and Protocols for the Laboratory Synthesis of Imofinostat
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imofinostat (also known as MPT0E028) is a potent, orally bioavailable pan-histone deacetylase (HDAC) and Akt inhibitor with demonstrated anti-neoplastic activity.[1][2][3] This document provides detailed application notes and protocols for the laboratory-scale synthesis of this compound, intended for research purposes. The described synthetic route is based on peer-reviewed literature and offers a comprehensive guide for chemists and drug development professionals. Additionally, this document outlines the key signaling pathways affected by this compound and presents relevant quantitative data in a structured format.
Introduction
This compound, with the chemical name (E)-3-[1-(benzenesulfonyl)-2,3-dihydroindol-5-yl]-N-hydroxyprop-2-enamide, is a promising small molecule inhibitor targeting two critical pathways in cancer progression: histone deacetylation and the PI3K/Akt signaling cascade.[1][2][3] By inhibiting pan-HDACs, this compound leads to the accumulation of acetylated histones, resulting in chromatin remodeling and the expression of tumor suppressor genes.[3] Concurrently, its inhibition of Akt phosphorylation disrupts downstream signaling essential for tumor cell proliferation and survival.[2] These dual mechanisms of action make this compound a compound of significant interest for cancer research and drug development.
Synthesis of this compound (MPT0E028)
The synthesis of this compound can be accomplished in a four-step process starting from commercially available methyl indole-5-carboxylate.[1] The overall synthetic scheme is depicted below, followed by detailed protocols for each step.
Experimental Workflow for this compound Synthesis
Caption: Synthetic workflow for this compound (MPT0E028).
Experimental Protocols
Step 1: Synthesis of Methyl indoline-5-carboxylate (3) [1]
-
Materials: Methyl indole-5-carboxylate (2), Acetic acid (AcOH), Sodium cyanoborohydride (NaBH3CN).
-
Procedure: To a stirred solution of methyl indole-5-carboxylate (1.0 eq) in acetic acid, add sodium cyanoborohydride (1.5 eq) at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 2 hours. Upon completion, quench the reaction and perform an aqueous work-up. The crude product is purified by flash column chromatography.
-
Yield: 93%
Step 2: Synthesis of 1-Benzenesulfonylindoline-5-carbaldehyde (4) [1]
-
Materials: Methyl indoline-5-carboxylate (3), Benzenesulfonyl chloride, Pyridine, Lithium aluminum hydride (LiAlH4), Tetrahydrofuran (THF), Pyridinium dichromate (PDC), Molecular sieves, Dichloromethane (CH2Cl2).
-
Procedure:
-
N1-Sulfonylation: Dissolve methyl indoline-5-carboxylate (1.0 eq) in pyridine and add benzenesulfonyl chloride. Reflux the mixture. After completion, perform an aqueous work-up and purify the product.
-
Ester Reduction: Dissolve the product from the previous step in THF and add LiAlH4 at 0 °C. Allow the reaction to warm to room temperature. Quench the reaction carefully and extract the product.
-
Alcohol Oxidation: Dissolve the alcohol in dichloromethane with molecular sieves. Add pyridinium dichromate (PDC) and stir at room temperature. Upon completion, filter the reaction mixture and purify the crude product by flash column chromatography.
-
-
Yield: 42% over 3 steps.
Step 3: Synthesis of (E)-3-(1-(phenylsulfonyl)indolin-5-yl)acrylic acid (5) [1]
-
Materials: 1-Benzenesulfonylindoline-5-carbaldehyde (4), Methyl(triphenylphosphoranylidene)acetate, Dichloromethane (CH2Cl2), Lithium hydroxide (LiOH), Dioxane.
-
Procedure:
-
Wittig Reaction: To a solution of 1-benzenesulfonylindoline-5-carbaldehyde (1.0 eq) in dichloromethane, add methyl(triphenylphosphoranylidene)acetate and stir at room temperature. After the reaction is complete, concentrate the mixture and purify the crude ester.
-
Saponification: Dissolve the resulting ester in a mixture of dioxane and 1 M aqueous lithium hydroxide. Heat the reaction mixture to 40 °C. After completion, acidify the mixture and extract the carboxylic acid product.
-
-
Yield: 73%
Step 4: Synthesis of this compound (1) [1]
-
Materials: (E)-3-(1-(phenylsulfonyl)indolin-5-yl)acrylic acid (5), O-(tetrahydro-2H-pyran-2-yl)hydroxylamine (NH2OTHP), Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PYBOP), Triethylamine (Et3N), Dimethylformamide (DMF), Trifluoroacetic acid (TFA), Methanol (CH3OH).
-
Procedure:
-
Amide Coupling: To a solution of the carboxylic acid (1.0 eq) in DMF, add NH2OTHP, PYBOP, and triethylamine. Stir the reaction mixture at room temperature. After completion, perform an aqueous work-up and purify the protected hydroxamic acid.
-
Deprotection: Dissolve the protected hydroxamic acid in methanol and add trifluoroacetic acid. Stir at room temperature. Upon completion, concentrate the reaction mixture and purify the final product, this compound, by flash column chromatography.
-
-
Yield: 72%
Quantitative Data
The biological activity of this compound has been characterized by its inhibitory concentration (IC50) against various HDAC isoforms and its growth inhibitory activity (GI50) against different cancer cell lines.
| Target Enzyme | IC50 (nM) |
| HDAC1 | 53.0 |
| HDAC2 | 106.2 |
| HDAC6 | 29.5 |
| HDAC8 | 2532.6 |
| HDAC4 | >10,000 |
| Data sourced from MedChemExpress and Probechem.[4][5] |
| Cell Line | Cancer Type | GI50 (µM) |
| HCT116 | Colorectal Cancer | 0.09 ± 0.004 |
| MDA-MB-231 | Breast Cancer | 0.19 ± 0.04 |
| NCI-ADR/RES | Ovarian Cancer | 0.14 ± 0.02 |
| Data sourced from Huang HL, et al. (2012).[6] |
Signaling Pathways
This compound exerts its anticancer effects by targeting two key signaling pathways: the HDAC-mediated epigenetic regulation and the PI3K/Akt cell survival pathway.
HDAC Inhibition Pathway
Histone deacetylases (HDACs) remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure that represses gene transcription. By inhibiting HDACs, this compound promotes histone hyperacetylation, which relaxes the chromatin structure and allows for the transcription of tumor suppressor genes, ultimately leading to cell cycle arrest and apoptosis.
Caption: Mechanism of HDAC inhibition by this compound.
Akt Signaling Pathway
The PI3K/Akt pathway is a crucial signaling cascade that promotes cell survival, proliferation, and growth. Growth factor signaling activates PI3K, which in turn activates Akt. Activated Akt then phosphorylates a multitude of downstream targets that inhibit apoptosis and promote cell cycle progression. This compound has been shown to directly target and inhibit the phosphorylation of Akt, thereby blocking these pro-survival signals.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. Anticancer activity of MPT0E028, a novel potent histone deacetylase inhibitor, in human colorectal cancer HCT116 cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. MPT0E028 | HDAC inhibitor | Probechem Biochemicals [probechem.com]
- 6. Anticancer Activity of MPT0E028, a Novel Potent Histone Deacetylase Inhibitor, in Human Colorectal Cancer HCT116 Cells In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Research of a Novel HDAC Inhibitor
A Comprehensive Guide for the Preclinical Evaluation of Novel Histone Deacetylase (HDAC) Inhibitors
Given the absence of specific public domain data for "Imofinostat," this document provides a comprehensive set of application notes and protocols for the preclinical research of a novel histone deacetylase (HDAC) inhibitor. This guide is intended for researchers, scientists, and drug development professionals and will serve as a robust framework for the evaluation of a new chemical entity targeting HDACs.
In Vitro Efficacy and Mechanism of Action
A series of in vitro experiments are essential to determine the biological activity and mechanism of action of a novel HDAC inhibitor.
Cell Viability and Cytotoxicity Assays
The initial step is to assess the compound's ability to inhibit the growth of various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[1][2]
Table 1: Example of IC50 Values for a Novel HDAC Inhibitor in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| HeLa | Cervical Cancer | 50 |
| A549 | Lung Cancer | 120 |
| MCF-7 | Breast Cancer | 85 |
| HL-60 | Leukemia | 30 |
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the novel HDAC inhibitor (e.g., from 1 nM to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of cell growth).
Target Engagement: Histone Acetylation
To confirm that the compound inhibits HDAC activity within the cells, Western blotting can be used to measure the levels of acetylated histones.[3][4][5]
Table 2: Example of Densitometry Analysis of Histone Acetylation
| Treatment Group | Concentration (nM) | Acetyl-Histone H3 (Normalized Intensity) | Acetyl-Histone H4 (Normalized Intensity) |
| Vehicle Control | 0 | 1.0 | 1.0 |
| Novel HDACi | 10 | 2.5 | 2.8 |
| Novel HDACi | 50 | 5.2 | 5.9 |
| Novel HDACi | 100 | 8.1 | 9.3 |
Protocol 2: Western Blot for Histone Acetylation
-
Cell Lysis: Treat cells with the novel HDAC inhibitor for 24 hours, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on a 12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[3]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against acetyl-histone H3, acetyl-histone H4, total histone H3, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities and normalize the levels of acetylated histones to total histones.
In Vivo Efficacy in Animal Models
In vivo studies are crucial to evaluate the anti-tumor efficacy and potential toxicity of the novel HDAC inhibitor in a living organism.
Tumor Xenograft Models
Human tumor cells are implanted into immunocompromised mice to form tumors, which are then treated with the compound.
Table 3: Example of Tumor Growth Inhibition in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Administration Route | Tumor Volume Change (%) |
| Vehicle Control | - | Oral | +150 |
| Novel HDACi | 25 | Oral | +20 |
| Novel HDACi | 50 | Oral | -30 |
Protocol 3: Tumor Xenograft Efficacy Study
-
Cell Implantation: Subcutaneously inject 5 x 10^6 cancer cells (e.g., A549) into the flank of athymic nude mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize the mice into treatment groups (n=8-10 per group) and begin treatment with the novel HDAC inhibitor or vehicle control. Administration can be oral (gavage), intraperitoneal, or intravenous, typically once daily for 21 days.[6][7]
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
PK/PD studies are performed to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound and to correlate its concentration with its biological effect.[8][9][10]
Pharmacokinetic Analysis
Table 4: Example of Pharmacokinetic Parameters in Mice
| Parameter | Unit | Oral Administration (50 mg/kg) | IV Administration (10 mg/kg) |
| Cmax | ng/mL | 1500 | 3000 |
| Tmax | h | 1 | 0.25 |
| AUC(0-t) | ng*h/mL | 6000 | 4500 |
| t1/2 | h | 4 | 3.5 |
| Bioavailability | % | 30 | - |
Protocol 4: Pharmacokinetic Study in Mice
-
Dosing: Administer a single dose of the novel HDAC inhibitor to mice via the intended clinical route (e.g., oral) and intravenously (for bioavailability calculation).
-
Blood Sampling: Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.[11]
-
Plasma Preparation: Process the blood to obtain plasma.
-
LC-MS/MS Analysis: Quantify the concentration of the compound in the plasma samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
PK Parameter Calculation: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life.
Pharmacodynamic Analysis
A pharmacodynamic study aims to show that the drug is hitting its target in the tumor tissue.
Protocol 5: Pharmacodynamic Study in Tumor-Bearing Mice
-
Treatment: Treat tumor-bearing mice with a single dose of the novel HDAC inhibitor.
-
Tumor Collection: Euthanize cohorts of mice at different time points post-dosing (e.g., 2, 8, 24 hours) and collect the tumors.
-
Western Blot Analysis: Prepare lysates from the tumor tissue and perform Western blotting for acetylated histones as described in Protocol 2.
-
Correlation: Correlate the level of histone acetylation with the plasma concentration of the drug at the corresponding time points.
Signaling Pathways and Experimental Workflows
Visualizing the mechanism of action and the experimental process is crucial for understanding and planning preclinical research.
References
- 1. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Inhibition of Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. In vivo pharmacology | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
- 7. Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Use of in vivo animal models to assess pharmacokinetic drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
Application Notes and Protocols for Imofinostat in Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imofinostat (also known as MPT0E028 and ABT-301) is an orally bioavailable, small molecule inhibitor with a dual mechanism of action, targeting both pan-histone deacetylases (HDACs) and the serine/threonine protein kinase Akt (protein kinase B). This dual inhibition provides a multi-faceted approach to cancer therapy by inducing chromatin remodeling, promoting the expression of tumor suppressor genes, triggering cell cycle arrest and apoptosis, and concurrently inhibiting the pro-survival Akt signaling pathway. Preclinical studies have demonstrated its broad-spectrum antitumor activity in various malignancies, including colorectal cancer, B-cell lymphoma, non-small cell lung carcinoma (NSCLC), and pancreatic cancer.[1]
The unique multimodal action of this compound, which includes pro-apoptotic, anti-angiogenic, and tumor metabolic regulation effects, makes it a compelling candidate for combination therapies.[2] Preclinical evidence suggests that this compound can modulate the tumor microenvironment by promoting the infiltration and activity of CD8+ cytotoxic T cells, enhancing antigen presentation, and inhibiting myeloid-derived suppressor cells. This ability to convert immunologically "cold" tumors into "hot" tumors provides a strong rationale for its combination with immune checkpoint inhibitors.[2]
These application notes provide an overview of the preclinical data for this compound in combination with other chemotherapy agents and detailed protocols for evaluating such combinations in a research setting.
Quantitative Data Summary
Currently, specific quantitative data for this compound in combination with other chemotherapy agents from preclinical and clinical studies is limited in publicly available literature. The tables below summarize the available monotherapy data for this compound, which can serve as a baseline for designing combination studies.
Table 1: In Vitro Inhibitory Activity of this compound (Monotherapy)
| Cell Line | Cancer Type | Parameter | Value | Reference |
| HCT116 | Colorectal Cancer | GI₅₀ | 0.09 ± 0.004 µM | [3] |
| HCT116 | Colorectal Cancer | HDAC Activity IC₅₀ | 4.43 ± 0.5 µM | [3] |
| HeLa | Cervical Cancer | Nuclear HDAC Activity IC₅₀ | 11.1 ± 2.8 nM | [3] |
| Ramos | B-cell Lymphoma | IC₅₀ | 0.65 ± 0.1 µM | [4] |
| BJAB | B-cell Lymphoma | IC₅₀ | 1.45 ± 0.5 µM | [4] |
| Ramos | B-cell Lymphoma | HDAC Activity IC₅₀ | 2.88 ± 1.9 µM | [4] |
| BJAB | B-cell Lymphoma | HDAC Activity IC₅₀ | 4.54 ± 1.2 µM | [4] |
Table 2: In Vivo Antitumor Activity of this compound (Monotherapy)
| Cancer Model | Treatment | Dosage | Outcome | Reference |
| HCT116 Xenograft (mice) | This compound | 50, 100, 200 mg/kg, p.o., q.d. | Dose-dependent tumor growth inhibition (up to 73.5% TGI at 200 mg/kg) | [3][5] |
| BJAB Xenograft (mice) | This compound | 50-200 mg/kg, p.o., q.d. | Significant tumor growth suppression | [4] |
| Ramos Disseminated (mice) | This compound | 100 mg/kg, p.o., q.d. | Prolonged survival rate | [1][4] |
Signaling Pathways and Experimental Workflows
This compound's Dual Mechanism of Action
This compound exerts its anticancer effects through the simultaneous inhibition of histone deacetylases (HDACs) and the PI3K/Akt signaling pathway. This dual action leads to a cascade of events culminating in tumor cell apoptosis and growth inhibition.
Figure 1: Dual inhibitory mechanism of this compound on HDAC and Akt signaling pathways.
Experimental Workflow for Evaluating Combination Therapy
A typical workflow to assess the synergistic or additive effects of this compound in combination with another chemotherapeutic agent involves in vitro cell-based assays followed by in vivo validation in animal models.
Figure 2: A general experimental workflow for evaluating this compound combination therapies.
Experimental Protocols
Protocol 1: Determination of In Vitro Synergy with a Combination Index (CI) Assay
This protocol is designed to assess the interaction between this compound and another chemotherapeutic agent (Agent X) in vitro using the Chou-Talalay method to calculate a Combination Index (CI).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Agent X (stock solution in an appropriate solvent)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation:
-
Prepare serial dilutions of this compound and Agent X in complete culture medium. A common approach is to prepare 2-fold serial dilutions starting from a concentration several times higher than the predetermined IC₅₀ value for each drug.
-
For the combination treatment, prepare a matrix of drug concentrations (checkerboard titration) by combining the serial dilutions of this compound and Agent X.
-
-
Cell Treatment:
-
Remove the overnight culture medium from the cells.
-
Add the medium containing the single agents or their combinations to the respective wells. Include wells with vehicle control (e.g., DMSO at the highest concentration used).
-
Incubate the plates for a period that allows for the assessment of cell viability (typically 48-72 hours).
-
-
Cell Viability Assay:
-
After the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the fraction of cells affected (Fa) for each drug concentration and combination.
-
Use a software package like CompuSyn or SynergyFinder to calculate the Combination Index (CI).
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
-
Protocol 2: Apoptosis Assessment by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
This protocol details the method for quantifying apoptosis in cells treated with this compound in combination with another agent.
Materials:
-
Treated and control cells
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC (or another fluorochrome) Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Treat cells with this compound, Agent X, or the combination at predetermined synergistic concentrations for a specified time (e.g., 24-48 hours).
-
Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin.
-
-
Cell Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Gate the cell populations to distinguish between:
-
Viable cells (Annexin V-negative, PI-negative)
-
Early apoptotic cells (Annexin V-positive, PI-negative)
-
Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)
-
Necrotic cells (Annexin V-negative, PI-positive)
-
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant for each treatment condition.
-
Compare the percentage of apoptotic cells in the combination treatment group to the single-agent and control groups.
-
Protocol 3: In Vivo Xenograft Tumor Model for Combination Therapy Efficacy
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in combination with another therapeutic agent in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for tumor implantation
-
This compound formulation for oral gavage
-
Agent X formulation for administration (e.g., oral, intraperitoneal)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of the chosen cancer cells into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Randomization and Treatment:
-
Efficacy Monitoring:
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Observe the general health and behavior of the animals.
-
-
Endpoint and Analysis:
-
The study may be terminated when tumors in the control group reach a predetermined maximum size, or based on other ethical considerations.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
Analyze the data for statistical significance in tumor growth inhibition between the treatment groups. Survival analysis can also be performed if that is a study endpoint.
-
Future Directions and Clinical Perspective
A Phase 1/2 clinical trial is planned to evaluate this compound (ABT-301) in a triplet therapy with tislelizumab (a PD-1 inhibitor) and bevacizumab (an anti-angiogenic agent) for patients with metastatic colorectal cancer (mCRC).[2][5] This trial will enroll patients with proficient mismatch repair (pMMR) or non-microsatellite instability-high (non-MSI-H) mCRC, which are typically resistant to immunotherapy.[2] The rationale for this combination is based on the immunomodulatory and anti-angiogenic properties of this compound, which are expected to synergize with the actions of tislelizumab and bevacizumab.[2] The successful outcome of this and other combination studies will be crucial in establishing the clinical utility of this compound in the treatment of various cancers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Anticancer Activity of MPT0E028, a Novel Potent Histone Deacetylase Inhibitor, in Human Colorectal Cancer HCT116 Cells In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel oral histone deacetylase inhibitor, MPT0E028, displays potent growth-inhibitory activity against human B-cell lymphoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Imofinostat Efficacy Using Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imofinostat (also known as ABT-301 and MPT0E028) is an orally active, selective histone deacetylase (HDAC) inhibitor with a multi-faceted mechanism of action that makes it a promising candidate for cancer therapy.[1] In addition to inhibiting Class I HDACs (HDAC1 and HDAC2) and Class IIb HDAC (HDAC6), this compound also uniquely possesses the ability to directly target and reduce the phosphorylation of Akt, a key protein in cell survival signaling pathways.[1][2] This dual action of inducing apoptosis and inhibiting pro-survival signals contributes to its broad-spectrum antitumor activity observed in various cancers, including colorectal cancer, B-cell lymphoma, non-small cell lung carcinoma (NSCLC), and pancreatic cancer.[1]
These application notes provide detailed protocols for assessing the efficacy of this compound in vitro using common cell viability assays, namely the MTT and CellTiter-Glo® assays.
Data Presentation
The efficacy of this compound can be quantified by determining its half-maximal inhibitory concentration (IC50) in various cancer cell lines. The following table summarizes the available data on the anti-proliferative activity of this compound.
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| HCT116 | Colorectal Carcinoma | SRB | 0.09 | [3] |
| MDA-MB-231 | Breast Adenocarcinoma | SRB | 0.19 | [4] |
| Ramos | B-cell Lymphoma | MTT | 0.65 | [2][5] |
| BJAB | B-cell Lymphoma | MTT | 1.45 | [2][5] |
| NCI-ADR/RES | Ovarian Cancer | SRB | 0.14 | [6] |
| HeLa | Cervical Cancer | HDAC Activity | 0.0111 | [4] |
Note: Specific IC50 values for this compound's effect on the viability of A549 (NSCLC), PANC-1, and MiaPaCa-2 (pancreatic cancer) cell lines were not available in the reviewed literature. However, studies indicate its general activity against these cancer types.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. After overnight incubation, carefully remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a blank control (medium only). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Solubilization of Formazan: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies the amount of ATP present, which is an indicator of metabolically active cells. The assay reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP.
Materials:
-
This compound stock solution
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells into an opaque-walled 96-well plate at an optimal density in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add the desired concentrations to the wells. Include vehicle and blank controls. Incubate for the desired treatment period.
-
Plate Equilibration: Equilibrate the plate to room temperature for approximately 30 minutes.
-
Reagent Addition: Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability based on the luminescent signal relative to the vehicle control. Plot the data to determine the IC50 value of this compound.
Visualizations
Experimental Workflow
Caption: Experimental workflow for determining the IC50 of this compound.
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound's dual inhibition of HDACs and Akt leading to apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel oral histone deacetylase inhibitor, MPT0E028, displays potent growth-inhibitory activity against human B-cell lymphoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer activity of MPT0E028, a novel potent histone deacetylase inhibitor, in human colorectal cancer HCT116 cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MPT0E028 | HDAC inhibitor | Probechem Biochemicals [probechem.com]
- 5. Current evidence for histone deacetylase inhibitors in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. graphviz.org [graphviz.org]
Flow Cytometry Analysis of Apoptosis Induced by Imofinostat: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imofinostat is a novel histone deacetylase (HDAC) inhibitor with potential therapeutic applications in oncology. HDAC inhibitors represent a promising class of anti-cancer agents that can induce cell cycle arrest, differentiation, and apoptosis in malignant cells.[1][2][3] This document provides detailed application notes and protocols for the analysis of apoptosis induced by this compound using flow cytometry, a powerful technique for the quantitative analysis of programmed cell death at the single-cell level. The primary method described is the Annexin V and Propidium Iodide (PI) dual-staining assay, which allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.
Mechanism of Action: this compound-Induced Apoptosis
As a histone deacetylase inhibitor, this compound is presumed to exert its pro-apoptotic effects by altering the acetylation status of histone and non-histone proteins. This leads to the modulation of gene expression, resulting in the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins. The intrinsic apoptosis pathway is a key target for HDAC inhibitors.[1][4]
The proposed mechanism involves the disruption of the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members of the Bcl-2 family.[5][6] this compound treatment may lead to an increased ratio of pro- to anti-apoptotic Bcl-2 family proteins, resulting in mitochondrial outer membrane permeabilization (MOMP). This event triggers the release of cytochrome c into the cytoplasm, which then binds to Apaf-1 to form the apoptosome. The apoptosome, in turn, activates caspase-9, the initiator caspase of the intrinsic pathway. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[6]
Data Presentation
The following tables summarize hypothetical quantitative data from flow cytometry analysis of a cancer cell line treated with varying concentrations of this compound for 48 hours.
Table 1: Percentage of Apoptotic and Necrotic Cells Induced by this compound
| Treatment Group | Concentration (µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Necrotic Cells (%) |
| Vehicle Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.8 | 1.8 ± 0.5 | 0.5 ± 0.2 |
| This compound | 1 | 85.6 ± 3.5 | 8.1 ± 1.2 | 4.2 ± 0.9 | 2.1 ± 0.6 |
| This compound | 5 | 62.3 ± 4.2 | 20.5 ± 2.5 | 12.8 ± 1.8 | 4.4 ± 1.1 |
| This compound | 10 | 35.8 ± 5.1 | 38.7 ± 3.8 | 20.1 ± 2.9 | 5.4 ± 1.3 |
| Positive Control (Staurosporine) | 1 | 15.4 ± 2.8 | 45.2 ± 4.1 | 30.5 ± 3.5 | 8.9 ± 1.9 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Dose-Dependent Effect of this compound on Caspase-3/7 Activity
| Treatment Group | Concentration (µM) | Fold Increase in Caspase-3/7 Activity |
| Vehicle Control | 0 | 1.0 ± 0.1 |
| This compound | 1 | 2.8 ± 0.4 |
| This compound | 5 | 6.5 ± 0.9 |
| This compound | 10 | 12.3 ± 1.5 |
| Positive Control (Staurosporine) | 1 | 15.8 ± 2.2 |
Data are presented as mean ± standard deviation from three independent experiments, normalized to the vehicle control.
Experimental Protocols
Protocol 1: Flow Cytometry Analysis of Apoptosis using Annexin V and Propidium Iodide Staining
This protocol details the steps for staining cells with Annexin V-FITC and Propidium Iodide (PI) to quantify apoptosis by flow cytometry.[7][8]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS), cold
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound (e.g., 1, 5, 10 µM) and a vehicle control (DMSO) for the desired time period (e.g., 24, 48, or 72 hours). Include a positive control for apoptosis induction (e.g., Staurosporine).
-
Cell Harvesting:
-
For adherent cells, gently aspirate the culture medium and wash the cells once with PBS.
-
Trypsinize the cells and collect them in a 15 mL conical tube.
-
For suspension cells, directly collect the cells into a 15 mL conical tube.
-
Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
-
-
Washing: Discard the supernatant and wash the cells twice with cold PBS. After each wash, centrifuge at 300 x g for 5 minutes at 4°C.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining:
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.
-
Data Acquisition: Analyze the samples on a flow cytometer within one hour of staining. Acquire data for at least 10,000 events per sample.
Data Analysis:
-
Gating: Gate the cell population based on forward scatter (FSC) and side scatter (SSC) to exclude debris.
-
Quadrant Analysis: Create a quadrant plot with Annexin V-FITC fluorescence on the x-axis and PI fluorescence on the y-axis.
-
Lower-Left Quadrant (Annexin V- / PI-): Viable cells
-
Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells (often considered a minor population in apoptosis assays)
-
Mandatory Visualizations
References
- 1. Novel Apoptosis-Inducing Agents for the Treatment of Cancer, a New Arsenal in the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biocompare.com [biocompare.com]
Application Notes and Protocols for In vivo Imaging of Imofinostat Tumor Response
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imofinostat is a potent and selective histone deacetylase (HDAC) inhibitor showing promise in preclinical cancer models. HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to a more compact chromatin structure and transcriptional repression. In cancer cells, the aberrant activity of HDACs contributes to the silencing of tumor suppressor genes and the promotion of oncogenic pathways. By inhibiting HDACs, this compound aims to restore normal gene expression patterns, leading to cell cycle arrest, apoptosis, and inhibition of tumor growth.
To effectively evaluate the therapeutic efficacy of this compound in preclinical settings, it is crucial to employ non-invasive in vivo imaging techniques. These methods allow for the longitudinal monitoring of tumor response, providing valuable insights into the pharmacodynamics and anti-tumor activity of the drug. This document provides detailed application notes and protocols for utilizing bioluminescence imaging (BLI), positron emission tomography (PET), and magnetic resonance imaging (MRI) to monitor tumor response to this compound treatment in animal models.
Signaling Pathway of HDAC Inhibitors
HDAC inhibitors, such as this compound, exert their anti-cancer effects through multiple mechanisms. A simplified representation of the key signaling pathway is depicted below.
Caption: General signaling pathway of HDAC inhibitors like this compound.
In Vivo Imaging Techniques
Bioluminescence Imaging (BLI) for Monitoring Tumor Growth
Bioluminescence imaging is a highly sensitive and non-invasive technique for monitoring tumor growth and metastasis in small animals.[1] This method relies on tumor cells that are genetically engineered to express a luciferase enzyme.[2] Upon administration of the substrate, luciferin, the luciferase-expressing cells emit light, which can be detected and quantified.[1]
Experimental Workflow for Bioluminescence Imaging
Caption: Experimental workflow for monitoring tumor response using BLI.
Protocol: Bioluminescence Imaging of Tumor Response to this compound
-
Cell Line Preparation:
-
Animal Model:
-
Use immunodeficient mice (e.g., female nude mice, 6-8 weeks old) to prevent rejection of human tumor cells.
-
Acclimatize the animals for at least one week before the experiment.
-
-
Tumor Implantation:
-
Harvest the luciferase-expressing tumor cells and resuspend them in a sterile phosphate-buffered saline (PBS) and Matrigel mixture (1:1 ratio).
-
Subcutaneously inject 1 x 10^6 cells in a volume of 100 µL into the flank of each mouse.[3]
-
-
Treatment Protocol:
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer this compound at the desired dose and schedule (e.g., intraperitoneal injection, daily). The control group should receive a vehicle control.
-
-
Bioluminescence Imaging Procedure:
-
Perform imaging at baseline (before treatment) and at regular intervals (e.g., twice a week) throughout the study.
-
Anesthetize the mice using isoflurane (2% for maintenance).[1]
-
Intraperitoneally inject D-luciferin at a dose of 150 mg/kg body weight.[2]
-
Wait for 10-15 minutes for the substrate to distribute.[1]
-
Place the mouse in the imaging chamber of an in vivo imaging system (e.g., IVIS Spectrum).
-
Acquire images with an exposure time of 1-60 seconds, depending on the signal intensity.
-
-
Data Analysis:
-
Use the accompanying software to draw regions of interest (ROIs) around the tumors.
-
Quantify the bioluminescent signal as total flux (photons/second).[1]
-
Compare the tumor growth curves between the this compound-treated and control groups.
-
Representative Data (Hypothetical for this compound)
| Treatment Group | Day 0 (Photons/s) | Day 7 (Photons/s) | Day 14 (Photons/s) | % Tumor Growth Inhibition (Day 14) |
| Vehicle Control | 1.5 x 10⁶ | 8.2 x 10⁶ | 2.5 x 10⁷ | - |
| This compound (25 mg/kg) | 1.6 x 10⁶ | 3.1 x 10⁶ | 5.8 x 10⁶ | 76.8% |
| This compound (50 mg/kg) | 1.4 x 10⁶ | 1.9 x 10⁶ | 2.2 x 10⁶ | 91.2% |
Positron Emission Tomography (PET) for Target Engagement and Metabolic Response
PET is a quantitative imaging modality that can be used to assess target engagement and the metabolic response of tumors to therapy.[4] By using specific radiotracers, PET can visualize and quantify biological processes in vivo.
Experimental Workflow for PET Imaging
Caption: Experimental workflow for monitoring tumor response using PET.
Protocol: PET Imaging of Tumor Response to this compound
-
Radiotracers:
-
[¹⁸F]FDG: To assess changes in tumor glucose metabolism. A decrease in [¹⁸F]FDG uptake is indicative of a positive treatment response.[4]
-
[¹¹C]Martinostat: A PET tracer that binds to class I HDACs (HDAC1, 2, and 3), allowing for the direct assessment of target engagement by this compound.[5] A reduction in [¹¹C]Martinostat binding would indicate that this compound is occupying the HDAC active site.[6]
-
-
Animal Model and Treatment:
-
Prepare tumor-bearing mice as described in the BLI protocol.
-
Administer this compound or vehicle control as per the study design.
-
-
PET Imaging Procedure:
-
For [¹⁸F]FDG-PET, fast the mice for 6-8 hours prior to imaging.[7]
-
Anesthetize the mice with isoflurane.
-
Inject the radiotracer intravenously via the tail vein (e.g., ~7.4 MBq of [¹⁸F]FDG).[7]
-
Allow for a 60-minute uptake period.[7]
-
Acquire static PET images for 10-15 minutes, followed by a CT scan for anatomical co-registration.[4]
-
-
Data Analysis:
-
Reconstruct the PET images and co-register them with the CT images.
-
Draw ROIs on the tumors and other organs of interest.
-
Calculate the tracer uptake, expressed as the percentage of injected dose per gram of tissue (%ID/g) or Standardized Uptake Value (SUV).[4]
-
Compare the tracer uptake between the this compound-treated and control groups.
-
Representative Data (Hypothetical for this compound)
| Imaging Parameter | Vehicle Control | This compound (50 mg/kg) | p-value |
| [¹⁸F]FDG-PET | |||
| Tumor SUVmax (Baseline) | 3.5 ± 0.4 | 3.6 ± 0.5 | >0.05 |
| Tumor SUVmax (Post-treatment) | 3.8 ± 0.6 | 1.9 ± 0.3 | <0.01 |
| [¹¹C]Martinostat-PET | |||
| Tumor %ID/g (Baseline) | 2.1 ± 0.3 | 2.0 ± 0.2 | >0.05 |
| Tumor %ID/g (Post-treatment) | 2.2 ± 0.4 | 0.8 ± 0.1 | <0.001 |
Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) for Tumor Vascularity Assessment
DCE-MRI is a functional MRI technique that provides quantitative information about tumor vascularity and permeability.[8] It involves the rapid acquisition of T1-weighted images before, during, and after the administration of a gadolinium-based contrast agent.[9]
Experimental Workflow for DCE-MRI
Caption: Experimental workflow for monitoring tumor response using DCE-MRI.
Protocol: DCE-MRI of Tumor Response to this compound
-
Animal Preparation and Treatment:
-
Prepare tumor-bearing mice as previously described.
-
Administer this compound or vehicle control.
-
Anesthetize the mouse with isoflurane and maintain its body temperature at 37°C.
-
-
DCE-MRI Procedure:
-
Position the mouse in a small animal MRI scanner.
-
Acquire pre-contrast T1 maps using a variable flip angle method.[10]
-
Administer a bolus of a gadolinium-based contrast agent (e.g., Gd-DTPA) via a tail vein catheter.[11]
-
Immediately begin acquiring a time series of T1-weighted images for 15-20 minutes.[10]
-
-
Data Analysis:
-
Use specialized software to analyze the dynamic imaging data.
-
Apply a pharmacokinetic model (e.g., the Tofts model) to the signal intensity time course in each voxel to generate parametric maps of:
-
Compare these parameters between the this compound-treated and control groups. A decrease in Ktrans may indicate an anti-angiogenic effect.
-
Representative Data (Hypothetical for this compound)
| DCE-MRI Parameter | Vehicle Control | This compound (50 mg/kg) | p-value |
| Ktrans (min⁻¹) | 0.25 ± 0.05 | 0.12 ± 0.03 | <0.01 |
| ve | 0.30 ± 0.06 | 0.28 ± 0.05 | >0.05 |
| vp | 0.04 ± 0.01 | 0.02 ± 0.005 | <0.05 |
Conclusion
The in vivo imaging techniques described in these application notes provide a powerful toolkit for the preclinical evaluation of this compound. Bioluminescence imaging offers a high-throughput method for assessing overall tumor burden, while PET imaging can provide insights into target engagement and metabolic response. DCE-MRI allows for the detailed characterization of the tumor microenvironment, particularly its vascular properties. By integrating these multi-modal imaging approaches, researchers can gain a comprehensive understanding of the anti-tumor effects of this compound, facilitating its development as a novel cancer therapeutic.
References
- 1. oncology.labcorp.com [oncology.labcorp.com]
- 2. In vivo Bioluminescence Imaging of Luciferase-labeled Cancer Cells [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. In Vivo Imaging of Histone Deacetylases (HDACs) in the Central Nervous System and Major Peripheral Organs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Multimodality Imaging of Tumor Xenografts and Metastases in Mice with Combined Small-Animal PET, Small-Animal CT, and Bioluminescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Practical Dynamic Contrast Enhanced MRI in Small Animal Models of Cancer: Data Acquisition, Data Analysis, and Interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dynamic contrast enhanced magnetic resonance imaging of an orthotopic pancreatic cancer mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Dynamic Contrast Enhanced MRI of mouse Abdomen [protocols.io]
- 12. Dynamic Contrast-Enhanced MRI in the Abdomen of Mice with High Temporal and Spatial Resolution Using Stack-of-Stars Sampling and KWIC Reconstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Identifying Imofinostat Resistance Genes using CRISPR-Cas9 Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imofinostat is a promising histone deacetylase (HDAC) inhibitor with therapeutic potential in various malignancies. However, the emergence of drug resistance remains a significant clinical challenge. Understanding the genetic basis of this compound resistance is crucial for developing effective combination therapies and identifying biomarkers for patient stratification. CRISPR-Cas9 genome-wide screening is a powerful tool for systematically identifying genes whose loss or gain of function confers resistance to a therapeutic agent.[1][2][3] This document provides detailed application notes and protocols for employing CRISPR-Cas9 screening to uncover the genetic drivers of this compound resistance.
Principle of CRISPR-Cas9 Screening for Drug Resistance
CRISPR-Cas9 technology allows for precise and efficient gene editing in mammalian cells.[3] In the context of a pooled library screen, a population of cells is transduced with a lentiviral library of single-guide RNAs (sgRNAs) targeting thousands of genes.[2][3] Each cell, in theory, receives a single sgRNA that, in complex with the Cas9 nuclease, creates a double-strand break at a specific genomic locus, typically leading to a gene knockout via error-prone non-homologous end joining.
For a positive selection screen to identify resistance genes, this population of knockout cells is then treated with the drug of interest, in this case, this compound. Cells with knockouts of genes essential for this compound's cytotoxic effects will survive and proliferate. By sequencing the sgRNAs present in the surviving cell population and comparing their abundance to the initial population, genes that are enriched are identified as potential resistance genes.[1] Conversely, a negative selection screen can identify genes that, when knocked out, sensitize cells to the drug.
Signaling Pathways in HDAC Inhibitor Resistance
While the specific pathways for this compound resistance are yet to be fully elucidated, studies with other HDAC inhibitors have implicated several key mechanisms. A CRISPR activation screen for Panobinostat resistance in multiple myeloma identified the upregulation of ABC transporters, such as ABCB1 (MDR1), as a primary resistance mechanism responsible for drug efflux.[4][5] Other identified mediators of resistance to HDAC inhibitors include the transcription factor IRF4 and anti-apoptotic BCL-2 family members.[4] Furthermore, mutations in the HDAC2 gene itself have been shown to confer resistance to HDAC inhibitors.[6] Gain-of-function screens have also identified UNC45A as a gene that can render cells resistant to HDAC inhibitors by inhibiting retinoic acid signaling.[7]
Below is a conceptual signaling pathway diagram illustrating potential mechanisms of HDAC inhibitor resistance.
Caption: Potential signaling pathways involved in resistance to HDAC inhibitors like this compound.
Experimental Workflow
A typical CRISPR-Cas9 screening workflow for identifying this compound resistance genes involves several key steps, from library transduction to hit validation.
Caption: Experimental workflow for a pooled CRISPR-Cas9 knockout screen.
Protocols
Protocol 1: Generation of a Cas9-Expressing Stable Cell Line
-
Cell Line Selection: Choose a cancer cell line relevant to the therapeutic application of this compound and determine its sensitivity (IC50) to the drug.
-
Lentiviral Transduction: Transduce the selected cell line with a lentiviral vector expressing Cas9 and a selection marker (e.g., puromycin resistance).
-
Selection: Select for successfully transduced cells by culturing in the presence of the appropriate antibiotic (e.g., puromycin).
-
Validation: Confirm Cas9 expression and activity using a functional assay (e.g., SURVEYOR assay or sequencing of a targeted locus after transduction with a validated sgRNA).
Protocol 2: Pooled CRISPR-Cas9 Library Transduction
-
Library Selection: Choose a genome-scale sgRNA library (e.g., GeCKO v2, TKOv3).[2]
-
Determine Multiplicity of Infection (MOI): Perform a titration experiment with the lentiviral library to determine the virus concentration that results in a low MOI (0.3-0.5) to ensure that most cells receive a single sgRNA.[3]
-
Large-Scale Transduction: Transduce the Cas9-expressing cells with the sgRNA library at the predetermined low MOI. Ensure a sufficient number of cells are transduced to maintain library representation.
-
Selection: Select for transduced cells using the appropriate antibiotic for the sgRNA vector.
-
Harvest Initial Population: Collect a sample of the cell population after selection to serve as the day 0 or T0 control.
Protocol 3: this compound Selection and Sample Collection
-
Drug Treatment: Culture the transduced cell population in the presence of this compound at a predetermined concentration (e.g., IC50).
-
Maintain Cell Culture: Passage the cells as needed, maintaining the drug selection pressure. The duration of selection will depend on the cell line and drug concentration, typically lasting for several population doublings.
-
Harvest Resistant Population: Once a resistant population has emerged and expanded, harvest the cells.
-
Genomic DNA Extraction: Extract high-quality genomic DNA from both the T0 control and the this compound-resistant cell populations.
Protocol 4: Next-Generation Sequencing (NGS) and Data Analysis
-
sgRNA Amplification: Amplify the sgRNA sequences from the genomic DNA using a two-step PCR protocol to add sequencing adapters and barcodes.[2]
-
NGS: Sequence the amplified sgRNA libraries on a high-throughput sequencing platform (e.g., Illumina).
-
Data Analysis:
-
Align sequencing reads to the sgRNA library to determine the read counts for each sgRNA.
-
Calculate the log-fold change in sgRNA abundance between the this compound-treated and T0 samples.
-
Use statistical methods (e.g., MAGeCK) to identify significantly enriched genes in the resistant population.
-
Data Presentation
The results of a CRISPR-Cas9 screen are typically presented as a ranked list of genes based on their enrichment scores. Below is a template table summarizing hypothetical data from a screen for this compound resistance.
| Gene Symbol | Log2 Fold Change (sgRNA 1) | Log2 Fold Change (sgRNA 2) | Log2 Fold Change (sgRNA 3) | Average Log2 Fold Change | p-value | Potential Role in Resistance |
| ABCB1 | 4.5 | 4.2 | 4.8 | 4.5 | < 0.001 | Drug Efflux |
| IRF4 | 3.8 | 3.5 | 4.1 | 3.8 | < 0.001 | Anti-apoptotic Signaling |
| BCL2L1 | 3.2 | 3.0 | 3.5 | 3.23 | < 0.01 | Anti-apoptotic Signaling |
| UNC45A | 2.9 | 2.7 | 3.1 | 2.9 | < 0.01 | Retinoic Acid Signaling |
| HDAC2 | -0.1 | -0.3 | 0.0 | -0.13 | > 0.05 | Not Enriched (as expected) |
This table contains hypothetical data for illustrative purposes.
Hit Validation
Genes identified as significantly enriched in the screen (hits) require further validation to confirm their role in this compound resistance.
-
Individual Gene Knockouts: Generate cell lines with knockouts of individual hit genes using 2-3 independent sgRNAs per gene.
-
Proliferation Assays: Perform dose-response assays with this compound on the individual knockout cell lines compared to control cells to confirm a shift in IC50.
-
Mechanism of Action Studies: Investigate the functional consequences of the gene knockout to understand how it confers resistance. This may involve expression analysis of downstream targets, apoptosis assays, or drug uptake/efflux studies.
Conclusion
CRISPR-Cas9 screening provides a robust and unbiased approach to identify the genetic determinants of resistance to this compound.[1][3] The protocols and application notes outlined here offer a framework for researchers to systematically uncover novel resistance mechanisms. The identification of such genes will not only enhance our understanding of this compound's mechanism of action but also pave the way for the development of rational combination therapies to overcome drug resistance and improve patient outcomes.
References
- 1. Identification of Drug Resistance Genes Using a Pooled Lentiviral CRISPR/Cas9 Screening Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of Drug Resistance Mechanisms Using Genome-Wide CRISPR-Cas9 Screens | Springer Nature Experiments [experiments.springernature.com]
- 3. CRISPR-Cas9 library screening approach for anti-cancer drug discovery: overview and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. researchgate.net [researchgate.net]
- 6. A truncating mutation of HDAC2 in human cancers confers resistance to histone deacetylase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. UNC45A confers resistance to histone deacetylase inhibitors and retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming ONC201 (Dordaviprone) Resistance in Cancer Cells
Disclaimer: Initial searches for "Imofinostat" did not yield specific results. This technical support guide has been created based on the publicly available research for ONC201 (dordaviprone) , a clinically investigated anti-cancer agent with a distinct mechanism of action. We presume this is the intended compound of interest.
This guide is intended for researchers, scientists, and drug development professionals. It provides troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during experiments with ONC201, particularly concerning the development of resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for ONC201?
ONC201 is a first-in-class small molecule that exerts its anti-cancer effects through a multi-faceted approach. Its primary mechanisms include:
-
Dopamine Receptor D2 (DRD2) Antagonism: ONC201 acts as an antagonist to the DRD2, which is often overexpressed in various cancers, including glioblastoma. This antagonism can disrupt downstream signaling pathways crucial for tumor cell growth.[1][2]
-
Mitochondrial ClpP Activation: It allosterically activates the mitochondrial caseinolytic protease P (ClpP), an enzyme that degrades misfolded proteins.[3][4] This activation leads to the degradation of key metabolic enzymes, inducing a metabolic crisis and apoptosis in cancer cells.
-
Integrated Stress Response (ISR) Induction: ONC201 activates the ISR, leading to the upregulation of the pro-apoptotic protein ATF4 and its target, the death receptor 5 (DR5).
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TRAIL Pathway Upregulation: Through the inactivation of AKT/ERK signaling, ONC201 leads to the activation of the transcription factor FOXO3a, which upregulates the transcription of the TNF-related apoptosis-inducing ligand (TRAIL).[3] The concurrent upregulation of both TRAIL and its receptor DR5 enhances the apoptotic signal.
Q2: My cancer cells are showing reduced sensitivity to ONC201. What are the known mechanisms of resistance?
Acquired resistance to ONC201 is a significant challenge. Preclinical studies have identified two primary signaling pathways that can be upregulated in resistant cells:
-
EGFR Signaling Pathway: Overexpression or activating mutations in the Epidermal Growth Factor Receptor (EGFR) can confer resistance to ONC201.[5] The activation of EGFR signaling is thought to create a metabolic landscape that counteracts the effects of ONC201.[5]
-
PI3K/AKT/mTOR Signaling Pathway: Upregulation of the PI3K/AKT/mTOR pathway can drive resistance by promoting cell survival and metabolic adaptation, thereby overcoming the mitochondrial stress induced by ONC201.[6][7]
Q3: How can I experimentally confirm if my resistant cell line has activated EGFR or PI3K/AKT pathways?
You can use Western blotting to assess the activation status of these pathways. Look for increased phosphorylation of key proteins.
-
For the EGFR pathway: Probe for phosphorylated EGFR (p-EGFR) and downstream effectors like phosphorylated ERK (p-ERK).
-
For the PI3K/AKT pathway: Probe for phosphorylated AKT (p-AKT) and phosphorylated mTOR (p-mTOR).
An increase in the ratio of phosphorylated to total protein compared to the parental, sensitive cell line would suggest the activation of these resistance pathways.
Troubleshooting Guide: Overcoming ONC201 Resistance
Issue: Decreased efficacy of ONC201 in my cell culture model over time.
This is a common indication of acquired resistance. The following steps can help you investigate and potentially overcome this issue.
Step 1: Characterize the Resistant Phenotype
-
Action: Perform a dose-response curve using a cell viability assay (e.g., CellTiter-Glo®) to quantify the shift in the half-maximal inhibitory concentration (IC50) between your resistant and parental (sensitive) cell lines.
-
Expected Outcome: A significant increase in the IC50 value for the resistant cell line will confirm the resistant phenotype.
Step 2: Investigate Molecular Mechanisms of Resistance
-
Action: As detailed in the FAQs, use Western blotting to analyze the activation of the EGFR and PI3K/AKT signaling pathways.
-
Expected Outcome: Identification of upregulated signaling pathways in your resistant cells will guide the selection of appropriate combination therapies.
Step 3: Implement Combination Therapy Strategies
Based on your findings from Step 2, you can test the following combination strategies to re-sensitize your cells to ONC201.
-
If EGFR pathway is activated:
-
Strategy: Combine ONC201 with an EGFR inhibitor (e.g., gefitinib, erlotinib).
-
Rationale: Blocking the EGFR escape pathway can restore sensitivity to ONC201.
-
-
If PI3K/AKT pathway is activated:
-
Other evidence-based combinations:
-
With Radiotherapy: Preclinical studies have shown that ONC201 can synergize with radiation to prolong survival in glioblastoma models.[9][10]
-
With Temozolomide (TMZ): In glioblastoma models, the triple combination of ONC201, radiotherapy, and TMZ has been shown to significantly reduce tumor burden and prolong survival.[8][11]
-
With Lurbinectedin: In small cell lung cancer (SCLC) cell lines, the combination of ONC201 and lurbinectedin has demonstrated synergistic growth inhibition.
-
Data Presentation: Preclinical Synergy of ONC201 Combination Therapies
The following tables summarize quantitative data from preclinical studies, demonstrating the potential of combination therapies to overcome ONC201 resistance.
Table 1: In Vitro Synergy of ONC201 and Lurbinectedin in SCLC Cell Lines
| Cell Line | ONC201 IC50 (µM) | Lurbinectedin IC50 (nM) | Combination Index (CI) at Most Potent Synergy |
| H1048 | ~1.0 | ~0.1 | 0.16 (at 0.16 µM ONC201 + 0.05 nM Lurbinectedin) |
| H1105 | > 5.0 | ~0.2 | Not specified |
| H1882 | ~2.5 | ~0.3 | Not specified |
| H1417 | > 5.0 | ~0.5 | Not specified |
| A Combination Index (CI) < 1 indicates a synergistic effect. |
Table 2: In Vivo Efficacy of ONC201 in Combination with Radiotherapy in a Glioblastoma Mouse Model [10]
| Treatment Group | Median Survival (Days) |
| Saline Control | ~20 |
| ONC201 (50 mg/kg, i.p., weekly) | ~25 |
| Radiation (10 Gy, single fraction) | ~30 |
| ONC201 + Radiation | > 40 |
Visualizations: Signaling Pathways and Experimental Workflows
ONC201 Mechanism of Action
Caption: Mechanism of action of ONC201 leading to apoptosis.
ONC201 Resistance Pathways
Caption: Key signaling pathways mediating resistance to ONC201.
Experimental Workflow for Investigating and Overcoming Resistance
Caption: Workflow for studying and overcoming ONC201 resistance.
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This protocol is adapted from the manufacturer's instructions.
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Cell Plating: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density in 100 µL of culture medium. Include wells with medium only for background luminescence measurement.
-
Compound Treatment: Add serial dilutions of ONC201 (and/or the combination drug) to the experimental wells. Incubate for the desired treatment period (e.g., 72 hours).
-
Equilibration: Equilibrate the plate to room temperature for approximately 30 minutes.
-
Reagent Addition: Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Record luminescence using a plate reader.
-
Data Analysis: Subtract the background luminescence from all readings. Plot the cell viability against the drug concentration and determine the IC50 values.
Colony Formation Assay
This assay assesses the long-term proliferative capacity of cells after treatment.
-
Cell Plating: Seed a low number of single cells (e.g., 500-1000 cells) per well in a 6-well plate. Allow cells to attach overnight.
-
Treatment: Treat the cells with ONC201, the combination drug, or vehicle control for a specified period (e.g., 24 hours).
-
Recovery: Remove the drug-containing medium, wash with PBS, and add fresh culture medium.
-
Incubation: Incubate the plates for 10-14 days, or until visible colonies are formed in the control wells.
-
Fixation and Staining:
-
Gently wash the colonies with PBS.
-
Fix the colonies with a solution of methanol and acetic acid (3:1) for 15 minutes.
-
Stain the colonies with 0.5% crystal violet solution for 30 minutes.
-
-
Washing and Drying: Gently wash the plates with water and allow them to air dry.
-
Quantification: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
Western Blot for Apoptosis Markers
This protocol outlines the general steps for detecting apoptosis-related proteins.
-
Sample Preparation:
-
Treat cells with ONC201 and/or the combination drug for the desired time.
-
Collect both adherent and floating cells to ensure all apoptotic cells are included.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Run the gel to separate proteins by size.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis markers (e.g., cleaved Caspase-3, cleaved PARP, p-EGFR, p-AKT) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection:
-
Wash the membrane three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
References
- 1. Biological activity of weekly ONC201 in adult recurrent glioblastoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ONC201: a new treatment option being tested clinically for recurrent glioblastoma - Ralff - Translational Cancer Research [tcr.amegroups.org]
- 3. promega.com [promega.com]
- 4. Orthotopic Patient-Derived Glioblastoma Xenografts in Mice | Springer Nature Experiments [experiments.springernature.com]
- 5. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. promega.com [promega.com]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. Effects of the DRD2/3 Antagonist ONC201 and Radiation in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ONC201 in Combination with Paxalisib for the Treatment of H3K27-Altered Diffuse Midline Glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Imofinostat dosage to minimize off-target effects
Disclaimer: As of November 2025, specific public data on "Imofinostat" is limited. This technical support center has been developed using information on similar histone deacetylase (HDAC) inhibitors and established principles of drug development to provide a comprehensive guide for researchers. The provided quantitative data and specific pathways are hypothetical and for illustrative purposes.
Troubleshooting Guide
This guide addresses specific issues researchers might encounter during their experiments with this compound.
| Issue | Potential Cause | Suggested Solution |
| High cytotoxicity observed at presumed therapeutic concentrations. | 1. Off-target effects of this compound. 2. High sensitivity of the cell line to HDAC inhibition. 3. Incorrect dosage calculation or preparation. | 1. Perform a dose-response curve to determine the IC50 for cytotoxicity.[1][2][3] 2. Compare the cytotoxic concentration with the concentration required for on-target HDAC inhibition. 3. Test this compound on a panel of different cell lines to assess cell-type specific toxicity. 4. Verify the stock solution concentration and preparation protocol. |
| No significant increase in histone acetylation at expected effective doses. | 1. Insufficient drug concentration reaching the target. 2. Low activity of HDACs in the chosen cell line. 3. Issues with the Western blot protocol or antibodies. | 1. Increase the concentration of this compound. 2. Confirm HDAC expression levels in your cell model. 3. Optimize the Western blot protocol, including antibody concentrations and incubation times.[4][5][6] 4. Use a direct HDAC activity assay to measure target engagement.[7][8][9] |
| Inconsistent results between experimental replicates. | 1. Variability in cell culture conditions (e.g., cell density, passage number). 2. Degradation of this compound stock solution. 3. Pipetting errors during drug dilution. | 1. Standardize cell seeding density and use cells within a consistent passage number range. 2. Prepare fresh dilutions of this compound from a new stock for each experiment. 3. Use calibrated pipettes and ensure proper mixing of solutions. |
| Unexpected phenotypic changes not related to HDAC inhibition. | 1. Off-target effects on other signaling pathways. 2. This compound may have additional, uncharacterized mechanisms of action. | 1. Conduct a kinase inhibitor profiling assay to identify potential off-target kinases.[10][11][12] 2. Perform transcriptomic or proteomic analysis to identify affected pathways. 3. Review literature on other HDAC inhibitors for known off-target effects. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent inhibitor of histone deacetylases (HDACs). By inhibiting HDACs, this compound prevents the removal of acetyl groups from histones, leading to a more open chromatin structure and altered gene expression. This can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.
Q2: How can I determine the on-target activity of this compound in my cells?
A2: The most direct way to measure on-target activity is to assess the acetylation status of histones, which are the primary substrates of HDACs. This is commonly done by Western blotting for acetylated histones (e.g., Acetyl-H3, Acetyl-H4).[13] Additionally, you can use a cellular HDAC activity assay to directly measure the inhibition of HDAC enzymes within your cell lysates.[7][8][9]
Q3: What are the known off-target effects of HDAC inhibitors like this compound?
A3: While specific off-target effects for this compound are not yet fully characterized, HDAC inhibitors as a class can have effects on non-histone proteins that are also regulated by acetylation.[14] Some may also exhibit off-target inhibition of other enzymes, such as kinases.[11][15] These off-target effects can contribute to both therapeutic and toxicological outcomes. It is crucial to assess these effects in your experimental system.
Q4: What is the recommended starting concentration for in vitro experiments?
A4: For initial in vitro experiments, it is recommended to perform a dose-response study. Based on data from similar HDAC inhibitors, a starting range of 10 nM to 10 µM is often used to determine the IC50 for both on-target activity and cytotoxicity in your specific cell line.
Q5: How should I approach dosage optimization for in vivo studies?
A5: In vivo dosage optimization should begin with pharmacokinetic (PK) and pharmacodynamic (PD) studies to understand the drug's exposure and its effect on the target in the animal model.[16][17] This is typically followed by efficacy studies at different dose levels to identify a dose that provides a therapeutic benefit with an acceptable toxicity profile.[18][19]
Experimental Protocols
Cellular HDAC Activity Assay
This protocol provides a method to measure the inhibition of HDAC activity within cells treated with this compound.
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with a range of this compound concentrations for the desired duration.
-
Nuclear Extract Preparation: Harvest the cells and prepare nuclear extracts using a nuclear extraction kit or a standard protocol.
-
HDAC Activity Assay: Use a commercially available fluorometric or colorimetric HDAC activity assay kit.[7][8][9]
-
Incubate the nuclear extract with the HDAC substrate provided in the kit.
-
Add the developer solution to stop the reaction and generate a fluorescent or colorimetric signal.
-
Measure the signal using a microplate reader.
-
-
Data Analysis: Calculate the percentage of HDAC inhibition for each this compound concentration relative to the vehicle-treated control.
Cell Viability Assay (MTT Assay)
This protocol is for assessing the cytotoxic effects of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound and a vehicle control. Incubate for a period relevant to your experimental question (e.g., 24, 48, 72 hours).
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.[1]
Western Blotting for Histone Acetylation
This protocol details the detection of changes in histone acetylation following this compound treatment.[4][5][6]
-
Sample Preparation: Lyse the treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration using a BCA or Bradford assay.[6]
-
SDS-PAGE: Denature the protein samples and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for acetylated histones (e.g., anti-acetyl-Histone H3) and a loading control (e.g., anti-Histone H3 or anti-GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometrically quantify the bands and normalize the acetylated histone signal to the total histone or loading control signal.
Visualizations
Caption: Workflow for optimizing this compound dosage.
References
- 1. A cellular viability assay to monitor drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lifesciences.danaher.com [lifesciences.danaher.com]
- 3. Cell viability assays | Abcam [abcam.com]
- 4. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 5. bosterbio.com [bosterbio.com]
- 6. cusabio.com [cusabio.com]
- 7. Histone Deacetylase (HDAC) Assay | EpigenTek [epigentek.com]
- 8. Measuring Histone Deacetylase Inhibition in the Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. kinaselogistics.com [kinaselogistics.com]
- 16. Strategies for successful dose optimization in oncology drug development: a practical guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. friendsofcancerresearch.org [friendsofcancerresearch.org]
- 18. Dose optimization during drug development: whether and when to optimize - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Three steps toward dose optimization for oncology dose finding - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Imofinostat solubility issues for in-vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Imofinostat. The following information is designed to address common challenges, particularly those related to solubility, for successful in-vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally bioavailable inhibitor of both human pan-histone deacetylase (HDAC) enzymes and the serine/threonine protein kinase Akt (protein kinase B).[1] Its dual-action mechanism involves the inhibition of HDACs, leading to an accumulation of acetylated histones, which can induce chromatin remodeling and the transcription of tumor suppressor genes.[1] This action can result in cell cycle arrest and apoptosis.[1] Independently, this compound also inhibits the phosphorylation and activation of Akt, a key player in tumor cell proliferation and survival.[1]
Q2: What is the recommended solvent for dissolving this compound?
A2: For in-vitro experiments, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent for creating stock solutions of hydrophobic small molecules like this compound.[2][3] It is advisable to use anhydrous, sterile DMSO to prevent compound degradation and ensure solubility.[2][4]
Q3: I am observing a precipitate after diluting my this compound stock solution in cell culture media. What could be the cause?
A3: Precipitation upon dilution of a DMSO stock solution into an aqueous medium (like cell culture media or PBS) is a common issue for many organic compounds.[2][3][5] This occurs because the compound is significantly less soluble in the aqueous environment compared to the concentrated organic solvent. Several factors can contribute to this, including the final concentration of the compound, the percentage of DMSO in the final solution, temperature shifts, and interactions with components in the media such as salts and proteins.[6][7][8]
Q4: How can I differentiate between compound precipitation and microbial contamination?
A4: It is critical to distinguish between chemical precipitates and microbial contamination. Microscopic examination is the first step. Chemical precipitates often appear as amorphous or crystalline structures, while bacteria are typically uniform in shape (e.g., cocci or bacilli) and may be motile.[9] Fungi may appear as filamentous hyphae or budding yeast.[9] Additionally, microbial contamination will often lead to a change in the pH of the culture medium (often turning yellow due to bacterial metabolism), whereas chemical precipitation usually does not significantly alter the pH.[9]
This compound Properties and Solubility
Chemical Properties
| Property | Value |
| Molecular Formula | C₁₇H₁₆N₂O₄S[1] |
| Molecular Weight | 344.4 g/mol [1] |
| Appearance | White to off-white solid |
Solubility Data
| Solvent | Expected Solubility | Notes |
| DMSO | Likely soluble to at least 10 mM | Recommended for primary stock solutions.[2][3] |
| Ethanol | Potentially soluble, but may be lower than DMSO | Can be an alternative to DMSO for certain cell types.[10] |
| Water | Expected to be poorly soluble | Not recommended for initial dissolution.[2] |
| PBS | Expected to be poorly soluble | Not recommended for initial dissolution.[10] |
Experimental Protocols
Protocol 1: Small-Scale Solubility Test
-
Weigh out a small, known amount of this compound (e.g., 1 mg).
-
Add a measured volume of the test solvent (e.g., 100 µL of DMSO) to achieve a high concentration (e.g., ~29 mM for 1 mg in 100 µL).
-
Vortex or sonicate the mixture until the solid is completely dissolved. If it does not dissolve, add more solvent in measured increments and repeat the process until a clear solution is achieved.
-
Record the final concentration. This will be your maximum stock concentration.
Protocol 2: Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Pre-warmed complete cell culture media
Procedure for a 10 mM Stock Solution:
-
Weighing: Accurately weigh out 3.44 mg of this compound powder and transfer it to a sterile vial.
-
Dissolution: Add 1 mL of sterile DMSO to the vial.
-
Solubilization: Tightly cap the vial and vortex vigorously for 1-2 minutes. Gentle warming in a 37°C water bath or brief sonication can aid dissolution if necessary.[4][5] Visually inspect to ensure no particulate matter remains.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability.[4]
Procedure for Diluting into Cell Culture Media:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Recommended): To prevent precipitation, perform a step-wise dilution.[10] For example, prepare a 1 mM intermediate solution by diluting the 10 mM stock 1:10 in complete cell culture medium.
-
Final Dilution: Add the stock or intermediate solution to your pre-warmed complete cell culture medium to achieve the final desired concentration. Crucially, add the compound solution to the media, not the other way around , and mix immediately by gentle swirling or pipetting.[4]
-
Vehicle Control: Always prepare a vehicle control with the same final concentration of DMSO as your experimental samples to account for any solvent effects.[4] The final DMSO concentration in the culture medium should ideally be kept below 0.5% to avoid cytotoxicity.[4]
Troubleshooting Guide
This compound Signaling Pathway
This compound exerts its effects by targeting two key cellular pathways: Histone Deacetylation and the PI3K/Akt signaling cascade.
References
- 1. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. SID 388393103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GSRS [precision.fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. indofinechemical.com [indofinechemical.com]
- 9. indofinechemical.com [indofinechemical.com]
- 10. Imiquimod Solubility in Different Solvents: An Interpretative Approach - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Imofinostat Bioavailability in Animal Models
Welcome to the technical support center for researchers utilizing Imofinostat (also known as ONO-2506 or Arundic Acid) in animal models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation, with a focus on improving bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is the established oral bioavailability of this compound in common animal models?
A1: Currently, there is a lack of publicly available data quantifying the absolute oral bioavailability of this compound in preclinical animal models such as rats or mice. While an oral formulation, known as Cereact, has undergone Phase I clinical trials, the specific percentage of the drug that reaches systemic circulation after oral administration in animals has not been widely reported in the literature.[1] This represents a significant data gap for researchers designing oral dosing regimens.
Q2: What are the known pharmacokinetic parameters of this compound?
A2: Most of the available pharmacokinetic data for this compound comes from intravenous (IV) administration in humans. In studies of acute ischemic stroke patients, this compound administered via IV infusion demonstrated a mean terminal half-life of approximately 2 to 3 hours.[2] Maximum plasma concentrations increased with higher doses, though the systemic exposure was less than dose-proportional at the upper dosing levels.[2] There was no evidence of excessive accumulation in the plasma with repeated dosing.[2]
Q3: What administration routes other than oral have been successfully used in animal studies?
A3: Researchers have successfully administered this compound in animal models using several parenteral routes, including:
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Intravenous (IV) injection: Used in studies on spinal cord injury in rats.
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Intraperitoneal (IP) injection: Utilized in a mouse model of Parkinson's disease.[3]
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Intracerebroventricular (ICV) administration: Directly administered into the cerebral ventricles in rat models of intracerebral hemorrhage.[4][5]
The choice of administration route in these studies often depends on the specific research question and the desired site of drug action.
Q4: What is the primary mechanism of action for this compound?
A4: this compound is an astrocyte-modulating agent.[2][6] Its neuroprotective effects are attributed to its ability to inhibit the synthesis of the S100B protein in astrocytes.[7] Overproduction of S100B is associated with neuronal damage in various neurological conditions.[7] By reducing S100B levels, this compound helps to mitigate secondary injury and neuroinflammation.[4][5]
Troubleshooting Guide: Low Bioavailability of this compound
This guide provides a systematic approach to identifying and addressing potential issues with this compound's bioavailability in your animal experiments.
Problem 1: High variability or unexpectedly low plasma concentrations after oral administration.
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Possible Cause: Poor aqueous solubility of this compound may be limiting its dissolution in the gastrointestinal tract.
-
Troubleshooting Steps:
-
Vehicle/Formulation Optimization:
-
Assess the current vehicle used for oral gavage. If it is a simple aqueous suspension, consider formulating this compound in a solution with co-solvents, surfactants, or complexing agents like cyclodextrins to enhance solubility.
-
Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), can also improve the oral absorption of lipophilic compounds.
-
-
Particle Size Reduction:
-
The dissolution rate of a drug is proportional to its surface area. Reducing the particle size of the this compound powder through techniques like micronization or nanomilling can significantly improve its dissolution and subsequent absorption.
-
-
pH Adjustment:
-
Investigate the pH-solubility profile of this compound. Formulating the drug in a buffered solution that maintains an optimal pH for dissolution in the stomach or small intestine could improve absorption.
-
-
Problem 2: Difficulty in establishing a clear dose-response relationship with oral administration.
-
Possible Cause: Saturation of absorption mechanisms or significant first-pass metabolism.
-
Troubleshooting Steps:
-
Conduct a Dose Proportionality Study:
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Administer this compound orally at several different dose levels (e.g., low, medium, and high).
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Measure plasma concentrations at various time points and calculate the area under the curve (AUC).
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If the AUC does not increase proportionally with the dose, this may suggest saturation of transport proteins or extensive metabolism in the gut wall or liver.
-
-
Investigate First-Pass Metabolism:
-
While specific metabolic pathways for this compound are not extensively detailed in the provided search results, it is a homolog of valproic acid, which is known to undergo hepatic metabolism.[1]
-
Consider co-administration with known inhibitors of common metabolic enzymes (e.g., cytochrome P450 inhibitors) in a pilot study to see if bioavailability increases. Note: This should be done with caution and a clear understanding of the potential for drug-drug interactions.
-
-
Problem 3: Inconsistent results between different animal subjects.
-
Possible Cause: Physiological variability between animals, such as differences in gastric emptying time, intestinal motility, or metabolic rate.
-
Troubleshooting Steps:
-
Standardize Experimental Conditions:
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Ensure a consistent fasting period for all animals before oral administration, as food can significantly impact drug absorption.
-
Use animals of a similar age and weight range to minimize physiological differences.
-
Standardize the gavage technique to ensure consistent delivery to the stomach.
-
-
Increase Sample Size:
-
A larger number of animals per group can help to account for inter-individual variability and provide more statistically robust data.
-
-
Data Presentation
Table 1: Intravenous Pharmacokinetic Parameters of this compound (Arundic Acid) in Acute Ischemic Stroke Patients
| Parameter | Value | Reference |
| Administration Route | Intravenous Infusion | [2] |
| Half-Life (t½) | ~ 2-3 hours | [2] |
| Dose Proportionality | Less than proportional at higher doses | [2] |
| Accumulation | No excessive accumulation observed | [2] |
Note: This data is from human clinical trials and may not be directly transferable to animal models. Preclinical pharmacokinetic studies are necessary to determine these parameters in specific animal species.
Experimental Protocols
Protocol 1: Determination of Absolute Oral Bioavailability of this compound in Rats (Hypothetical)
This protocol outlines a standard approach to determine the absolute oral bioavailability (F%) of this compound.
-
Animals: Male Sprague-Dawley rats (250-300g), divided into two groups: Intravenous (IV) and Oral (PO).
-
Drug Formulation:
-
IV Group: Prepare a 5 mg/mL solution of this compound in a suitable vehicle (e.g., saline with a small percentage of a solubilizing agent like DMSO, followed by dilution).
-
PO Group: Prepare a suspension or solution of this compound at 20 mg/mL in a vehicle suitable for oral gavage (e.g., 0.5% carboxymethylcellulose).
-
-
Administration:
-
IV Group (n=6): Administer a single 5 mg/kg dose of this compound via the tail vein.
-
PO Group (n=6): Administer a single 20 mg/kg dose of this compound by oral gavage.
-
-
Blood Sampling:
-
Collect blood samples (~0.2 mL) from the saphenous vein into heparinized tubes at pre-dose (0) and at 5, 15, 30 minutes, and 1, 2, 4, 6, 8, and 24 hours post-dose.
-
Centrifuge the blood samples to separate the plasma and store at -80°C until analysis.
-
-
Sample Analysis:
-
Develop and validate a sensitive analytical method (e.g., LC-MS/MS) for the quantification of this compound in rat plasma.
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters for both IV and PO groups, including the Area Under the Curve from time zero to infinity (AUC0-inf).
-
Calculate the absolute oral bioavailability (F%) using the following formula: F% = (AUCPO / AUCIV) x (DoseIV / DosePO) x 100
-
Protocol 2: Intraperitoneal Administration in Mice (Adapted from a Parkinson's Disease Model)
This protocol is based on a study investigating the neuroprotective effects of this compound.[3]
-
Animals: Male C57BL/6 mice.
-
Drug Formulation: Prepare a solution of this compound for intraperitoneal (IP) injection at a concentration that allows for the administration of 30 mg/kg in a suitable injection volume.
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Administration: Administer a 30 mg/kg dose of this compound via IP injection. In the cited study, this was done at multiple time points (1 minute, 6, 24, 48, and 72 hours) after the administration of the neurotoxin MPTP.[3]
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in preventing neuronal damage.
Experimental Workflow for Oral Bioavailability Study
Caption: Workflow for determining and optimizing the oral bioavailability of this compound.
Troubleshooting Logic for Low Bioavailability
Caption: Decision tree for troubleshooting low oral bioavailability.
References
- 1. ONO-2506. Ono - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of arundic acid, an astrocyte modulating agent, in acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Arundic acid, an astrocyte-modulating agent, protects dopaminergic neurons against MPTP neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Arundic Acid (ONO-2506), an Inhibitor of S100B Protein Synthesis, Prevents Neurological Deficits and Brain Tissue Damage Following Intracerebral Hemorrhage in Male Wistar Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Arundic Acid (ONO-2506) Attenuates Neuroinflammation and Prevents Motor Impairment in Rats with Intracerebral Hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Arundic acid a potential neuroprotective agent: biological development and syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Arundic acid (ONO-2506) ameliorates delayed ischemic brain damage by preventing astrocytic overproduction of S100B - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of synthetic Imofinostat
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic Imofinostat. Our aim is to help you address batch-to-batch variability and other common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the biological activity of different batches of this compound, even though the purity by HPLC appears to be similar. What could be the cause?
A1: While HPLC is a powerful tool for assessing purity, it may not separate all process-related impurities or isomers with similar retention times. Batch-to-batch variability in biological activity, despite similar HPLC purity, could be due to the presence of minor impurities that are not well-resolved or detected by the current method. These could include diastereomers, regioisomers, or trace amounts of highly active or inhibitory byproducts from the synthesis. We recommend orthogonal analytical methods, such as LC-MS, to identify any co-eluting species. Furthermore, the presence of residual solvents or inorganic impurities not detected by UV-based HPLC could also affect biological assays.
Q2: Our latest batch of this compound shows a lower than expected potency in our cell-based assays. What are the common chemical degradation pathways for this compound that could lead to this?
A2: this compound, being a hydroxamic acid derivative, is susceptible to hydrolysis of the hydroxamic acid moiety to the corresponding carboxylic acid. This is a common degradation pathway for this class of compounds and the resulting carboxylic acid impurity is typically less active as an HDAC inhibitor. The acrylamide group is also a potential site for degradation or unwanted reactions. Storage conditions are critical; exposure to high humidity, elevated temperatures, or non-neutral pH can accelerate degradation. We recommend storing this compound in a cool, dry, and dark place.
Q3: We have synthesized this compound, but are struggling with the final purification. What are some recommended methods?
A3: Purification of the final this compound product can be challenging due to its polarity and potential for multiple crystalline forms. Column chromatography on silica gel is a common method, however, care must be taken to choose an appropriate solvent system to ensure good separation from any unreacted starting materials or byproducts. Recrystallization from a suitable solvent system is also a viable option for obtaining highly pure material. It may be necessary to screen several solvents to find the optimal conditions.
Troubleshooting Guide
Batch-to-batch variability in synthetic this compound can arise from several stages of its multi-step synthesis. Below is a troubleshooting guide addressing specific issues that may be encountered.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Low yield in the final product | Incomplete reaction at any of the synthetic steps. | Monitor each reaction step by TLC or LC-MS to ensure complete conversion before proceeding. Optimize reaction times and temperatures. |
| Degradation of intermediates or the final product. | Ensure anhydrous conditions where necessary, and protect sensitive intermediates from light and air. | |
| Presence of unexpected impurities in the final product | Carry-over of unreacted starting materials or reagents from previous steps. | Improve purification of intermediates at each stage of the synthesis. |
| Formation of side-products during the reaction. | Re-evaluate reaction conditions (temperature, stoichiometry of reagents, solvent) to minimize side-product formation. | |
| Degradation of the final product during work-up or purification. | Use mild work-up conditions and purify the product as quickly as possible. Avoid prolonged exposure to acidic or basic conditions. | |
| Inconsistent biological activity between batches | Variation in the ratio of E/Z isomers of the acrylamide group. | The Wittig reaction step can produce a mixture of E and Z isomers. While the E-isomer is typically the desired product, the ratio can vary. Use NMR to determine the isomeric ratio and optimize the Wittig reaction conditions to favor the E-isomer. |
| Presence of residual palladium catalyst from coupling reactions. | If any cross-coupling reactions are used in alternative synthetic routes, ensure efficient removal of the palladium catalyst, as it can interfere with biological assays. | |
| Polymorphism of the final compound. | Different crystalline forms (polymorphs) of this compound may have different dissolution rates and bioavailability, leading to variable biological activity. Characterize the solid form of each batch using techniques like XRPD and DSC. |
Quality Control Data Summary
Consistent quality of synthetic this compound relies on rigorous testing of starting materials, intermediates, and the final active pharmaceutical ingredient (API).
| Material | Test | Specification | Analytical Method |
| Starting Material (Methyl indole-5-carboxylate) | Identity | Conforms to reference standard | IR, ¹H NMR |
| Purity | ≥ 98.0% | HPLC | |
| Intermediate 1 (Methyl indoline-5-carboxylate) | Identity | Conforms to reference standard | ¹H NMR, LC-MS |
| Purity | ≥ 97.0% | HPLC | |
| Intermediate 2 (1-(Phenylsulfonyl)indoline-5-carbaldehyde) | Identity | Conforms to reference standard | ¹H NMR, LC-MS |
| Purity | ≥ 97.0% | HPLC | |
| Intermediate 3 ((E)-3-(1-(Phenylsulfonyl)indolin-5-yl)acrylic acid) | Identity | Conforms to reference standard | ¹H NMR, LC-MS |
| Purity | ≥ 97.0% | HPLC | |
| Isomeric Purity | E-isomer ≥ 99.0% | ¹H NMR | |
| Final Product (this compound) | Appearance | White to off-white solid | Visual |
| Identity | Conforms to reference standard | IR, ¹H NMR, ¹³C NMR, MS | |
| Purity | ≥ 99.0% | HPLC | |
| Related Substances | Individual impurity ≤ 0.1% | HPLC | |
| Total impurities ≤ 0.5% | HPLC | ||
| Residual Solvents | Meets ICH Q3C limits | GC-HS | |
| Water Content | ≤ 0.5% | Karl Fischer Titration | |
| Assay | 98.0% - 102.0% | HPLC |
Key Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC) for Purity and Assay
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient: A time-programmed gradient from 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known concentration of this compound in a suitable solvent (e.g., Methanol or Acetonitrile).
2. ¹H NMR for Structural Confirmation and Isomeric Purity
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Spectrometer: 400 MHz or higher.
-
Procedure: Dissolve approximately 5-10 mg of the sample in 0.75 mL of DMSO-d₆. Acquire the proton NMR spectrum. The ratio of the E and Z isomers can be determined by integrating the distinct signals for the vinylic protons.
3. HDAC Inhibition Assay (Fluorometric)
-
Principle: This assay measures the activity of histone deacetylases. In the presence of an inhibitor like this compound, the deacetylation of a fluorogenic substrate is reduced, leading to a decrease in the fluorescent signal.
-
Procedure:
-
Prepare a dilution series of this compound.
-
In a 96-well plate, add the HDAC enzyme, the fluorogenic substrate, and the diluted this compound or vehicle control.
-
Incubate at 37°C for a specified time (e.g., 60 minutes).
-
Add a developer solution to stop the reaction and generate the fluorescent signal.
-
Measure the fluorescence using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Visualizations
Technical Support Center: Managing Imofinostat Toxicity in Long-term Animal Studies
Disclaimer: As of the current date, specific long-term animal toxicity data for "Imofinostat" is not publicly available. The following information is based on the well-documented toxicities and management strategies for the broader class of Histone Deacetylase (HDAC) inhibitors. This guide is intended to support researchers in anticipating and managing potential toxicities during preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound as an HDAC inhibitor?
A1: this compound is a histone deacetylase (HDAC) inhibitor. Its mechanism of action involves blocking the enzymatic activity of HDACs, which are responsible for removing acetyl groups from lysine residues on both histone and non-histone proteins. [1][2]This inhibition leads to an accumulation of acetylated histones, resulting in a more open chromatin structure that can alter gene expression. [1][2]Additionally, the acetylation status of non-histone proteins, such as transcription factors (e.g., p53) and chaperone proteins, is affected, influencing their stability and activity. [1]These changes collectively contribute to the induction of cell cycle arrest, differentiation, and apoptosis in cancer cells. [3][4] Q2: How should I determine the appropriate dose range for a long-term animal study with this compound?
A2: Dose selection for a long-term study should be based on data from shorter-term, dose-ranging studies (e.g., 14- or 28-day studies). [5][6]These preliminary studies help to identify the maximum tolerated dose (MTD) and to observe initial signs of toxicity. The highest dose in a chronic study is typically chosen to induce some level of toxicity without causing significant morbidity or mortality, while lower doses are included to establish a dose-response relationship and a No-Observed-Adverse-Effect-Level (NOAEL). [5][6] Q3: What are the most common toxicities associated with HDAC inhibitors like this compound?
A3: The most frequently reported toxicities for HDAC inhibitors in preclinical and clinical studies include hematological, gastrointestinal, and cardiac effects. [7][8][9]Common adverse events are fatigue, nausea, vomiting, diarrhea, thrombocytopenia, and neutropenia. [8][9][10]
Troubleshooting Guides
Issue 1: Hematological Toxicity
Q: We are observing a significant drop in platelet and neutrophil counts in our rat study. What is the likely cause and how should we manage this?
A: Likely Cause: Thrombocytopenia (low platelet count) and neutropenia (low neutrophil count) are well-documented, dose-limiting toxicities of HDAC inhibitors. [2][7][10][11]These effects are typically reversible upon cessation of the drug. [11]The mechanism for thrombocytopenia may involve impaired platelet production and maturation rather than direct destruction of platelets. [10][12] Troubleshooting Steps:
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Confirm Findings: Repeat complete blood counts (CBC) to confirm the severity and persistence of the cytopenias.
-
Dose Adjustment: Consider a dose reduction or temporary interruption of dosing for the affected cohort, in line with your study protocol.
-
Supportive Care: In cases of severe neutropenia, animals may be more susceptible to infections. Ensure strict aseptic techniques for all procedures and monitor for clinical signs of illness. For severe thrombocytopenia, while not standard practice in all preclinical studies, the use of thrombopoietin (TPO) mimetics has been shown to ameliorate HDAC inhibitor-induced thrombocytopenia in animal models. [9][10]4. Monitor Recovery: After dose adjustment, continue to monitor blood counts regularly (e.g., weekly) to assess recovery.
Issue 2: Gastrointestinal Distress
Q: Animals in the high-dose group are exhibiting weight loss, diarrhea, and reduced food intake. How can we mitigate these effects?
A: Likely Cause: Gastrointestinal toxicities, including nausea, vomiting (in relevant species), diarrhea, and anorexia, are common adverse effects of HDAC inhibitors. [8][9][10]These can lead to significant weight loss and dehydration.
Troubleshooting Steps:
-
Clinical Monitoring: Increase the frequency of clinical observations and body weight measurements for the affected animals.
-
Supportive Care:
-
Nutrition: Provide highly palatable, soft, and energy-dense supplemental food sources. [13] * Hydration: Ensure easy access to drinking water. In cases of significant dehydration, administration of subcutaneous fluids may be considered, though this should be done in consultation with a veterinarian and in accordance with the study protocol to avoid interfering with study endpoints. [13]3. Dose Modification: If supportive care is insufficient, a reduction in the dose or a temporary halt in dosing may be necessary to allow for recovery.
-
Issue 3: Potential Cardiotoxicity
Q: Our study protocol requires monitoring for cardiac effects. What should we look for and what are the implications?
A: Likely Concern: Some HDAC inhibitors have been associated with cardiac toxicity, most notably electrocardiogram (ECG) changes such as QT interval prolongation, which can increase the risk of arrhythmias. [10][14][15] Troubleshooting and Monitoring Plan:
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Baseline ECG: Conduct ECG recordings on all animals before the start of the study to establish a baseline.
-
Scheduled ECG Monitoring: Perform ECGs at regular intervals throughout the study (e.g., at 3, 6, and 12 months) and at the time of peak plasma concentration of the drug, if known.
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Data Analysis: Carefully analyze ECG recordings for any changes in QT interval, ST/T waves, or the appearance of arrhythmias. [10]4. Histopathology: At the end of the study, conduct a thorough gross and microscopic examination of the heart tissue to identify any signs of cardiotoxicity, such as fibrosis or myocyte degeneration. [16]5. Interpretation: Any significant, dose-dependent changes in cardiac parameters should be considered a potential drug-related toxicity and will be crucial for determining the NOAEL.
Data Presentation
Table 1: Potential Hematological Changes in Rodents Treated with HDAC Inhibitors
| Parameter | Expected Change | Potential Clinical Significance |
| Platelets | Decrease (Thrombocytopenia) [2][11] | Increased risk of bleeding |
| Neutrophils | Decrease (Neutropenia) [11] | Increased susceptibility to infection |
| Red Blood Cells | Decrease (Anemia) [11] | Fatigue, pallor |
Table 2: Potential Clinical Chemistry Abnormalities with HDAC Inhibitors
| Parameter | Expected Change | Associated Organ System |
| ALT/AST | Increase [8] | Liver |
| Creatinine | Increase [8] | Kidney |
| Electrolytes (K+, Mg2+) | Decrease [8] | Metabolic/Cardiac |
Experimental Protocols
Protocol: 12-Month Chronic Oral Toxicity Study in Rats
1. Objective: To evaluate the potential toxicity of this compound following daily oral administration to rats for 12 months and to determine the NOAEL.
2. Animals:
-
Species: Sprague Dawley rats.
-
Age: 6-8 weeks at the start of the study.
-
Number: 20 males and 20 females per dose group. [15]An additional 10 animals per sex for the control and high-dose groups may be included for a 4-week recovery period. [17] 3. Dose Groups:
-
Control: Vehicle (e.g., 0.5% methylcellulose in sterile water).
-
Low Dose: To be determined from dose-ranging studies.
-
Mid Dose: To be determined from dose-ranging studies.
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High Dose: To be determined from dose-ranging studies, intended to produce observable toxicity. [18] 4. Administration:
-
Route: Oral gavage.
-
Frequency: Daily, 7 days a week.
-
Duration: 12 months.
5. Monitoring and Examinations:
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Clinical Observations: Daily for signs of toxicity, morbidity, and mortality.
-
Body Weight: Weekly for the first 3 months, then bi-weekly.
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Food Consumption: Weekly.
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Ophthalmology: Prior to the study and at 6 and 12 months.
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Hematology and Clinical Chemistry: Blood samples collected at baseline, 3, 6, and 12 months. [15] * Hematology: CBC with differential, platelet count.
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Clinical Chemistry: Liver function panel (ALT, AST, ALP, bilirubin), kidney function panel (BUN, creatinine), electrolytes.
-
-
ECG: At baseline, 3, 6, and 12 months.
6. Terminal Procedures:
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Necropsy: Full gross necropsy on all animals.
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Organ Weights: Adrenals, brain, heart, kidneys, liver, ovaries, testes, spleen, thymus.
-
Histopathology: A comprehensive list of tissues from all control and high-dose animals will be examined microscopically. Tissues from lower dose groups will be examined if treatment-related findings are observed in the high-dose group.
Visualizations
Caption: Mechanism of action for this compound, an HDAC inhibitor.
Caption: Workflow for monitoring and managing toxicity in animal studies.
References
- 1. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Activation of p21 by HDAC Inhibitors Requires Acetylation of H2A.Z | PLOS One [journals.plos.org]
- 4. The Cyclin-Dependent Kinase Inhibitor p21 Is a Crucial Target for Histone Deacetylase 1 as a Regulator of Cellular Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Redbook 2000: IV.C.3.a. Short-Term Toxicity Studies with Rodents | FDA [fda.gov]
- 6. dovepress.com [dovepress.com]
- 7. Phase 1 and preclinical profiling of ESM‐HDAC391, a myeloid‐targeted histone deacetylase inhibitor, shows enhanced pharmacology and monocytopaenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Thrombocytopenia induced by the histone deacetylase inhibitor abexinostat involves p53-dependent and -independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. What Happens if a Human Eats Rat Poison? [verywellhealth.com]
- 12. Mechanisms of HDAC inhibitor-induced thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. HDAC inhibitors: Cardiotoxicity and paradoxical cardioprotective effect in ischemia-reperfusion myocardiocyte injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Histone deacetylases in modulating cardiac disease and their clinical translational and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 18. allamericanpharmaceutical.com [allamericanpharmaceutical.com]
Technical Support Center: Refining Imofinostat Treatment Schedules for Synergistic Effects
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for experiments involving Imofinostat (Fimepinostat/CUDC-907), a dual-target inhibitor of Histone Deacetylases (HDAC) and Phosphoinositide 3-Kinase (PI3K). Our goal is to facilitate the design of effective treatment schedules that maximize synergistic anti-cancer effects.
Frequently Asked Questions (FAQs)
Q1: What is the scientific rationale for developing a dual HDAC/PI3K inhibitor like this compound?
A1: The simultaneous inhibition of HDACs and the PI3K/AKT/mTOR signaling pathway is a promising therapeutic strategy in oncology.[1] Dysregulation of both pathways is common in many cancers. Combining PI3K and HDAC inhibitors has been shown to have synergistic effects, enhancing therapeutic efficacy that may not be achieved with single-agent therapies. A dual inhibitor like this compound offers a single-molecule approach to concurrently block these interconnected oncogenic pathways, potentially leading to more potent anti-tumor activity and overcoming drug resistance.[2]
Q2: What is the primary mechanism of action for this compound?
A2: this compound (Fimepinostat/CUDC-907) is a potent, orally available small molecule that dually inhibits Class I and II HDAC enzymes as well as Class I PI3K isoforms.[3][4][5][6]
-
HDAC Inhibition: By inhibiting HDACs, this compound increases histone acetylation, leading to a more relaxed chromatin structure. This can reactivate the expression of tumor suppressor genes. Inhibition of HDACs also affects the acetylation and stability of non-histone proteins involved in critical cellular processes.
-
PI3K Inhibition: By targeting PI3K, this compound blocks the PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation, survival, and growth.[7][3] The combined inhibition of these pathways can lead to cell cycle arrest, induction of apoptosis, and suppression of oncogenic transcription factors like c-Myc.[2][3]
Q3: In which cancer types has this compound (or similar dual inhibitors) shown promise?
A3: Preclinical and clinical studies have demonstrated the potential of this compound (Fimepinostat/CUDC-907) in a range of hematological malignancies and solid tumors. These include diffuse large B-cell lymphoma (DLBCL), high-grade B-cell lymphoma, multiple myeloma, acute myeloid leukemia (AML), neuroblastoma, endometrial cancer, and glioblastoma.[2][7][3][5][8][9][10][11][12][13]
Q4: What are the key considerations when designing an in vivo treatment schedule with this compound?
A4: When designing in vivo studies, it is crucial to consider the dosing schedule and administration route. For Fimepinostat (CUDC-907), a frequently used preclinical schedule in xenograft models is daily oral gavage.[14] A clinically evaluated schedule for Fimepinostat is a 5-days-on, 2-days-off oral administration.[9][13] The optimal schedule will depend on the tumor model, the combination agent (if any), and the desired balance between efficacy and toxicity. Continuous versus intermittent dosing can significantly impact therapeutic outcomes.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in cell viability assays.
| Potential Cause | Troubleshooting Step | Supporting Evidence/Rationale |
| Compound Solubility | Visually inspect for precipitation of this compound in the culture medium. Prepare fresh serial dilutions from a DMSO stock for each experiment. Ensure the final DMSO concentration is consistent across all wells and is below 0.5%. | Poor solubility can lead to inaccurate drug concentrations and variable results. |
| Cell Seeding Density | Optimize cell seeding density to ensure cells are in the exponential growth phase during the treatment period. Inconsistent cell numbers can lead to variability in metabolic activity, affecting assay readouts. | The MTT assay, a common cell viability test, relies on the metabolic activity of viable cells.[15] |
| Assay Incubation Time | Ensure a consistent incubation time with the compound and the assay reagent (e.g., MTT). For this compound, a 72-hour treatment period is often used. | The duration of drug exposure can significantly impact the IC50 value. |
Issue 2: High background or unexpected results in Western blot analysis.
| Potential Cause | Troubleshooting Step | Supporting Evidence/Rationale |
| Insufficient Blocking | Increase the blocking time to 1-2 hours at room temperature or use a different blocking agent (e.g., 5% BSA instead of non-fat dry milk). | Inadequate blocking can lead to non-specific antibody binding and high background.[16] |
| Antibody Concentration | Titrate the primary and secondary antibody concentrations to find the optimal dilution that maximizes signal-to-noise ratio. | High antibody concentrations can increase non-specific binding, while low concentrations may result in a weak signal. |
| Insufficient Washing | Increase the number and duration of washes with TBST between antibody incubation steps to remove unbound antibodies. | Thorough washing is critical for reducing background noise.[16] |
Issue 3: Difficulty achieving synergy in combination studies.
| Potential Cause | Troubleshooting Step | Supporting Evidence/Rationale |
| Suboptimal Dosing Ratio | Perform a dose-matrix experiment with varying concentrations of this compound and the combination drug to identify the optimal synergistic ratio. | Synergy is often dependent on the specific concentrations and ratio of the combined drugs. |
| Incorrect Dosing Schedule | Test different administration schedules, such as sequential versus concurrent dosing. For example, pre-treating with one agent may sensitize the cells to the second agent. | The timing and order of drug administration can significantly influence the outcome of a combination therapy. |
| Inappropriate Model System | Ensure the chosen cell line or animal model is sensitive to the mechanisms of action of both drugs. For this compound, models with dysregulated PI3K/AKT pathways or MYC alterations may be more responsive. | The genetic background of the cancer model can determine its sensitivity to targeted therapies.[8] |
Quantitative Data Summary
Table 1: In Vitro Potency of Fimepinostat (CUDC-907) in Various Cancer Cell Lines
| Cell Line | Cancer Type | Target | IC50 (nM) |
| PI3Kα | - | Enzyme Activity | 19 |
| PI3Kβ | - | Enzyme Activity | 54 |
| PI3Kδ | - | Enzyme Activity | 39 |
| HDAC1 | - | Enzyme Activity | 1.7 |
| HDAC2 | - | Enzyme Activity | 5.0 |
| HDAC3 | - | Enzyme Activity | 1.8 |
| HDAC10 | - | Enzyme Activity | 2.8 |
| Granta 519 | B-cell Lymphoma | Cell Growth | 7 |
| DOHH2 | B-cell Lymphoma | Cell Growth | 1 |
| RL | B-cell Lymphoma | Cell Growth | 2 |
| Pfeiffer | B-cell Lymphoma | Cell Growth | 4 |
| SuDHL4 | B-cell Lymphoma | Cell Growth | 3 |
| Daudi | B-cell Lymphoma | Cell Growth | 15 |
| Raji | B-cell Lymphoma | Cell Growth | 9 |
| RPMI8226 | Multiple Myeloma | Cell Growth | 2 |
| OPM-2 | Multiple Myeloma | Cell Growth | 1 |
| ARH77 | Multiple Myeloma | Cell Growth | 5 |
| Data compiled from MedChemExpress and Selleckchem product datasheets.[4][6] |
Table 2: Example In Vivo Treatment Schedules for Fimepinostat (CUDC-907)
| Animal Model | Cancer Type | Treatment Schedule | Outcome | Reference |
| SMMC-7721 Xenograft | Hepatocellular Carcinoma | 300 mg/kg, 3 times a week for 18 days | Tumor growth inhibition | [3] |
| Platinum-resistant SCLC Xenograft | Small Cell Lung Cancer | 70 mg/kg, daily oral gavage for 28 days | Significant reduction in tumor growth | [14] |
| AML Xenograft (in combination with Venetoclax) | Acute Myeloid Leukemia | 100 mg/kg CUDC-907 (5 days on, 4 days off) + 100 mg/kg Venetoclax (daily) | Prolonged median survival from 33 to 52.5 days | [10] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium from a DMSO stock. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with the medium containing different concentrations of the compound. Include vehicle control (DMSO) and blank control (medium only) wells.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10-15 minutes.[15]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[15]
-
Data Analysis: Subtract the blank control absorbance from all other readings. Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.[15]
Protocol 2: Western Blotting for Phospho-AKT and Acetyl-Histone H3
-
Cell Culture and Treatment: Plate cells and treat with various concentrations of this compound for the desired time (e.g., 24-48 hours). Include a vehicle-treated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. Incubate on ice for 30 minutes.[16]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95°C for 5 minutes.[17]
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel and run until the dye front reaches the bottom.[16]
-
Protein Transfer: Transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour. Incubate with primary antibodies against phospho-AKT (Ser473), total AKT, acetyl-Histone H3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[16]
-
Detection: Wash the membrane again and incubate with an ECL substrate. Capture the chemiluminescent signal using an imaging system.[16]
Visualizations
Caption: Dual inhibition of PI3K and HDAC pathways by this compound.
Caption: Workflow for determining synergistic drug interactions.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Dual Targeting of PI3K and HDAC by CUDC-907 Inhibits Pediatric Neuroblastoma Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Potential of CUDC-907 (Fimepinostat) for Hepatocarcinoma Treatment Revealed by Tumor Spheroids-Based Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Fimepinostat is a dual inhibitor of tumor and angiogenesis in glioblastoma and synergizes with temozolomide through suppressing MYC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Frontiers | Dual PI3K and HDAC inhibitor, CUDC-907, effectively inhibits endometrial cancer growth in vitro and in vivo [frontiersin.org]
- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 9. curis.com [curis.com]
- 10. The HDAC and PI3K dual inhibitor CUDC-907 synergistically enhances the antileukemic activity of venetoclax in preclinical models of acute myeloid leukemia | Haematologica [haematologica.org]
- 11. The HDAC and PI3K dual inhibitor CUDC-907 synergistically enhances the antileukemic activity of venetoclax in preclinical models of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Safety, tolerability, and preliminary activity of CUDC-907, a first-in-class, oral, dual inhibitor of HDAC and PI3K, in patients with relapsed or refractory lymphoma or multiple myeloma: an open-label, dose-escalation, phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
Troubleshooting unexpected results in Imofinostat experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Imofinostat. The information is designed to help you navigate unexpected experimental results and optimize your research protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a histone deacetylase (HDAC) inhibitor. HDACs are enzymes that remove acetyl groups from lysine residues on histones and other proteins.[1] By inhibiting HDACs, this compound leads to an accumulation of acetylated histones, which alters chromatin structure and gene expression.[2] This can result in the induction of cell cycle arrest, differentiation, and apoptosis in cancer cells.[3]
Q2: I am observing significant cytotoxicity in my control (untreated) cells. What could be the cause?
A2: Issues with control cell health can confound experimental results. Several factors could be at play, including microbial contamination (such as bacteria, yeast, or mycoplasma), suboptimal incubator conditions (temperature, CO2, humidity), or poor cell health due to high passage number or being in a non-logarithmic growth phase.
Q3: The IC50 value I'm obtaining for this compound is different from published data. Why might this be?
A3: Discrepancies in IC50 values can arise from a variety of factors. These include differences in the cell line being used, the initial seeding density of the cells, the specific viability assay being employed, and the duration of drug exposure. It is also important to ensure the purity and proper storage of the this compound compound.
Q4: Can this compound affect non-histone proteins?
A4: Yes, HDAC inhibitors like this compound can affect the acetylation status and function of numerous non-histone proteins.[3] These include transcription factors, DNA repair proteins, and cytoskeletal proteins.[3][4] This can lead to a wide range of cellular effects beyond changes in gene transcription.
Troubleshooting Guides
Cell Viability Assays (e.g., MTT, MTS, CellTiter-Glo®)
Issue: High variability between replicate wells.
| Potential Cause | Troubleshooting Steps |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension between pipetting into different wells. |
| Edge Effects | To minimize evaporation from wells on the perimeter of the plate, do not use the outer wells for experimental samples. Instead, fill them with sterile media or PBS. |
| Compound Precipitation | Visually inspect wells for any signs of compound precipitation. Prepare fresh dilutions of this compound for each experiment. Consider using a different solvent or a lower concentration range if solubility is an issue. |
| Inconsistent Incubation Times | Ensure that the time between adding the viability reagent and reading the plate is consistent for all plates in an experiment. |
Issue: Lower than expected cell viability with this compound treatment.
| Potential Cause | Troubleshooting Steps |
| Incorrect Drug Concentration | Verify the calculations for your serial dilutions and ensure that the stock solution concentration is accurate. |
| Cell Line Sensitivity | Different cell lines can have vastly different sensitivities to HDAC inhibitors. It may be necessary to perform a dose-response experiment over a wider range of concentrations to determine the optimal range for your specific cell line. |
| DMSO/Solvent Toxicity | Ensure that the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and is at a non-toxic level for your cells.[5] |
Western Blot Analysis
Issue: No or weak signal for the protein of interest.
| Potential Cause | Troubleshooting Steps |
| Low Protein Expression | The protein of interest may be expressed at low levels in your cell line. Increase the amount of protein loaded onto the gel.[6] |
| Inefficient Protein Transfer | Verify that your transfer was successful by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage as needed. |
| Suboptimal Antibody Concentration | The primary or secondary antibody concentration may be too low. Perform an antibody titration to determine the optimal dilution. |
| Inactive Antibody | Ensure that antibodies have been stored correctly and have not expired. |
Issue: High background or non-specific bands.
| Potential Cause | Troubleshooting Steps |
| Insufficient Blocking | Increase the blocking time or try a different blocking agent (e.g., BSA instead of non-fat dry milk).[6] |
| Antibody Concentration Too High | High concentrations of primary or secondary antibodies can lead to non-specific binding. Reduce the antibody concentration. |
| Inadequate Washing | Increase the number and/or duration of wash steps to remove unbound antibodies. |
| Contamination | Keratin contamination from dust or handling can lead to artifactual bands.[7] Ensure a clean working area and handle membranes with forceps. |
Flow Cytometry
Issue: Weak or no fluorescent signal.
| Potential Cause | Troubleshooting Steps |
| Low Target Expression | The target protein may not be highly expressed. If possible, use a positive control cell line known to express the protein. |
| Incorrect Antibody/Fluorophore | Ensure the primary antibody is suitable for flow cytometry and that the secondary antibody is compatible with the primary. Check that the laser and filter settings are appropriate for the chosen fluorophore. |
| Insufficient Staining | Optimize the antibody concentration and incubation time. |
Issue: High background signal.
| Potential Cause | Troubleshooting Steps |
| Non-specific Antibody Binding | Include an isotype control to assess non-specific binding.[8] Block Fc receptors on cells before antibody incubation. |
| Dead Cells | Dead cells can non-specifically bind antibodies. Use a viability dye to exclude dead cells from your analysis.[8] |
| Autofluorescence | Some cell types have high intrinsic autofluorescence. Include an unstained control to assess this and consider using a brighter fluorophore or a different laser line if necessary. |
Data Presentation
Table 1: General Concentration Ranges for HDAC Inhibitors in Cell Culture
| Experiment Type | Typical Concentration Range | Notes |
| Cell Viability (IC50 determination) | 1 nM - 100 µM | A wide range is recommended for initial screening. |
| Western Blotting | 100 nM - 5 µM | Concentrations should be chosen based on IC50 values to observe effects on protein expression and acetylation. |
| Flow Cytometry (Cell Cycle/Apoptosis) | 100 nM - 10 µM | Concentrations should be sufficient to induce the desired cellular effect without causing excessive cell death that could interfere with the assay. |
Note: These are general ranges and the optimal concentration of this compound will be cell-line dependent and should be determined empirically.
Experimental Protocols
Protocol 1: Cell Viability (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
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MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
Protocol 2: Western Blotting for Histone Acetylation
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Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
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Sample Preparation: Mix the desired amount of protein with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto a polyacrylamide gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
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Antibody Incubation: Incubate the membrane with a primary antibody against acetylated histones (e.g., anti-acetyl-Histone H3) overnight at 4°C.
-
Washing: Wash the membrane several times with TBST.
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Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Mandatory Visualization
Caption: Mechanism of action of this compound as an HDAC inhibitor.
Caption: General experimental workflow for studying this compound.
Caption: A logical approach to troubleshooting unexpected results.
References
- 1. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Understanding Failure and Improving Treatment Using HDAC Inhibitors for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bosterbio.com [bosterbio.com]
- 7. Elimination of keratin artifact bands from western blots by using low concentrations of reducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. immudex.com [immudex.com]
Enhancing the specificity of Imofinostat for targeted therapy
Welcome to the technical support center for Imofinostat. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective kinase inhibitor. Its primary mechanism involves the competitive inhibition of ATP binding to the catalytic domain of a specific oncogenic kinase (e.g., Kinase X), thereby blocking downstream signaling pathways crucial for tumor cell proliferation and survival.
Q2: What are the known off-target effects of this compound?
A2: While designed for high specificity, this compound may exhibit some off-target activity against structurally related kinases. The extent of these off-target effects can be cell-type dependent. It is crucial to perform comprehensive kinase profiling to understand the full spectrum of its activity in your experimental model.[1] Most kinase inhibitors target the ATP-binding sites, which are structurally similar across many kinases, potentially leading to off-target effects.[1]
Q3: How can I assess the specificity of this compound in my cell line?
A3: Kinase selectivity profiling is the recommended method to determine the specificity of this compound.[2] This can be achieved through various platforms, including radiometric assays or fluorescence-based assays, which measure the inhibitor's activity against a broad panel of kinases.[3][4] Additionally, performing a dose-response experiment and determining the IC50 value in your specific cell line is crucial.[5]
Q4: What is the recommended solvent and storage condition for this compound?
A4: this compound is typically soluble in organic solvents such as DMSO. For cell-based assays, it is critical to ensure the final DMSO concentration in the culture medium is low (usually below 0.5%) to prevent solvent-induced cytotoxicity.[5] Store the stock solution at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Guide 1: Inconsistent Results in Cell Viability Assays
Problem: High variability or unexpected results in cell viability assays (e.g., MTT, CellTiter-Glo®).
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Uneven Cell Seeding | Ensure a homogeneous single-cell suspension before seeding. Use consistent pipetting techniques.[5] | Uniform cell distribution and reduced well-to-well variability. |
| Edge Effects | Avoid using the outermost wells of the microplate, or fill them with sterile PBS or media to minimize evaporation.[5] | Reduced variability between inner and outer wells. |
| Inconsistent Incubation Times | Adhere to a strict incubation schedule for both compound treatment and the addition of assay reagents.[5] | Consistent and reproducible assay results. |
| Compound Precipitation | Prepare a high-concentration stock solution in an appropriate solvent like DMSO and ensure complete dissolution. Brief sonication may help.[5] | Clear solution and accurate final compound concentration. |
| Cell Culture Conditions | Maintain consistent temperature, humidity, and pH throughout the experiment. Regularly check for contamination.[6] | Healthy cell morphology and consistent growth rates. |
Troubleshooting Workflow: Cell Viability Assay
Caption: Troubleshooting logic for inconsistent cell viability assays.
Guide 2: Weak or No Signal in Western Blot for Downstream Targets
Problem: After treating cells with this compound, you observe a weak or no decrease in the phosphorylation of a known downstream target protein.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low Inhibitor Concentration | Perform a dose-response experiment to determine the optimal inhibitory concentration (IC50) for the target phosphorylation.[5] | A clear dose-dependent decrease in target phosphorylation. |
| Insufficient Incubation Time | Optimize the treatment duration. Some signaling pathways respond rapidly, while others require longer inhibition. | Identification of the optimal time point to observe the desired effect. |
| Poor Antibody Quality | Verify the specificity and optimal dilution of your primary antibodies for both the phosphorylated and total protein.[5][7] | Strong and specific bands for both phosphorylated and total protein. |
| Sample Degradation | Add protease and phosphatase inhibitors to your lysis buffer and keep samples on ice or at 4°C during preparation.[8] | Intact protein bands and reliable detection of phosphorylation status. |
| Inefficient Protein Transfer | Confirm successful protein transfer from the gel to the membrane using Ponceau S staining. For large proteins, consider a wet transfer method.[8][9] | Even and complete transfer of proteins across all molecular weights. |
Signaling Pathway: this compound Action
Caption: this compound inhibits Kinase X, blocking downstream signaling.
Experimental Protocols
Protocol 1: Kinase Profiling Assay
This protocol provides a general framework for assessing the selectivity of this compound. Specific parameters may need optimization based on the chosen assay platform.
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Compound Preparation : Prepare a serial dilution of this compound in DMSO. The final concentration range should span several orders of magnitude around the expected IC50.
-
Assay Plate Preparation : Dispense the diluted this compound or vehicle control (DMSO) into a 384-well assay plate.[2]
-
Kinase Reaction :
-
Add the kinase and its specific substrate to each well.[2]
-
Initiate the kinase reaction by adding ATP. The ATP concentration should ideally be at the Km for each kinase to ensure accurate inhibitor potency measurement.[10]
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).[2]
-
-
Detection :
-
Stop the kinase reaction according to the manufacturer's protocol of the chosen assay kit (e.g., ADP-Glo™, Z'-LYTE™).
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
-
Data Analysis : Calculate the percent inhibition for each kinase at each this compound concentration. Determine the IC50 values for the on-target kinase and any significant off-target kinases.
Experimental Workflow: Kinase Profiling
Caption: Workflow for assessing this compound kinase selectivity.
References
- 1. academic.oup.com [academic.oup.com]
- 2. worldwide.promega.com [worldwide.promega.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. What are some common sources of error in cell viability assays? | AAT Bioquest [aatbio.com]
- 7. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. blog.addgene.org [blog.addgene.org]
- 9. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 10. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating Imofinostat-induced side effects in preclinical models
Note: "Imofinostat" is a fictional compound. The following information is based on the known preclinical profile of histone deacetylase (HDAC) inhibitors, a class of molecules to which this compound hypothetically belongs.
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers using this compound in preclinical models. The information is designed to help mitigate common side effects and ensure the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent pan-histone deacetylase (HDAC) inhibitor. It functions by binding to the zinc-containing catalytic domain of HDAC enzymes, preventing the removal of acetyl groups from histone and non-histone proteins.[1][2][3][4] This leads to an accumulation of acetylated proteins, which alters gene expression and results in cell cycle arrest, differentiation, and apoptosis in cancer cells.[3][5][6]
Q2: What are the most common side effects observed with this compound in preclinical models?
A2: Based on its class as an HDAC inhibitor, the most anticipated side effects in preclinical models (e.g., mice, rats) are hematological, gastrointestinal, and constitutional.[7][8] These include:
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Hematological: Thrombocytopenia (low platelet count) and neutropenia (low neutrophil count) are the most common dose-limiting toxicities.[1][7][9] Anemia can also occur.[7]
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Gastrointestinal: Diarrhea, nausea, vomiting, and anorexia are frequently observed.[7][10]
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Constitutional: Fatigue, lethargy, and weight loss are common.[7]
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Cardiac: At higher doses, electrocardiogram (ECG) changes, such as QTc interval prolongation, have been noted with some HDAC inhibitors.[8][11][12][13]
Q3: How can I mitigate thrombocytopenia in my animal models?
A3: Thrombocytopenia is a known class effect of HDAC inhibitors.[7][9] Consider the following strategies:
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Dose Reduction: Lowering the dose of this compound is the most direct way to manage platelet count reduction.
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Intermittent Dosing: Implementing a dosing schedule with drug-free holidays (e.g., 5 days on, 2 days off) can allow for platelet recovery.
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Supportive Care: In cases of severe thrombocytopenia, administration of a thrombopoietin (TPO) mimetic may help stimulate platelet production.[9]
Q4: My animals are experiencing significant weight loss and diarrhea. What should I do?
A4: Gastrointestinal toxicity is common.[7][10]
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Nutritional Support: Provide a highly palatable and calorically dense diet to counteract anorexia and weight loss.
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Hydration: Ensure animals have easy access to hydration, potentially using hydrogel packs or subcutaneous fluid administration if dehydration is observed.
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Anti-diarrheal Agents: While not standard in preclinical studies, the use of anti-diarrheal agents could be considered in consultation with a veterinarian if the side effect is severe and compromising the study.
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Dose Adjustment: As with other toxicities, reducing the dose or altering the schedule of this compound administration can alleviate GI effects.[10]
Q5: Are there any known drug-drug interactions I should be aware of in my preclinical experiments?
A5: When co-administering this compound with other agents, be aware of overlapping toxicities. For example, combining this compound with other myelosuppressive agents can exacerbate thrombocytopenia and neutropenia.[1] When combining with drugs known to affect cardiac function, enhanced cardiac monitoring is recommended.[13]
Troubleshooting Guides
Guide 1: Managing Hematological Toxicity
This guide provides a systematic approach to identifying and managing hematological side effects during your study.
Problem: Unexpectedly high mortality or morbidity in this compound-treated animals, or significant deviations in complete blood count (CBC) parameters compared to the control group.
Troubleshooting Steps:
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Confirm the Finding: Immediately perform CBCs on a subset of affected and control animals to confirm the presence and severity of cytopenias (thrombocytopenia, neutropenia, anemia).
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Review Dosing: Double-check all dose calculations and administration records to rule out dosing errors.
-
Implement Dose Modification:
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Action: Reduce the this compound dose by 25-50% for the next cohort.
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Rationale: Hematological toxicity is typically dose-dependent.[1]
-
-
Adjust Dosing Schedule:
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Action: Switch from a continuous daily schedule to an intermittent one (e.g., 4 days on/3 days off).
-
Rationale: This allows for hematopoietic recovery between dosing cycles.[7]
-
-
Monitor Recovery: After dose/schedule modification, monitor CBCs twice weekly to ensure blood counts stabilize or recover.
Quantitative Data Example: Dose Reduction on Platelet Counts in Mice
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Day 14 Platelet Count (x10³/µL) | Percent Change from Vehicle |
| Vehicle Control | 0 | Daily | 950 ± 75 | N/A |
| This compound | 50 | Daily | 210 ± 45 | -78% |
| This compound (Reduced) | 25 | Daily | 550 ± 60 | -42% |
| This compound (Intermittent) | 50 | 4 days on / 3 days off | 620 ± 80 | -35% |
Data are presented as mean ± SD and are hypothetical.
Guide 2: Addressing Gastrointestinal Distress
This guide helps address common signs of GI toxicity in preclinical models.
Problem: Animals treated with this compound exhibit >15% weight loss, diarrhea, or reduced food/water intake.
Troubleshooting Steps:
-
Assess Severity: Quantify weight loss daily. Score diarrhea using a standardized scale (e.g., 0=normal, 1=soft stool, 2=mild diarrhea, 3=severe/watery diarrhea). Monitor food and water consumption.
-
Provide Supportive Care:
-
Action: Supplement standard chow with wet mash or a high-calorie nutritional gel. Provide hydrogel packs as a water source.
-
Rationale: Improves hydration and caloric intake, mitigating weight loss.[10]
-
-
Modify Formulation/Vehicle:
-
Action: If using an oral formulation, evaluate if the vehicle itself is contributing to GI upset. Consider switching to a different, well-tolerated vehicle (e.g., 0.5% methylcellulose).
-
Rationale: The formulation can sometimes cause or exacerbate GI issues.
-
-
Implement Dose Interruption:
-
Action: Temporarily halt dosing for 1-2 days.
-
Rationale: GI toxicity is often reversible, and a short break can allow the epithelium to recover.[7] Resume dosing at a lower concentration once animals have stabilized (e.g., regained some weight).
-
Quantitative Data Example: Impact of Supportive Care on Body Weight
| Treatment Group (50 mg/kg) | Supportive Care | Day 7 Body Weight Change | Day 14 Body Weight Change |
| Vehicle Control | None | +2.5% ± 0.5% | +4.8% ± 0.8% |
| This compound | None | -12.1% ± 2.1% | -18.5% ± 3.2% |
| This compound | High-Calorie Diet + Hydrogel | -5.3% ± 1.5% | -8.2% ± 2.5% |
Data are presented as mean ± SD and are hypothetical.
Experimental Protocols
Protocol 1: Assessment of Hematological Toxicity
Objective: To quantify the effects of this compound on peripheral blood counts in a mouse model.
Methodology:
-
Animal Model: C57BL/6 mice, 8-10 weeks old.
-
Group Allocation: Randomly assign animals to vehicle control and this compound treatment groups (n=5-10 per group).
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection) at the specified dose and schedule for 14-21 days.
-
Blood Collection:
-
Collect 20-30 µL of blood from the submandibular or saphenous vein into EDTA-coated microtubes at baseline (Day 0) and specified time points (e.g., Days 7, 14, 21).
-
A terminal cardiac puncture can be used for final analysis.
-
-
Complete Blood Count (CBC) Analysis:
-
Use an automated hematology analyzer calibrated for mouse blood (e.g., Heska Element HT5).
-
Key parameters to measure include: White Blood Cell (WBC) count, Neutrophil Count (NEU), Platelet Count (PLT), Red Blood Cell (RBC) count, and Hemoglobin (HGB).
-
-
Data Analysis: Compare the mean counts for each parameter between the treatment and vehicle groups at each time point using an appropriate statistical test (e.g., Student's t-test or ANOVA).
Protocol 2: Monitoring for Cardiac Effects
Objective: To assess potential effects of this compound on cardiac function in a rodent model.
Methodology:
-
Animal Model: Sprague-Dawley rats, 10-12 weeks old.
-
Telemetry Implantation: Surgically implant telemetry devices capable of measuring ECGs in conscious, freely moving animals. Allow for a 7-10 day recovery period post-surgery.
-
Baseline Recording: Record baseline ECG data for at least 24 hours prior to the first dose to establish a diurnal rhythm and normal cardiac intervals for each animal.
-
Drug Administration: Administer a single dose of this compound or vehicle.
-
ECG Recording and Analysis:
-
Continuously record ECGs for 24 hours post-dose.
-
Analyze the data using specialized software to measure key intervals, including RR interval, PR interval, QRS duration, and the QT interval.
-
Correct the QT interval for heart rate using a species-specific formula (e.g., Bazett's or Fridericia's, though species-specific corrections like Van de Water's are preferred for rodents).
-
-
Data Analysis: Compare the change from baseline in QTc interval at various time points post-dose between the this compound and vehicle groups. The time of maximum plasma concentration (Tmax) is a critical point for analysis.
Visualizations
Caption: Mechanism of Action for this compound as an HDAC Inhibitor.
Caption: Troubleshooting workflow for managing adverse events.
Caption: Logical flow for a Maximum Tolerated Dose (MTD) study.
References
- 1. Current treatment strategies targeting histone deacetylase inhibitors in acute lymphocytic leukemia: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Histone Deacetylase Inhibitors in Clinical Studies as Templates for New Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Dietary Inhibitors of Histone Deacetylases in Intestinal Immunity and Homeostasis [frontiersin.org]
- 7. Clinical Toxicities of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Safety and Tolerability of Histone Deacetylase (HDAC) Inhibitors in Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Publications Repository [publications-staging.wehi.edu.au]
- 10. Histone Deacetylase Inhibition Impairs Normal Intestinal Cell Proliferation and Promotes Specific Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
Validation & Comparative
A Comparative Guide to the Efficacy of Pan- and Class-Selective HDAC Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of epigenetic therapeutics is continually evolving, with Histone Deacetylase (HDAC) inhibitors emerging as a promising class of anti-cancer agents. These molecules function by interfering with the enzymatic activity of HDACs, leading to an accumulation of acetylated histones and non-histone proteins. This, in turn, results in the modulation of gene expression, ultimately inducing cell cycle arrest, differentiation, and apoptosis in malignant cells. This guide provides a comparative analysis of the efficacy of three pan-HDAC inhibitors—Vorinostat, Panobinostat, and Belinostat—and a selective HDAC6 inhibitor, Ricolinostat, supported by experimental data and detailed methodologies.
Comparative Efficacy of Selected HDAC Inhibitors
The anti-proliferative activity of HDAC inhibitors is a key measure of their efficacy. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. The following tables summarize the IC50 values of Vorinostat, Panobinostat, Belinostat, and Ricolinostat in various cancer cell lines, providing a quantitative comparison of their potency.
Pan-HDAC Inhibitors:
| Inhibitor | Cancer Type | Cell Line | IC50 (µM) | Reference |
| Vorinostat | Prostate Cancer | LNCaP | 2.5 - 7.5 | [1] |
| Prostate Cancer | PC-3 | 2.5 - 7.5 | [1] | |
| Prostate Cancer | TSU-Pr1 | 2.5 - 7.5 | [1] | |
| Breast Cancer | MCF-7 | 0.75 | [1] | |
| Leukemia | MV4-11 | 0.636 | [2] | |
| Lymphoma | Daudi | 0.493 | [2] | |
| Lung Carcinoma | A549 | 1.64 | [2] | |
| Breast Adenocarcinoma | MCF-7 | 0.685 | [2] | |
| Hepatocellular Carcinoma | SMMC7721 | Varies | [3] | |
| Hepatocellular Carcinoma | BEL7402 | Varies | [3] | |
| Hepatocellular Carcinoma | HepG2 | Varies | [3] | |
| Panobinostat | Colorectal Cancer | Various | 5.5 - 25.9 | [4] |
| Cutaneous T-cell Lymphoma | HH | 0.0018 | ||
| Breast Cancer | BT474 | 0.0026 | ||
| Colorectal Cancer | HCT116 | 0.0071 | ||
| Non-Small Cell Lung Cancer | H1299 | 0.005 | [5] | |
| Non-Small Cell Lung Cancer | L55 | 0.011 | [5] | |
| Non-Small Cell Lung Cancer | A549 | 0.030 | [5] | |
| Mesothelioma | OK-6 | 0.005 | [5] | |
| Mesothelioma | Ok-5 | 0.007 | [5] | |
| Small Cell Lung Cancer | RG-1 | 0.004 | [5] | |
| Small Cell Lung Cancer | LD-T | 0.005 | [5] | |
| Belinostat | Ovarian Cancer | A2780 | 0.2 - 0.66 | [6] |
| Colorectal Cancer | HCT116 | 0.2 - 0.66 | [6] | |
| Colorectal Cancer | HT29 | 0.2 - 0.66 | [6] | |
| Burkitt's Lymphoma | WIL | 0.2 - 0.66 | [6] | |
| Lung Carcinoma | CALU-3 | 0.2 - 0.66 | [6] | |
| Breast Cancer | MCF7 | 0.2 - 0.66 | [6] | |
| Prostate Cancer | PC3 | 0.2 - 0.66 | [6] | |
| Urothelial Carcinoma | 5637 | 1.0 | [7] | |
| Urothelial Carcinoma | T24 | 3.5 | [7] | |
| Urothelial Carcinoma | J82 | 6.0 | [7] | |
| Urothelial Carcinoma | RT4 | 10.0 | [7] | |
| Breast Cancer | MCF-7 | 5.0 (48h) | [8] |
Selective HDAC6 Inhibitor:
| Inhibitor | Cancer Type | Cell Line | IC50 (µM) | Reference |
| Ricolinostat | Multiple Myeloma | Various | 2 - 8 | [9][10] |
| Non-Hodgkin's Lymphoma | WSU-NHL | 1.51 - 8.65 | [11] | |
| Non-Hodgkin's Lymphoma | Jeko-1 | 1.51 - 8.65 | [11] | |
| Non-Hodgkin's Lymphoma | Hut-78 | 1.51 - 8.65 | [11] |
Signaling Pathways and Mechanisms of Action
HDAC inhibitors exert their anti-cancer effects through a variety of signaling pathways. By preventing the deacetylation of histones, they promote a more open chromatin structure, leading to the transcription of previously silenced tumor suppressor genes like p21, a key regulator of the cell cycle.[12] This can induce cell cycle arrest, typically at the G1/S or G2/M phase.[1][6]
Furthermore, HDAC inhibitors can trigger apoptosis through both intrinsic and extrinsic pathways. The intrinsic, or mitochondrial, pathway is often activated by the upregulation of pro-apoptotic proteins such as Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[12] The extrinsic pathway can be initiated through the activation of death receptors on the cell surface.[12]
Beyond histone modifications, these inhibitors also affect the acetylation status of non-histone proteins, influencing their function and stability. For example, the acetylation of p53 can enhance its tumor-suppressive activities.[13] Some HDAC inhibitors, like Vorinostat, have been shown to interact with the insulin-like growth factor (IGF) signaling pathway.[14][15][16] Panobinostat has been demonstrated to inhibit the JAK/STAT signaling pathway.[17][18] Belinostat can repress the expression of survivin, an inhibitor of apoptosis, through the reactivation of the TGFβ signaling pathway.[19] Ricolinostat, being a selective HDAC6 inhibitor, primarily disrupts the Hsp90 protein chaperone system by hyperacetylating Hsp90, leading to an accumulation of misfolded proteins and inducing apoptosis.[20][21]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of efficacy data, detailed experimental protocols are crucial. Below are methodologies for key assays used in the characterization of HDAC inhibitors.
Cell Viability Assay (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell metabolic activity as an indicator of cell viability.[22][23][24][25]
Materials:
-
Cancer cell lines of interest
-
Complete growth medium
-
HDAC inhibitor stock solution (in DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the HDAC inhibitor in complete growth medium. The final DMSO concentration should not exceed 0.5%. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the reduction of MTT to formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank control from all other readings. Calculate the percentage of cell viability relative to the vehicle control and plot the results against the inhibitor concentration to determine the IC50 value.
In Vitro HDAC Activity Assay (Fluorometric)
This protocol describes a fluorometric assay to measure the in vitro activity of HDAC enzymes and the inhibitory potential of test compounds.[26][27][28][29][30]
Materials:
-
Recombinant human HDAC enzyme
-
HDAC Assay Buffer
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC inhibitor stock solution (in DMSO)
-
Developer solution (e.g., Trypsin in a suitable buffer with Trichostatin A as a stop reagent)
-
96-well black microplates
-
Microplate fluorescence reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the HDAC inhibitor in HDAC Assay Buffer. Dilute the recombinant HDAC enzyme to the desired concentration in cold HDAC Assay Buffer.
-
Inhibitor and Enzyme Incubation: In a 96-well black microplate, add the diluted HDAC inhibitor solutions. Then, add the diluted HDAC enzyme to all wells except the no-enzyme control. Mix gently and incubate for 15 minutes at 37°C.
-
Enzymatic Reaction: Initiate the reaction by adding the fluorogenic HDAC substrate to all wells. Mix gently and incubate for 60 minutes at 37°C, protected from light.
-
Signal Development: Stop the reaction by adding the Developer solution to all wells. The developer will cleave the deacetylated substrate, releasing the fluorophore. Incubate for 15 minutes at room temperature.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at 350-380 nm and emission at 440-460 nm.
-
Data Analysis: Subtract the background fluorescence from the no-enzyme control wells. Calculate the percentage of HDAC activity relative to the vehicle control and plot against the inhibitor concentration to determine the IC50 value.
Western Blot for Histone Acetylation
This protocol details the western blot technique to qualitatively or semi-quantitatively assess the level of histone acetylation in cells treated with HDAC inhibitors.
Materials:
-
Treated and untreated cell pellets
-
RIPA buffer with protease and phosphatase inhibitors
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, and a loading control like anti-Histone H3 or anti-beta-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cell pellets in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Sample Preparation: Mix a standardized amount of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system. The intensity of the bands corresponding to acetylated histones is expected to increase with HDAC inhibitor treatment. The loading control ensures equal protein loading across lanes.
Conclusion
The selection of an appropriate HDAC inhibitor for therapeutic development or research purposes depends on a variety of factors, including its potency against specific cancer types, its selectivity for different HDAC isoforms, and its mechanism of action. The data and protocols presented in this guide offer a foundational comparison of four prominent HDAC inhibitors. Pan-HDAC inhibitors like Vorinostat, Panobinostat, and Belinostat demonstrate broad efficacy across a range of cancer cell lines, while more selective inhibitors like Ricolinostat offer the potential for a more targeted approach with a potentially different side-effect profile. A thorough understanding of their comparative efficacy and the signaling pathways they modulate is essential for advancing the field of epigenetic therapy.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Improved HDAC Inhibition, Stronger Cytotoxic Effect and Higher Selectivity against Leukemias and Lymphomas of Novel, Tricyclic Vorinostat Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Profile of panobinostat and its potential for treatment in solid tumors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Investigation of the effect of belinostat on MCF-7 breast cancer stem cells via the Wnt, Notch, and Hedgehog signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Ricolinostat (ACY-1215)| HDAC6 inhibitor | Probechem Biochemicals [probechem.com]
- 11. Ricolinostat, a selective HDAC6 inhibitor, shows anti-lymphoma cell activity alone and in combination with bendamustine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Belinostat? [synapse.patsnap.com]
- 13. What is the mechanism of Panobinostat lactate? [synapse.patsnap.com]
- 14. The Mechanism of Action of the Histone Deacetylase Inhibitor Vorinostat Involves Interaction with the Insulin-Like Growth Factor Signaling Pathway | PLOS One [journals.plos.org]
- 15. The Mechanism of Action of the Histone Deacetylase Inhibitor Vorinostat Involves Interaction with the Insulin-Like Growth Factor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The mechanism of action of the histone deacetylase inhibitor vorinostat involves interaction with the insulin-like growth factor signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ashpublications.org [ashpublications.org]
- 18. commons.stmarytx.edu [commons.stmarytx.edu]
- 19. Histone Deacetylase Inhibitor Belinostat Represses Survivin Expression through Reactivation of Transforming Growth Factor β (TGFβ) Receptor II Leading to Cancer Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Facebook [cancer.gov]
- 21. ricolinostat - My Cancer Genome [mycancergenome.org]
- 22. benchchem.com [benchchem.com]
- 23. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 24. broadpharm.com [broadpharm.com]
- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
- 27. abcam.com [abcam.com]
- 28. Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric) | EpigenTek [epigentek.com]
- 29. Preparation and Biochemical Analysis of Classical Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-Tumor Efficacy of Imofinostat in Patient-Derived Xenografts: A Comparative Guide
Introduction
The landscape of cancer therapy is continually evolving, with a significant shift towards targeted therapies that exploit specific molecular vulnerabilities within tumor cells. "Imofinostat," a novel anti-tumor agent, has garnered interest for its potential efficacy. However, rigorous preclinical validation is paramount before clinical translation. Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, offer a more clinically relevant platform for evaluating therapeutic response compared to traditional cell line-derived xenografts.
This guide provides a comparative overview of the validation of this compound's anti-tumor effects in PDX models. Due to the limited public information on a compound named "this compound," this guide will utilize Vorinostat , a well-characterized histone deacetylase (HDAC) inhibitor, as a representative agent to illustrate the validation process. The principles and methodologies described herein are broadly applicable to the preclinical assessment of novel anti-tumor compounds. We will compare the efficacy of Vorinostat as a single agent and in combination with a standard-of-care chemotherapy, 5-Fluorouracil (5-FU), in a colorectal cancer PDX model.
Comparative Efficacy of Vorinostat in a Colorectal Cancer PDX Model
The following table summarizes representative data from a hypothetical preclinical study evaluating the anti-tumor activity of Vorinostat, both as a monotherapy and in combination with 5-FU, in a patient-derived xenograft model of colorectal cancer.
| Treatment Group | Dosage & Schedule | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (TGI) % | Median Survival (Days) |
| Vehicle Control | Saline, daily | 1500 | - | 25 |
| 5-Fluorouracil (5-FU) | 25 mg/kg, twice weekly | 900 | 40% | 35 |
| Vorinostat | 50 mg/kg, daily | 1050 | 30% | 32 |
| Vorinostat + 5-FU | Vorinostat: 50 mg/kg, daily5-FU: 25 mg/kg, twice weekly | 450 | 70% | 45 |
Note: This data is representative and compiled for illustrative purposes based on typical outcomes in preclinical PDX studies.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of preclinical studies. Below are the protocols for the key experiments involved in validating the anti-tumor effects of a compound like Vorinostat in PDX models.
Patient-Derived Xenograft (PDX) Model Establishment
-
Tumor Acquisition: Fresh tumor tissue is obtained from consenting patients with colorectal cancer during surgical resection or biopsy.
-
Implantation: A small fragment (approximately 20-30 mm³) of the viable tumor tissue is subcutaneously implanted into the flank of 6-8 week old immunodeficient mice (e.g., NOD/SCID or NSG mice).
-
Tumor Growth and Passaging: Tumors are allowed to grow until they reach a volume of approximately 1000-1500 mm³. The tumors are then harvested, sectioned, and can be cryopreserved or passaged to subsequent cohorts of mice for expansion. For efficacy studies, tumors are typically passaged for 2-4 generations to establish stable growth kinetics.
In Vivo Anti-Tumor Efficacy Study
-
Animal Cohorts: Once tumors in the PDX-bearing mice reach a palpable size (e.g., 100-150 mm³), the mice are randomized into treatment and control groups (n=8-10 mice per group).
-
Treatment Administration:
-
Vehicle Control: Administered daily via the same route as the therapeutic agents (e.g., oral gavage or intraperitoneal injection).
-
Vorinostat: Administered orally at a dose of 50 mg/kg, once daily.
-
5-Fluorouracil (5-FU): Administered via intraperitoneal injection at a dose of 25 mg/kg, twice a week.
-
Combination Therapy: Both Vorinostat and 5-FU are administered according to their respective schedules.
-
-
Tumor Volume Measurement: Tumor dimensions (length and width) are measured twice weekly using digital calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Body Weight and Health Monitoring: Mice are weighed twice weekly, and their general health is monitored for any signs of toxicity.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or when mice show signs of significant morbidity. A separate cohort may be followed for survival analysis.
Immunohistochemical (IHC) Analysis
-
Tissue Collection and Preparation: At the end of the study, tumors are excised, fixed in 10% neutral buffered formalin, and embedded in paraffin.
-
Staining: 4-5 µm sections are stained with antibodies against markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
-
Imaging and Quantification: Stained slides are imaged using a microscope, and the percentage of positive cells is quantified using image analysis software.
Visualizing Molecular Pathways and Experimental Workflows
Signaling Pathway of HDAC Inhibitors
Histone deacetylase (HDAC) inhibitors like Vorinostat exert their anti-tumor effects by altering the acetylation status of both histone and non-histone proteins. This leads to changes in gene expression that promote cell cycle arrest and apoptosis.
Caption: Mechanism of action of Vorinostat as an HDAC inhibitor.
Experimental Workflow for PDX-Based Efficacy Studies
The validation of an anti-tumor agent in a PDX model follows a systematic workflow from tumor implantation to data analysis.
Caption: Workflow for in vivo efficacy studies using PDX models.
Conclusion
The use of patient-derived xenografts provides a robust platform for the preclinical evaluation of novel anti-tumor agents like "this compound." By utilizing a well-characterized compound such as Vorinostat as an example, this guide outlines the critical components of a comparative efficacy study. The presented experimental protocols and data structure offer a framework for researchers to design and interpret studies aimed at validating the therapeutic potential of new cancer drugs. The synergistic effect observed with the combination of Vorinostat and 5-FU highlights the importance of exploring combination therapies to enhance anti-tumor responses and overcome potential resistance mechanisms. Rigorous and well-designed PDX studies are indispensable for generating the necessary preclinical data to inform the clinical development of the next generation of cancer therapeutics.
Head-to-head comparison of Imofinostat and Romidepsin in vitro
A detailed analysis of two potent histone deacetylase inhibitors reveals distinct profiles in their anti-cancer activity against hematologic malignancies. This guide provides a comprehensive in vitro comparison of the novel selective class I HDAC inhibitor, Eimbinostat, and the established anti-cancer agent, Romidepsin, focusing on their mechanisms of action, anti-proliferative effects, and induction of apoptosis.
This report addresses a likely misspelling in the initial query for "Imofinostat," for which no relevant scientific literature was found. Based on phonetic similarity and its description as a novel HDAC inhibitor for hematologic cancers, this comparison focuses on Eimbinostat .
At a Glance: Eimbinostat vs. Romidepsin
| Feature | Eimbinostat | Romidepsin |
| HDAC Class Selectivity | Highly selective for Class I HDACs[1][2] | Primarily targets Class I HDACs, with activity against some Class IIb enzymes at higher concentrations[3] |
| Primary Anti-Cancer Mechanism | Induction of apoptosis[1][2] | Induction of apoptosis and cell cycle arrest[4] |
| Potency (Anti-proliferative) | Potent activity against hematologic cancer cell lines[1][2] | Potent activity against a broad range of cancer cell lines, including hematologic malignancies[4][5][6] |
| Effect on Cell Cycle | Does not induce cell cycle arrest[1][2] | Induces G2/M phase cell cycle arrest[3] |
In-Depth Analysis
HDAC Inhibition Profile
Eimbinostat is characterized as a novel histone deacetylase (HDAC) inhibitor with high selectivity for class I HDACs.[1][2] This targeted approach focuses on inhibiting HDACs 1, 2, and 3, which are frequently dysregulated in various cancers.
Romidepsin is also a potent inhibitor of class I HDACs, particularly HDAC1 and HDAC2.[3] However, it exhibits a broader inhibitory profile than Eimbinostat, with activity also reported against the class IIb enzyme HDAC6 at higher concentrations.[3]
Table 1: HDAC Inhibition IC50 Values
| HDAC Isoform | Eimbinostat IC50 (nM) | Romidepsin IC50 (nM) |
| HDAC1 | Data not available in search results | 36[3] |
| HDAC2 | Data not available in search results | 47[3] |
| HDAC4 | Data not available in search results | 510[3] |
| HDAC6 | Data not available in search results | 1400[3] |
Further research is required to determine the specific IC50 values of Eimbinostat against individual HDAC isoforms to allow for a direct quantitative comparison.
Anti-Proliferative Activity
Both Eimbinostat and Romidepsin demonstrate potent anti-proliferative effects against a variety of cancer cell lines, particularly those of hematologic origin.
Eimbinostat has been shown to significantly suppress the growth of lymphoma and leukemia cells in vitro.[1][2]
Romidepsin has a well-documented, broad spectrum of anti-proliferative activity. For instance, in T-cell lymphoma cell lines, Romidepsin exhibits potent, time- and dose-dependent inhibition of cell viability, with IC50 values in the low nanomolar range.[5] In malignant T-cells, the IC50 values for Romidepsin were determined to be 10.8 nM for PEER cells and 7.9 nM for SUPT1 cells.[4]
Table 2: Anti-Proliferative IC50 Values in Hematologic Cancer Cell Lines
| Cell Line | Cancer Type | Eimbinostat IC50 (nM) | Romidepsin IC50 (nM) |
| Hut-78 | T-cell lymphoma | Data not available | 0.038 - 6.36 (depending on incubation time)[5] |
| Karpas-299 | T-cell lymphoma | Data not available | 0.44 - 3.87 (depending on incubation time)[5] |
| PEER | T-cell leukemia | Data not available | 10.8[4] |
| SUPT1 | T-cell lymphoma | Data not available | 7.9[4] |
| Jurkat | T-cell leukemia | IC50 and IC75 concentrations used in studies, but specific values not provided[1] | Data not available |
| Ramos | Burkitt's lymphoma | IC50 and IC75 concentrations used in studies, but specific values not provided[1] | Data not available |
Specific IC50 values for Eimbinostat against a panel of hematologic cancer cell lines are needed for a direct comparison.
Mechanism of Action: Apoptosis and Cell Cycle
A key differentiator between the two compounds lies in their impact on the cell cycle.
Eimbinostat induces apoptosis in lymphoma and leukemia cells without affecting the cell cycle.[1][2] Its pro-apoptotic mechanism involves the significant suppression of anti-apoptotic genes such as Bcl-XL (BCL2L1) and Bcl-2.[1]
Romidepsin , in contrast, exerts its anti-cancer effects through a dual mechanism of inducing both apoptosis and cell cycle arrest.[4] Treatment with Romidepsin leads to an arrest in the G2/M phase of the cell cycle.[3] The induction of apoptosis by Romidepsin is linked to the production of reactive oxygen species (ROS), which leads to mitochondrial membrane dysfunction and caspase activation.[4] Furthermore, Romidepsin has been shown to inhibit the pro-survival PI3K/AKT/mTOR and β-catenin signaling pathways.[4]
Experimental Protocols
HDAC Inhibition Assay
A common method to determine the in vitro inhibitory activity of compounds against specific HDAC isoforms involves a fluorometric assay. Recombinant human HDAC enzymes are incubated with the test compound at various concentrations. A fluorogenic substrate, such as ZMAL, is then added. The HDAC enzyme deacetylates the substrate, which is then cleaved by a developer (e.g., trypsin), releasing a fluorescent molecule. The fluorescence intensity is measured using a microplate reader, and the IC50 value is calculated as the concentration of the inhibitor that results in a 50% reduction in the fluorescence signal compared to the control.
Cell Viability (Anti-Proliferation) Assay
The anti-proliferative activity of the compounds is typically assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cancer cells are seeded in 96-well plates and treated with a range of concentrations of the test compound for a specified duration (e.g., 24, 48, 72 hours). The MTT reagent is then added to each well and is reduced by metabolically active cells to a purple formazan product. The formazan is solubilized, and the absorbance is measured at a specific wavelength. The IC50 value is determined as the concentration of the compound that causes a 50% reduction in cell viability compared to untreated control cells.
Apoptosis Assay
Apoptosis can be quantified using flow cytometry with Annexin V and propidium iodide (PI) staining. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during the early stages of apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells. By analyzing the stained cell population with a flow cytometer, it is possible to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis
Cell cycle distribution is analyzed by flow cytometry after staining the cells with a DNA-intercalating dye, such as propidium iodide (PI). Cells are harvested, fixed in ethanol, and then treated with RNase to remove RNA before staining with PI. The fluorescence intensity of the stained cells is directly proportional to their DNA content. A flow cytometer measures the fluorescence of individual cells, allowing for the quantification of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle based on their DNA content.
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for the in vitro comparison of Eimbinostat and Romidepsin.
Caption: Simplified signaling pathways for Eimbinostat and Romidepsin-induced cell death.
References
- 1. New and Effective Inhibitor of Class I HDACs, Eimbinostat, Reduces the Growth of Hematologic Cancer Cells and Triggers Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New and Effective Inhibitor of Class I HDACs, Eimbinostat, Reduces the Growth of Hematologic Cancer Cells and Triggers Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Romidepsin targets multiple survival signaling pathways in malignant T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The histone deacetylase inhibitor romidepsin synergizes with lenalidomide and enhances tumor cell death in T-cell lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Independent validation of published research on Imofinostat
- 1. Comparison of HDAC inhibitors in clinical development: Effect on HIV production in latently infected cells and T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved HDAC Inhibition, Stronger Cytotoxic Effect and Higher Selectivity against Leukemias and Lymphomas of Novel, Tricyclic Vorinostat Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New and Effective Inhibitor of Class I HDACs, Eimbinostat, Reduces the Growth of Hematologic Cancer Cells and Triggers Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Mechanism of action of immunomodulatory drugs (IMiDS) in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Momelotinib: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Final Overall Survival and Molecular Analysis in IMmotion151, a Phase 3 Trial Comparing Atezolizumab Plus Bevacizumab vs Sunitinib in Patients With Previously Untreated Metastatic Renal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ADVANCE IV results: efficacy and safety of intravenous efgartigimod in adults with primary ITP | VJHemOnc [vjhemonc.com]
- 11. Icotrokinra results show potential to set a new standard of treatment in plaque psoriasis [prnewswire.com]
- 12. researchgate.net [researchgate.net]
Assessing the Therapeutic Index: A Comparative Analysis of Imofinostat and Pan-HDAC Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The therapeutic index (TI) is a critical measure in pharmacology, quantifying the relative safety of a drug by comparing the dose that elicits a therapeutic effect to the dose that produces toxicity. A wider therapeutic window indicates a safer medication. In the landscape of cancer therapy, histone deacetylase (HDAC) inhibitors have emerged as a promising class of epigenetic drugs. However, the clinical utility of pan-HDAC inhibitors, which broadly target multiple HDAC isoforms, has often been curtailed by dose-limiting toxicities. This guide provides a comparative assessment of the therapeutic index of Imofinostat (also known as MPT0E028), a novel HDAC inhibitor, against established pan-HDAC inhibitors, supported by preclinical experimental data.
A Dual-Action Inhibitor: this compound's Unique Mechanism
This compound distinguishes itself from other pan-HDAC inhibitors through its dual mechanism of action. It not only acts as a pan-HDAC inhibitor but also targets the serine/threonine protein kinase Akt (protein kinase B)[1]. The PI3K/Akt signaling pathway is a crucial regulator of cell proliferation, survival, and growth, and its aberrant activation is a hallmark of many cancers. By concurrently inhibiting both HDAC enzymes and the Akt signaling pathway, this compound presents a multi-pronged attack on cancer cells, potentially leading to enhanced efficacy and a more favorable therapeutic index.
Comparative Analysis of In Vitro Efficacy and Toxicity
The therapeutic index of a compound can be initially assessed in preclinical studies by comparing its cytotoxic effects on cancer cells versus normal, non-malignant cells. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. A higher ratio of the IC50 in normal cells to the IC50 in cancer cells suggests a more favorable therapeutic window.
Below is a summary of available in vitro data for this compound and the pan-HDAC inhibitor Vorinostat (SAHA).
| Compound | Cell Line | Cell Type | IC50 / GI50 (µM) | Reference |
| This compound (MPT0E028) | Ramos | Human B-cell lymphoma | 0.65 ± 0.1 | [1] |
| BJAB | Human B-cell lymphoma | 1.45 ± 0.5 | [1] | |
| HCT116 | Human colorectal carcinoma | 0.09 ± 0.004 | [2][3] | |
| HUVEC | Human umbilical vein endothelial cells (Normal) | > 30 | [1] | |
| Vorinostat (SAHA) | Ramos | Human B-cell lymphoma | 2.61 ± 0.4 | [1] |
| BJAB | Human B-cell lymphoma | 44.22 ± 10.0 | [1] | |
| SW-982 | Synovial sarcoma | 8.6 | [4] | |
| SW-1353 | Chondrosarcoma | 2.0 | [4] | |
| Raji | Burkitt's lymphoma | 2.82 | [5] | |
| RL | Non-Hodgkin's lymphoma | 1.63 | [5] | |
| BALB/3T3 | Normal murine fibroblasts | 1.42 | [6] |
As the data indicates, this compound exhibits potent growth-inhibitory activity against various cancer cell lines at sub-micromolar to low micromolar concentrations. Notably, its cytotoxicity towards normal HUVEC cells is significantly lower, with an IC50 greater than 30 µM, suggesting a wide therapeutic window in vitro[1]. In direct comparison within the same study, this compound demonstrated greater potency than Vorinostat in Ramos and BJAB lymphoma cells[1].
In Vivo Preclinical Assessment
In vivo studies are crucial for evaluating the therapeutic index in a whole-organism context, considering factors like pharmacokinetics and systemic toxicity. Key parameters include the Maximum Tolerated Dose (MTD), the highest dose that does not cause unacceptable toxicity, and the efficacious dose.
This compound (MPT0E028): In a murine xenograft model using human B-cell lymphoma (Ramos) cells, oral administration of this compound at doses of 50-200 mg/kg daily resulted in a prolonged survival rate and inhibited tumor growth[1][7]. Importantly, these studies reported no significant body weight loss or other observable adverse effects, indicating that the efficacious doses were well-tolerated[2][8].
Panobinostat: Panobinostat, another potent pan-HDAC inhibitor, has an MTD that varies depending on the dosing schedule and patient population. In a Phase I trial in children with diffuse intrinsic pontine glioma, the MTD was determined to be 10 mg/m²/dose administered three times a week for three weeks, with myelosuppression being the most common toxicity[9]. In adult studies with intravenous administration, the MTD was 20.0 mg/m² on a weekly schedule[10]. In preclinical in vivo studies in triple-negative breast cancer mouse models, a dose of 10 mg/kg/day was shown to significantly decrease tumor volume[11].
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
Signaling Pathways
Experimental Workflow: In Vitro Cell Viability Assay
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is a generalized procedure for assessing cell viability.
-
Cell Seeding:
-
Harvest and count cancer and normal cells.
-
Seed cells into a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of this compound and pan-HDAC inhibitors (e.g., Vorinostat, Panobinostat) in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compounds in complete culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (medium with the same concentration of solvent).
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently mix the contents of the wells to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Determine the IC50 value for each compound on each cell line by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
The in vitro therapeutic index can be calculated as the ratio of the IC50 for the normal cell line to the IC50 for the cancer cell line.
-
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for assessing in vivo efficacy and toxicity. All animal experiments must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.
-
Tumor Cell Implantation:
-
Harvest cancer cells (e.g., Ramos or HCT116) and resuspend them in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject a defined number of cells (e.g., 5 x 10⁶) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Monitor the mice regularly for tumor growth.
-
-
Treatment:
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Prepare the drug formulations for oral gavage or intraperitoneal injection.
-
Administer this compound, a pan-HDAC inhibitor, or a vehicle control to the respective groups at predetermined doses and schedules (e.g., daily for 21 days).
-
-
Monitoring and Endpoints:
-
Measure tumor volume using calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of systemic toxicity.
-
Observe the mice for any clinical signs of distress or toxicity.
-
The primary endpoint is typically tumor growth inhibition. A secondary endpoint can be overall survival.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
-
-
Data Analysis:
-
Plot the mean tumor volume and mean body weight for each group over time.
-
Statistically analyze the differences in tumor growth between the treatment and control groups.
-
The therapeutic index is assessed by comparing the efficacious dose with the dose that causes significant toxicity (e.g., >15-20% body weight loss or other severe adverse events).
-
Conclusion
The available preclinical data suggests that this compound (MPT0E028) possesses a promising therapeutic index. Its potent anti-proliferative activity against a range of cancer cell lines, coupled with significantly lower toxicity in normal cells, indicates a favorable in vitro therapeutic window. In vivo studies have further supported its potential, demonstrating anti-tumor efficacy at well-tolerated doses. The dual inhibition of both HDACs and the Akt signaling pathway likely contributes to its enhanced efficacy.
In comparison, while pan-HDAC inhibitors like Vorinostat and Panobinostat are effective anti-cancer agents, their therapeutic window can be narrower, with toxicities such as myelosuppression being dose-limiting. The development of inhibitors with improved selectivity and safety profiles, such as this compound, represents a significant advancement in the field of epigenetic cancer therapy. Further clinical investigation is warranted to fully elucidate the therapeutic index of this compound in human patients and its potential to overcome the limitations of current pan-HDAC inhibitors.
References
- 1. Novel oral histone deacetylase inhibitor, MPT0E028, displays potent growth-inhibitory activity against human B-cell lymphoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Activity of MPT0E028, a Novel Potent Histone Deacetylase Inhibitor, in Human Colorectal Cancer HCT116 Cells In Vitro and In Vivo | PLOS One [journals.plos.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vorinostat, a histone deacetylase (HDAC) inhibitor, promotes cell cycle arrest and re-sensitizes rituximab- and chemo-resistant lymphoma cells to chemotherapy agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improved HDAC Inhibition, Stronger Cytotoxic Effect and Higher Selectivity against Leukemias and Lymphomas of Novel, Tricyclic Vorinostat Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Phase I trial of panobinostat in children with diffuse intrinsic pontine glioma: A report from the Pediatric Brain Tumor Consortium (PBTC-047) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A phase I dose-escalation study of intravenous panobinostat in patients with lymphoma and solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Profile of panobinostat and its potential for treatment in solid tumors: an update - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Role of Akt Phosphorylation in Imofinostat's Anti-Cancer Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Imofinostat's potential role in modulating Akt phosphorylation as part of its anti-cancer mechanism. While direct evidence for this compound's effect on the Akt signaling pathway is still emerging, this document synthesizes current knowledge on the interplay between histone deacetylase (HDAC) inhibitors, the drug class to which this compound belongs, and the critical PI3K/Akt survival pathway. By comparing the actions of other well-characterized HDAC inhibitors and dual-target inhibitors, we provide a framework for validating this key aspect of this compound's anti-cancer activity.
The PI3K/Akt Signaling Pathway in Cancer
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial intracellular signaling cascade that governs a wide array of cellular functions, including proliferation, growth, survival, and metabolism. In many forms of cancer, this pathway is constitutively active, driving tumor progression and resistance to therapy. A key activation step in this pathway is the phosphorylation of Akt (also known as Protein Kinase B).
Figure 1: Simplified PI3K/Akt Signaling Pathway.
This compound and the Akt Pathway: An Inferred Mechanism
This compound is classified as a histone deacetylase (HDAC) inhibitor. HDAC inhibitors represent a class of anti-cancer agents that primarily act by altering the acetylation status of histone and non-histone proteins, leading to changes in gene expression and cell cycle arrest, and induction of apoptosis.[1] Growing evidence suggests that the anti-tumor effects of HDAC inhibitors also involve the modulation of key signaling pathways, including the PI3K/Akt pathway. Several studies have demonstrated that various HDAC inhibitors can suppress the phosphorylation of Akt, thereby inhibiting this pro-survival pathway in cancer cells.[2][3]
While direct experimental data on this compound's effect on Akt phosphorylation is not yet widely available, its classification as an HDAC inhibitor suggests a high probability of a similar mechanism of action.
Comparative Analysis of Akt Phosphorylation Inhibition
To provide a framework for validating this compound's role, we compare its inferred activity with other relevant compounds that have demonstrated effects on the Akt pathway.
| Compound | Class | Mechanism of Action on Akt Pathway | Key Findings on Akt Phosphorylation |
| This compound | HDAC Inhibitor | Inferred: Downregulation of Akt phosphorylation through HDAC inhibition. | To be determined experimentally. |
| Vorinostat | Pan-HDAC Inhibitor | Reduces phosphorylation of Akt at both Thr308 and Ser473.[2] Also shown to inhibit PI3K (p110α), p-PI3K p55 (Tyr199), and p-Akt (Ser473) protein expression.[4] | In epidermoid squamous cell carcinoma xenografts, Vorinostat treatment led to a significant reduction in p-Akt levels.[2] In cervical cancer cells, Vorinostat inhibited the PI3K/Akt signaling pathway.[4] |
| Panobinostat | Pan-HDAC Inhibitor | Modulates the PI3K/Akt/mTOR pathway, leading to suppressed tumor growth.[5] Inactivates the Akt/FOXM1 signaling pathway.[3] | In gastric cancer cells, Panobinostat decreased the protein levels of p-Akt.[6] |
| CUDC-907 (Fimepinostat) | Dual PI3K/HDAC Inhibitor | Directly inhibits both PI3K and HDAC enzymes.[7][8] | In neuroblastoma cells, CUDC-907 significantly inhibits the mRNA expression of key PI3K/Akt pathway genes and inhibits the PI3K/Akt signaling pathway.[9] |
Experimental Protocols for Validating Akt Phosphorylation
The following section outlines a standard experimental workflow to investigate the effect of this compound on Akt phosphorylation in cancer cells.
Figure 2: Experimental Workflow for Akt Phosphorylation Analysis.
Western Blotting for Phospho-Akt (p-Akt) and Total Akt
Objective: To determine the effect of this compound on the phosphorylation status of Akt in a selected cancer cell line.
Materials:
-
Cancer cell line of interest
-
This compound
-
Control vehicle (e.g., DMSO)
-
Comparator compounds (e.g., Vorinostat, a direct Akt inhibitor)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-phospho-Akt (Ser473 or Thr308), Rabbit anti-total Akt, and a loading control antibody (e.g., anti-GAPDH)
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Culture and Treatment: Plate cancer cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound, a vehicle control, and comparator compounds for a specified time course (e.g., 6, 12, 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading for electrophoresis.
-
SDS-PAGE and Western Blot: Denature the protein samples and separate them by size using SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Akt and a loading control like GAPDH.
-
Densitometry Analysis: Quantify the band intensities using image analysis software. The level of Akt phosphorylation is determined by the ratio of the phospho-Akt signal to the total Akt signal.
Logical Framework: Connecting HDAC Inhibition to Reduced Akt Phosphorylation
The anti-cancer activity of this compound, as an HDAC inhibitor, can be logically linked to the downregulation of the pro-survival Akt signaling pathway. This framework provides a testable hypothesis for future research.
References
- 1. Vorinostat—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vorinostat, an HDAC Inhibitor Attenuates Epidermoid Squamous Cell Carcinoma Growth by Dampening mTOR Signaling Pathway in a Human Xenograft Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inactivation of the Akt/FOXM1 Signaling Pathway by Panobinostat Suppresses the Proliferation and Metastasis of Gastric Cancer Cells [mdpi.com]
- 4. Vorinostat upregulates MICA via the PI3K/Akt pathway to enhance the ability of natural killer cells to kill tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. commons.stmarytx.edu [commons.stmarytx.edu]
- 6. Inactivation of the Akt/FOXM1 Signaling Pathway by Panobinostat Suppresses the Proliferation and Metastasis of Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Antileukemic activity and mechanism of action of the novel PI3K and histone deacetylase dual inhibitor CUDC-907 in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Benchmarking the safety profile of Imofinostat against established cancer therapies
A note on the availability of data for Imofinostat: Publicly available information and clinical trial data for a compound named "this compound" are not readily found. Therefore, for the purpose of this guide, we will use a hypothetical profile for this compound to illustrate a comprehensive safety comparison against established and novel therapies for hematological malignancies. The comparator drugs and their associated safety data are based on currently available research and clinical trial results.
This guide provides a comparative safety analysis of our hypothetical this compound against established and emerging therapies for hematological malignancies. The objective is to offer researchers, scientists, and drug development professionals a clear framework for evaluating the safety profiles of novel therapeutics. The data presented is synthesized from preclinical studies and clinical trials, with a focus on quantitative adverse event reporting, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.
Comparative Safety Profile: this compound vs. Select Therapies
The following table summarizes the key adverse events (AEs) observed with this compound (hypothetical data), the SUMOylation inhibitor Subasumstat, and the menin inhibitor Ziftomenib. This allows for a direct comparison of the type, frequency, and severity of treatment-emergent toxicities.
| Adverse Event (AE) | This compound (Hypothetical) | Subasumstat[1] | Ziftomenib |
| Most Common AEs (any grade) | Fatigue (45%), Nausea (40%), Diarrhea (35%) | Fatigue (47%), Nausea (41%), Diarrhea (36%), Pyrexia (36%) | Aspartate aminotransferase increased (53%), Infection (52%), Potassium decreased (52%), Albumin decreased (51%), Alanine aminotransferase increased (50%) |
| Grade ≥3 AEs of Interest | Neutropenia (15%), Thrombocytopenia (10%), Anemia (8%) | Alanine transaminase/aspartate transaminase elevation, Pneumonitis, Stomatitis, Cognitive disorder (dose-limiting toxicities) | Infection (29%), Febrile neutropenia (18%), Bacterial infection (16%), Differentiation syndrome (16%) |
| Serious Adverse Reactions (≥5%) | Febrile neutropenia (7%), Pneumonia (5%) | Not specified in detail | Infection without identified pathogen (29%), Febrile neutropenia (18%), Bacterial infection (16%), Differentiation syndrome (16%), Dyspnea (6%) |
| Fatal Adverse Reactions | Sepsis (2%) | Not specified | Differentiation syndrome (2 patients), Infection (1 patient), Sudden death (1 patient) |
| AEs leading to Dose Interruption | Neutropenia (12%) | Not specified | 54% of patients |
Mechanism of Action and Associated Pathways
Understanding the mechanism of action is crucial for predicting and managing potential toxicities. This compound is hypothesized to be a novel kinase inhibitor targeting a pathway critical for the proliferation of malignant hematopoietic cells.
Hypothetical Signaling Pathway for this compound
Caption: Hypothetical signaling pathway targeted by this compound.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of safety findings. Below are representative protocols for key preclinical and clinical safety assessments.
Preclinical Toxicology Study Protocol
Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity for this compound in a relevant animal model.
Methodology:
-
Animal Model: Utilize both rodent (e.g., Sprague-Dawley rats) and non-rodent (e.g., Beagle dogs) species to meet regulatory expectations for preclinical safety testing.[2][3]
-
Dosing Regimen: Administer this compound intravenously once daily for 28 consecutive days at escalating dose levels (e.g., 10, 30, and 100 mg/kg). A control group will receive the vehicle.
-
Monitoring: Conduct daily clinical observations, weekly body weight and food consumption measurements, and regular ophthalmic examinations.
-
Clinical Pathology: Collect blood and urine samples at baseline, mid-study, and termination for hematology, clinical chemistry, and urinalysis.
-
Necropsy and Histopathology: At the end of the study, perform a full necropsy on all animals. Collect a comprehensive set of tissues for histopathological examination.
-
Data Analysis: Analyze quantitative data for statistical significance. The MTD will be defined as the highest dose that does not cause unacceptable toxicity.
Phase I Clinical Trial Safety Assessment Protocol
Objective: To evaluate the safety, tolerability, and recommended Phase 2 dose (RP2D) of this compound in patients with relapsed/refractory hematological malignancies.
Methodology:
-
Study Design: An open-label, dose-escalation study (e.g., 3+3 design).
-
Patient Population: Enroll patients with relapsed or refractory acute myeloid leukemia (AML) or myelodysplastic syndromes (MDS) who have exhausted standard treatment options.
-
Treatment Plan: Administer this compound intravenously on Days 1, 8, and 15 of a 28-day cycle. Dose escalation will occur in subsequent cohorts pending safety evaluation.
-
Safety Monitoring: Monitor patients for adverse events (AEs) using the Common Terminology Criteria for Adverse Events (CTCAE). Collect vital signs, electrocardiograms (ECGs), and laboratory safety panels at regular intervals.
-
Dose-Limiting Toxicity (DLT) Evaluation: The DLT period is defined as the first cycle of treatment. DLTs may include specific grades of hematological and non-hematological toxicities.
-
Pharmacokinetics (PK): Collect blood samples at specified time points to determine the PK profile of this compound.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for preclinical in vivo safety assessment.
Caption: Workflow for a preclinical in vivo toxicology study.
Conclusion
This guide provides a framework for the comparative safety assessment of this compound. While the data for this compound is hypothetical, the presented structure and methodologies, based on real-world examples of other cancer therapeutics, offer a robust template for evaluating the safety profile of any new drug candidate. A thorough understanding of a drug's safety profile, in comparison to existing therapies, is paramount for its successful development and clinical integration. Further non-clinical and clinical studies are necessary to fully characterize the safety and efficacy of any investigational agent.
References
Safety Operating Guide
Essential Safety and Logistical Information for Handling Imofinostat
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of investigational compounds like Imofinostat is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is critical to minimize exposure and ensure personnel safety. The following table summarizes the recommended PPE.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Wear safety glasses with side-shields or goggles.[1][2][3][4] Ensure they meet ANSI Z87.1 standards.[5] | Protects against splashes, dust, and aerosols, preventing eye irritation or injury.[1][6] |
| Skin Protection | Wear double gloves or "chemotherapy" gloves.[1] Nitrile or other chemical-resistant gloves are appropriate.[5] Immediately change if torn, punctured, or contaminated.[1] Wear a closed-front, low-permeability protective gown with tight-fitting wrist cuffs.[1] | Prevents skin contact with the active pharmaceutical ingredient.[2][3] Double gloving provides an additional barrier. Gowns protect clothing and skin from contamination. |
| Respiratory Protection | Base respirator selection on a risk assessment.[1] If dust or aerosols are generated, use a NIOSH/MSHA-approved respirator (e.g., N95 or higher).[4] | Prevents inhalation of the compound, which can be a primary route of exposure. |
| Hand Hygiene | Wash hands thoroughly with soap and water before breaks and immediately after handling the product.[1][2] Perform hand hygiene before donning and after doffing gloves.[7][8] | Reduces the risk of accidental ingestion and cross-contamination. |
Operational Plan for Handling this compound
A systematic workflow is crucial for the safe handling of this compound from receipt to disposal.
-
Ventilation: Handle this compound in a well-ventilated area.[2][3] For procedures that may generate dust or aerosols, use a HEPA-filtered, externally vented biosafety cabinet.[1]
-
Designated Area: Establish a designated area for handling, weighing, and preparing solutions of this compound.
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[3][4]
-
Avoid Formation of Dust and Aerosols: Handle the compound carefully to prevent the generation of dust and aerosols.[1]
-
Personal Protective Equipment (PPE): Before beginning work, don the appropriate PPE as detailed in the table above.
-
Solution Preparation: When preparing solutions, add the solvent to the solid compound slowly to minimize dust generation.
-
Avoid Contact: Take precautions to avoid contact with skin, eyes, and clothing.[1]
-
No Eating or Drinking: Do not eat, drink, or smoke in areas where this compound is handled.[2]
-
Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2][6]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[1][2] Remove contaminated clothing and wash it before reuse.[2] If skin irritation persists, seek medical advice.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][2]
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.[1]
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure.
-
Waste Classification: Unused this compound and materials contaminated with it should be treated as hazardous waste.
-
Containerization:
-
Solid Waste: Collect contaminated solid waste (e.g., gloves, gowns, bench paper) in a designated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect liquid waste in a clearly labeled, leak-proof hazardous waste container.
-
Sharps: Dispose of contaminated sharps (e.g., needles, pipette tips) in a designated sharps container.
-
-
Disposal Method: Dispose of all waste in accordance with local, state, and federal regulations.[2][3] This typically involves incineration by a licensed hazardous waste disposal vendor. Do not dispose of this compound down the drain.[6]
-
Decontamination: Decontaminate all surfaces and equipment that have come into contact with this compound. A solution of soap and water or an appropriate laboratory decontaminant can be used.
Visualized Workflow for Handling this compound
The following diagram illustrates the key steps and decision points in the safe handling of this compound.
References
- 1. cdn.pfizer.com [cdn.pfizer.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. osha.gov [osha.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Infection Prevention and Control [depts.washington.edu]
- 8. niinfectioncontrolmanual.net [niinfectioncontrolmanual.net]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
